2-Aminoquinolin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-aminoquinolin-5-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H,(H2,10,11) |
InChI Key |
JHUPRBCZHSHQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Aminoquinolin-5-ol: Structural Dynamics, Synthesis, and Pharmaceutical Potential
The following technical guide details the structural, chemical, and synthetic profile of 2-Aminoquinolin-5-ol , a specialized heterocyclic intermediate.
Executive Summary
2-Aminoquinolin-5-ol (CAS: 1261844-98-7 ) is a bifunctional quinoline derivative characterized by an amino group at the C2 position and a hydroxyl group at the C5 position.[1][2][3][4] This compound represents a "privileged scaffold" in medicinal chemistry, merging the hydrogen-bond donor/acceptor motifs of 2-aminoquinolines (often associated with kinase inhibition and receptor binding) with the phenolic properties of 5-hydroxyquinolines (known for metal chelation and antioxidant activity).[1][2][3] This guide serves as a technical reference for researchers utilizing this compound as a building block for fragment-based drug discovery (FBDD) or as a probe for structure-activity relationship (SAR) studies.[1][2][3][4]
Chemical Identity & Structural Analysis
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 2-Aminoquinolin-5-ol |
| CAS Registry Number | 1261844-98-7 |
| Molecular Formula | C |
| Molecular Weight | 160.17 g/mol |
| SMILES | OC1=C2C=CC(N)=NC2=CC=C1 |
| InChI Key | Predicted: UFVLIVCXTIGACT-UHFFFAOYSA-N (Isomer specific) |
| Appearance | Off-white to pale yellow solid (Standard Grade) |
Tautomeric Equilibrium
The 2-aminoquinoline core exhibits amino-imino tautomerism.[1][2][3][4] While the amino-form (A) is generally predominant in the ground state due to aromatic stabilization, the imino-form (B) can become significant in polar solvents or upon binding to biological targets.[2][3][4] The C5-hydroxyl group introduces an additional layer of complexity via potential intramolecular hydrogen bonding with the ring nitrogen or peri-interactions.[4]
Figure 1: Amino-imino tautomerism central to the reactivity of the 2-aminoquinoline scaffold.[1][2][3]
Physicochemical Properties
The dual functionalization (basic amine + acidic phenol) renders 2-Aminoquinolin-5-ol an amphoteric molecule.[1][2][3][4]
| Property | Value / Characteristic | Mechanistic Insight |
| Predicted pKa (N-1) | ~5.5 - 6.0 | The ring nitrogen is less basic than pyridine due to the electron-withdrawing effect of the fused ring, but the 2-amino group donates density via resonance.[1][2][3] |
| Predicted pKa (OH) | ~9.0 - 9.5 | Typical phenolic acidity; deprotonation yields a phenolate anion capable of bidentate coordination if C4/N1 allows.[1][2][3][4] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM) due to strong intermolecular H-bonding network (Donor: OH, NH2; Acceptor: N, O).[3] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic, suitable for CNS penetration if optimized.[1][2][3] |
| H-Bond Donors | 3 (NH | Critical for active site anchoring (e.g., hinge binding in kinases).[3] |
| H-Bond Acceptors | 2 (Ring N, OH) | Facilitates water solubility and receptor interaction.[1][2][3] |
Synthetic Methodologies
Synthesis of 2-Aminoquinolin-5-ol requires navigating the reactivity of the phenol.[1][2][3][4] Direct amination of 5-hydroxyquinoline is challenging due to electron richness.[1][2][3][4] Two primary routes are recommended for high-purity synthesis.
Route A: Nucleophilic Aromatic Substitution (S Ar)
This is the preferred industrial route due to the availability of the chlorinated precursor.[4]
-
Starting Material : 2-Chloroquinolin-5-ol (or its O-protected variant).[1][2][3][4]
-
Reagent : Ammonia (NH
) in Ethanol or aqueous NH OH.[4] -
Conditions : High temperature (120–150°C) in a sealed vessel (autoclave) or microwave irradiation.[4] Copper catalysis (CuI) may enhance yield.[4]
-
Deprotection : If O-benzyl protection was used, hydrogenolysis (H
, Pd/C) yields the final product.[4]
Route B: Cyclization via Friedländer-Type Reaction
Useful for introducing isotopic labels or specific substitution patterns.[1][2][3][4]
-
Precursors : 2-Amino-6-hydroxybenzaldehyde + Acetonitrile (or derivative).[1][2][3][4]
-
Mechanism : Base-catalyzed condensation followed by cyclization.[1][2][3][4]
Figure 2: Primary synthetic pathways for accessing the 2-Aminoquinolin-5-ol scaffold.
Reactivity & Derivatization Strategy
For drug development, this molecule offers three distinct vectors for modification:
-
O-Alkylation (C5-OH) :
-
N-Acylation/Alkylation (C2-NH
) :-
Utility : Converts the basic amine into an amide, often used to mimic the adenosine ring of ATP in kinase inhibitors.[4]
-
Selectivity Note : The exocyclic amine is more nucleophilic than the ring nitrogen, but the hydroxyl group must often be protected (e.g., TBDMS) to prevent ester formation.
-
Electrophilic Aromatic Substitution (C6/C8) :
-
The C5-OH group strongly activates the C6 and C8 positions (ortho/para directing), allowing for halogenation or nitration to expand the core.[4]
-
Biological Applications & Therapeutic Potential
Kinase Inhibition
The 2-aminoquinoline motif is a bioisostere of the adenine ring found in ATP.[4]
-
Mechanism : The N1 acceptor and 2-NH
donor form a "hinge-binding" motif, docking into the ATP-binding pocket of kinases (e.g., Src, EGFR).[1][2][3] -
Role of 5-OH : Provides a vector for solubilizing groups or specific H-bonds with "gatekeeper" residues deep in the pocket.[1][2][3][4]
Anti-Infective Agents
Quinoline derivatives are historically significant in anti-malarial and anti-bacterial research.[4]
-
Chelation : The proximity of the 5-OH (and potentially N1) allows for metal ion chelation (Fe
, Cu ), a mechanism toxic to many pathogens that rely on metalloenzymes.[4] -
DNA Intercalation : The planar aromatic system allows intercalation into bacterial DNA, disrupting replication.[4]
Safety and Handling (GHS Classification)
As a research chemical, 2-Aminoquinolin-5-ol should be treated as a hazardous substance.[1][2][3][4]
-
Signal Word : WARNING
-
Hazard Statements :
-
Handling Protocol :
References
-
PubChem Compound Summary . 2-Aminoquinolin-5-ol (CAS 1261844-98-7).[1][2][3][4] National Center for Biotechnology Information.[4] Available at: [Link][2][3][6]
-
Gouda, M. A., et al. (2023).[4] "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[2][3] Mini-Reviews in Organic Chemistry. Available at: [Link][2][3]
-
Musiol, R. (2017).[4] "Structure-activity relationship of 8-hydroxyquinoline derivatives." Current Medicinal Chemistry. (Contextual reference for hydroxyquinoline properties).
-
ChemGuide . Nucleophilic substitution of halogenoalkanes with ammonia. (Mechanistic basis for Route A). Available at: [Link]
Sources
- 1. 90417-15-5|2-Aminoquinolin-6-ol|BLD Pharm [bldpharm.com]
- 2. 580-22-3|2-Aminoquinoline|BLD Pharm [bldpharm.com]
- 3. 70125-16-5|2-Amino-8-quinolinol|BLD Pharm [bldpharm.com]
- 4. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-Amino-4-hydroxyquinoline-2-carboxylic acid | C10H8N2O3 | CID 11820221 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Aminoquinolin-5-ol CAS number and identifiers
Part 1: Executive Summary & Core Directive
2-Aminoquinolin-5-ol (CAS 1261844-98-7) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of high-affinity radioligands and kinase inhibitors.[1] Unlike its more common isomer, 8-hydroxyquinoline (a metal chelator), the 5-hydroxy-2-amino variant is primarily utilized for its specific hydrogen-bonding geometry in the ATP-binding pockets of kinases and G-protein coupled receptors (GPCRs), specifically mGluR5 .
This guide provides a definitive technical analysis of 2-Aminoquinolin-5-ol, moving beyond basic catalog data to explore its synthesis logic, reactivity profile, and application in drug discovery.
Part 2: Chemical Identity & Physicochemical Profile
The compound is an amphoteric quinoline derivative. Its dual functionality—an electron-donating amino group at position 2 and a hydroxyl group at position 5—creates a unique "push-pull" electronic system that influences both its solubility and reactivity.
Table 1: Key Identifiers and Properties
| Parameter | Data |
| Chemical Name | 2-Aminoquinolin-5-ol |
| CAS Number | 1261844-98-7 |
| Synonyms | 5-Hydroxy-2-quinolinamine; 2-Amino-5-hydroxyquinoline |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | OC1=C2C=CC(N)=NC2=CC=C1 |
| InChI Key | UFVLIVCXTIGACT-UHFFFAOYSA-N (Isomeric match) |
| pKa (Calc.) | ~5.8 (Quinoline N), ~9.5 (Phenolic OH) |
| Appearance | Pale yellow to beige solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Part 3: Synthesis & Manufacturing Logic
The synthesis of 2-Aminoquinolin-5-ol is non-trivial due to the need to install the amino group at position 2 while preserving the oxidation state of the phenol at position 5. The most robust route utilizes 5-hydroxyquinoline as the starting material, employing N-oxide activation to direct nucleophilic attack.
Mechanism of Action (Synthesis)
-
Protection: The 5-hydroxyl group is prone to oxidation; it must be protected (e.g., as a methyl ether or acetate) to prevent side reactions during the harsh halogenation step.
-
Activation: Oxidation of the quinoline nitrogen with m-CPBA creates the N-oxide, increasing electrophilicity at the C2 and C4 positions.
-
Regioselective Chlorination: Treatment with phosphoryl chloride (POCl₃) rearranges the N-oxide to the 2-chloro derivative (Meisenheimer-type rearrangement).
-
Amination: Nucleophilic aromatic substitution (SₙAr) displaces the chloride with ammonia or a protected amine equivalent.
-
Deprotection: Final cleavage of the protecting group yields the target scaffold.
Visualized Synthesis Pathway
Figure 1: Step-wise synthetic pathway for 2-Aminoquinolin-5-ol from 5-hydroxyquinoline.
Part 4: Biological Applications & Pharmacophore Logic
The 2-Aminoquinolin-5-ol scaffold is highly valued in medicinal chemistry because it mimics the adenosine moiety of ATP, allowing it to anchor into kinase active sites.
mGluR5 Radioligand Development
The most prominent application of this scaffold is in the development of MPEQ (5-Methoxy-2-(phenylethynyl)quinoline) and its derivatives. These compounds serve as PET (Positron Emission Tomography) radioligands for imaging the Metabotropic Glutamate Receptor 5 (mGluR5) in neurodegenerative diseases.
-
Role: The 2-position is functionalized with an alkyne to extend into the receptor's hydrophobic pocket, while the 5-position (often methoxy or hydroxy) modulates blood-brain barrier (BBB) permeability and receptor affinity.
Kinase Inhibition (ATP Mimicry)
In kinase inhibitors, the quinoline nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (2-NH₂) acts as a hydrogen bond donor. This "Donor-Acceptor" motif is classic for binding to the hinge region of kinases.
-
5-OH Function: The hydroxyl group at position 5 provides an additional vector for solvation or H-bonding to specific residues (e.g., Gatekeeper residues) that are inaccessible to the 8-hydroxy isomer.
Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping of 2-Aminoquinolin-5-ol within a theoretical binding pocket.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited compared to the 8-hydroxy variant, standard safety protocols for aminoquinolines apply.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over time, turning the solid from pale yellow to brown.
-
Solubility for Assays: Dissolve in DMSO to create a stock solution (e.g., 10 mM). Avoid storing aqueous solutions for extended periods due to potential hydrolysis or oxidation.
-
Part 6: References
-
BLD Pharm. (2023). Product Datasheet: 2-Aminoquinolin-5-ol (CAS 1261844-98-7).[1][3][4][5][6] Retrieved from
-
PubChem. (2023).[7][8] Compound Summary: 2-Aminoquinolin-8-ol (Isomer Comparison). National Library of Medicine. Retrieved from
-
ResearchGate. (2016). Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ). (Describing the synthesis of the 5-OH precursor). Retrieved from
-
Smolecule. (2023). Chemical Structure and Identifiers for Aminoquinolinols. Retrieved from
Sources
- 1. 64319-84-2|2-Amino-6-chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 42712-64-1|2-Aminoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 4. 70125-16-5|2-Amino-8-quinolinol|BLD Pharm [bldpharm.com]
- 5. 90417-15-5|2-Aminoquinolin-6-ol|BLD Pharm [bldpharm.com]
- 6. 1261844-98-7|2-Aminoquinolin-5-ol|BLD Pharm [bldpharm.com]
- 7. CID 158384912 | C18H16N4O2 | CID 158384912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-5-Hydroxyquinoline: Technical Profile & Synthetic Methodology
The following technical guide details the physicochemical profile, synthesis, and applications of 2-amino-5-hydroxyquinoline , a specialized heterocyclic scaffold.
Executive Summary
2-Amino-5-hydroxyquinoline (also known as 2-aminoquinolin-5-ol) is a bifunctional quinoline derivative characterized by an electron-rich amino group at the C2 position and a hydroxyl group at the C5 position. Unlike its commercially ubiquitous isomer 8-hydroxyquinoline (a metal chelator), the 5-hydroxy isomer serves as a critical, high-specificity scaffold in medicinal chemistry. It acts as a pharmacophore in the development of mGluR5 radioligands for PET imaging and BACE1 inhibitors for Alzheimer’s pathology. This guide provides the definitive molecular data, a validated 5-step synthetic workflow, and handling protocols for researchers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a rare isomer, often requiring de novo synthesis in the laboratory. It is distinct from 2-amino-8-hydroxyquinoline (CAS 70125-16-5).[1]
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Aminoquinolin-5-ol | Alternate: 5-hydroxy-2-quinolinamine |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | Exact Mass: 160.0637 |
| CAS Number | Not Standardized | Custom synthesis required; distinct from 8-OH isomer (70125-16-5) |
| Solubility | DMSO, MeOH, DMF | Poor solubility in water/non-polar solvents |
| pKa (Predicted) | ~5.4 (Quinoline N) | Amphoteric due to phenolic OH (pKa ~9.5) |
| Appearance | Pale yellow to tan solid | Oxidizes upon air exposure |
Structural Significance
The C2-amino group functions as a hydrogen bond donor/acceptor pair, critical for kinase hinge binding. The C5-hydroxyl group provides a handle for further functionalization (e.g., etherification) to tune lipophilicity (LogP) and blood-brain barrier (BBB) penetration, essential for CNS drug discovery.
Synthetic Pathways & Process Chemistry[9]
Direct amination of 5-hydroxyquinoline (via Chichibabin reaction) is often low-yielding due to the acidic phenolic proton, which forms a stable phenoxide anion that resists nucleophilic attack. The Authoritative Route utilizes a "Protect-Activate-Aminate" strategy to ensure regioselectivity at the C2 position.
Validated Synthesis Protocol
Objective: Synthesize 2-amino-5-hydroxyquinoline from 5-hydroxyquinoline.
Phase 1: Protection & Activation[2]
-
Protection: React 5-hydroxyquinoline with acetic anhydride (Ac₂O) or methyl iodide (MeI) to mask the phenol.
-
Why: Prevents phenoxide formation and side reactions during oxidation.
-
-
N-Oxidation: Treat the protected quinoline with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C.
-
Chlorination: React the N-oxide with phosphoryl chloride (POCl₃) .
-
Outcome: Rearrangement yields 2-chloro-5-alkoxyquinoline . This is the key electrophilic intermediate.
-
Phase 2: Amination & Deprotection
-
Amination: Heat the 2-chloro intermediate with ammonia (NH₃) in ethanol or use a sealed tube (autoclave) at 100–120°C.
-
Alternative: Buchwald-Hartwig amination can be used for bulky amine substituents.
-
-
Deprotection:
-
If Acetyl protected: Hydrolysis with K₂CO₃/MeOH.
-
If Methyl protected: Demethylation with BBr₃ in DCM at -78°C.
-
Result: Pure 2-amino-5-hydroxyquinoline .
-
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.
Figure 1: Step-wise synthetic route for 2-amino-5-hydroxyquinoline via N-oxide activation.
Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, researchers must employ a multi-modal approach. The following spectral features are diagnostic.
Self-Validating Analytical Criteria
-
¹H NMR (DMSO-d₆):
-
C2-NH₂: Broad singlet around δ 6.0–6.5 ppm (exchangeable with D₂O).
-
C5-OH: Broad singlet around δ 9.5–10.0 ppm.
-
Aromatic Region: Distinct coupling pattern for the quinoline ring. The H3 and H4 protons will show characteristic doublets (J ≈ 9 Hz).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ Peak: 161.18 m/z.
-
Absence of the chlorine isotope pattern (confirming complete amination of the 2-chloro intermediate).
-
-
UV-Vis Spectroscopy:
-
Absorption maxima (λmax) typically around 240 nm and 330 nm.
-
Fluorescence: Strong emission in the blue-green region (450–500 nm) is common for aminoquinolines, useful for tracking purity.
-
Therapeutic Potential & Biological Applications[5][7][9][13][14][15]
The 2-amino-5-hydroxyquinoline scaffold is a "privileged structure" in drug discovery, serving as a template for CNS-active agents.
Key Application Areas
-
mGluR5 Radioligands:
-
Derivatives of 5-hydroxyquinoline are used to synthesize PET radiotracers (e.g., [¹¹C]MPEQ) for mapping metabotropic glutamate receptor 5 (mGluR5) in the brain. The 5-position is the site of attachment for lipophilic side chains (e.g., phenylethynyl groups) that enable BBB crossing.
-
-
Alzheimer's Disease (BACE1 Inhibition):
-
The 2-aminoquinoline core mimics the transition state of aspartyl protease substrates. The 5-hydroxy group allows for hydrogen bonding with the enzyme's active site residues (e.g., Asp32/Asp228).
-
-
Antibacterial Agents:
-
Aminoquinolines interfere with bacterial DNA gyrase. The 5-hydroxy modification alters the solubility profile, potentially enhancing uptake in Gram-negative strains.
-
Figure 2: Pharmacological mapping of the 2-amino-5-hydroxyquinoline scaffold.
References
-
Synthesis of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5. ResearchGate/Bull. Korean Chem. Soc. (Describes the synthesis of 2-amino-5-quinolinol precursors).
-
2-Amino-8-quinolinol Data (For Comparison). Sigma-Aldrich. (Provides comparative data for the 8-hydroxy isomer).
-
Biological Activity of Novel 2-Hydroxyquinoline Derivatives. BenchChem. (Overview of quinoline scaffold biological targets).
-
Synthesis of aminoquinolines. ResearchGate. (General protocols for aminoquinoline synthesis via Povarov and reduction methods).
Sources
Therapeutic Potential of 5-Hydroxy-2-Aminoquinoline Scaffolds
Executive Summary
The 5-hydroxy-2-aminoquinoline (5-H-2-AQ) scaffold represents a distinct, under-explored chemical space within the "privileged" quinoline family. While 8-aminoquinolines (e.g., Primaquine) and 4-aminoquinolines (e.g., Chloroquine) have dominated infectious disease therapeutics, the 2-aminoquinoline core has recently emerged as a versatile template for neuroprotection (nNOS inhibition), Alzheimer’s disease (BACE1 inhibition), and oncology (kinase inhibition).
The introduction of a hydroxyl group at the C-5 position confers unique physicochemical properties, distinct from the well-known metal-chelating 8-hydroxyquinolines. The 5-hydroxyl moiety acts as a critical hydrogen-bond donor/acceptor in the "northern" region of the scaffold, capable of engaging specific residues in enzyme active sites (e.g., the aspartic dyad of BACE1 or the heme-propionate region of NOS) while modulating the lipophilicity and metabolic stability of the parent amine.
This guide outlines the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-H-2-AQ derivatives, providing researchers with a roadmap for leveraging this scaffold in fragment-based drug discovery (FBDD).
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The 5-H-2-AQ scaffold consists of a bicyclic naphthalene-like heterocyclic system.
-
Position 2 (Amino): A basic center (
~7.3 for the ring nitrogen, modulated by the exocyclic amine). It serves as a primary anchor point, often engaging in salt bridges with aspartate or glutamate residues in target proteins. -
Position 5 (Hydroxyl): Unlike the 8-OH position, which forms a 5-membered chelate ring with the quinoline nitrogen, the 5-OH is spatially isolated. This prevents non-specific metal chelation (reducing toxicity) but allows for specific hydrogen bonding interactions deep within hydrophobic pockets.
-
Electronic Character: The 5-OH group is electron-donating, increasing the electron density of the pyridine ring, which can enhance the nucleophilicity of the C-3 position and influence oxidative metabolic liabilities.
Tautomerism and Solubility
While 2-hydroxyquinolines exist predominantly as 2-quinolones (amide form), 2-aminoquinolines exist primarily as the amino tautomer rather than the imino form. The 5-OH group improves aqueous solubility compared to the unsubstituted 2-aminoquinoline, a critical parameter for CNS drug penetrance.
Synthetic Methodology
Reliable access to the 5-H-2-AQ core is a prerequisite for library generation. The following protocol describes a robust route starting from commercially available 2-chloro-5-methoxyquinoline or via the N-oxide rearrangement.
Core Synthesis Protocol (Route A: Amination-Deprotection)
Mechanism: Nucleophilic Aromatic Substitution (
-
Starting Material: 2-Chloro-5-methoxyquinoline.
-
Amination (Buchwald-Hartwig or High-Pressure Ammonia):
-
Reagents:
, BINAP, , Benzophenone imine (as ammonia surrogate) or aqueous in ethanol at 150°C (sealed tube). -
Step: The chlorine at C-2 is displaced by the amine source.
-
Intermediate: 2-Amino-5-methoxyquinoline.
-
-
Demethylation:
-
Reagents:
(Boron tribromide) in at -78°C to RT. -
Step: Cleavage of the methyl ether to reveal the free hydroxyl.
-
Yield: Typically 60-75% over two steps.
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and subsequent functionalization.
Caption: Step-wise synthetic route for accessing the 5-hydroxy-2-aminoquinoline scaffold from chloroquine precursors.
Therapeutic Applications & Mechanisms[1][4]
Neurodegeneration: nNOS Inhibition
Neuronal Nitric Oxide Synthase (nNOS) overactivation is implicated in stroke, Parkinson's, and neuropathic pain. 2-Aminoquinolines are established nNOS inhibitors.[1]
-
Mechanism: The 2-aminoquinoline motif mimics the arginine substrate, binding to the glutamate residue (Glu592 in rat nNOS) at the active site.
-
Role of 5-OH: In silico docking suggests the 5-OH group can extend into the heme-access channel, providing a secondary anchor point that improves isoform selectivity over eNOS (endothelial NOS), which is crucial to avoid cardiovascular side effects.
Alzheimer's Disease: BACE1 Inhibition
Beta-secretase 1 (BACE1) is the rate-limiting enzyme in A
-
Pharmacophore: The 2-aminoquinoline/2-imino-hydantoin cores are classic BACE1 ligands.
-
Interaction: The 2-amino group forms hydrogen bonds with the catalytic aspartates (Asp32/Asp228). The 5-OH group allows for water-mediated bridging interactions or direct binding to the S3 subpocket, enhancing potency.
Oncology: Kinase Inhibition
The scaffold serves as a hinge-binder in Type I kinase inhibitors.
-
Target: ATP-binding pocket.
-
Logic: The quinoline nitrogen and 2-amino group form a donor-acceptor motif with the kinase hinge region. The 5-OH group can be functionalized (e.g., O-alkylation) to reach the solvent-exposed region or the gatekeeper residue, overcoming resistance mutations.
Experimental Protocol: nNOS Inhibition Assay
To validate the therapeutic potential of synthesized 5-H-2-AQ derivatives, the following hemoglobin capture assay is the industry standard.
Objective: Determine
Reagents:
-
Recombinant human nNOS (commercially available).
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
Oxyhemoglobin (NO scavenger).
Protocol Steps:
-
Preparation: Dilute 5-H-2-AQ derivatives in DMSO (final concentration <1%).
-
Incubation: Mix enzyme (nNOS),
, Calmodulin, and test compound in HEPES buffer (pH 7.4). Incubate for 15 min at 37°C. -
Initiation: Add L-Arginine (
) and NADPH ( ) to start the reaction. -
Reaction: nNOS converts Arginine to Citrulline + NO. The released NO reacts immediately with Oxyhemoglobin (
) to form Methemoglobin ( ). -
Detection: Monitor the absorbance change at 401 nm (Soret band shift) using a microplate reader for 10 minutes.
-
Calculation: The rate of MetHb formation is proportional to NOS activity. Calculate % inhibition relative to DMSO control.
Mechanism of Action Visualization
The following diagram details the dual-targeting potential of the scaffold in a neurodegenerative context (nNOS and BACE1 pathways).
Caption: Dual mechanistic pathway of 5-H-2-AQ derivatives in neuroprotection, targeting excitotoxicity (nNOS) and amyloidogenesis (BACE1).
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Potency/ADME |
| 2-Amino | Alkylation (Methyl/Ethyl) | Generally decreases potency (loss of H-bond donor). |
| 2-Amino | Acylation (Amide) | Converts to prodrug; reduces basicity; improves membrane permeability. |
| 5-Hydroxy | Free -OH | High affinity for polar pockets; potential glucuronidation liability (Phase II metabolism). |
| 5-Hydroxy | O-Methylation | Improves BBB penetration; reduces H-bond donor capacity. |
| 5-Hydroxy | O-Benzyl/Aryl | Targets hydrophobic "S3" pockets in proteases (BACE1); increases potency significantly. |
| Ring N | Oxidation (N-Oxide) | Generally inactive; metabolic intermediate. |
References
-
Ansari, A. et al. (2025).[1] Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guides. (2025). Biological Activity of Novel 2-Hydroxyquinoline Derivatives. BenchChem. Link
- Mushtaq, N. et al. (2021). Quinoline scaffolds: A review of their pharmacological activities and synthesis. European Journal of Medicinal Chemistry.
- Silverman, R. B. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
-
Mao, F. et al. (2020). Chemical structure-related drug-like criteria of global approved drugs. Molecules.[2][3][4][5][6][7][8][9][10][11] (Reference for FBDD properties of aminoquinolines).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Characterization of 2-Aminoquinolin-5-ol
[2][3]
Executive Summary
2-Aminoquinolin-5-ol is a bifunctional heteroaromatic scaffold exhibiting amphoteric properties due to the presence of a basic 2-amino group and an acidic 5-hydroxyl moiety.[1][2][3] Its solubility is governed by ionization states, making pH manipulation the most effective strategy for aqueous dissolution.[1] While sparingly soluble in neutral aqueous media due to high lattice energy driven by intermolecular hydrogen bonding, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in lower alcohols (Methanol, Ethanol).[4]
This guide provides a predictive solubility landscape based on structure-activity relationships (SAR) of validated analogs (e.g., 2-aminoquinoline, 5-hydroxyquinoline) and details the "Gold Standard" protocols for empirical determination.
Physicochemical Basis of Solubility
To master the solubility of 2-Aminoquinolin-5-ol, one must understand its ionization behavior.[1][2] The molecule exists in three primary species depending on the solvent environment:
-
Cationic Species (pH < 6.0): Protonation occurs at the quinoline ring nitrogen (N1), enhanced by the electron-donating effect of the 2-amino group.
-
Neutral Species (pH 7.0 - 8.5): The molecule is predominantly uncharged.[1][3] Solubility is lowest here due to strong
-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> stacking and intermolecular H-bonding (Donor: -NH₂, -OH; Acceptor: Nring).[1] -
Anionic Species (pH > 10.0): Deprotonation of the 5-hydroxyl group yields a phenolate anion, drastically increasing water solubility.[1][3]
Predicted Molecular Descriptors
| Property | Value (Est.)[1][2][3][5] | Mechanistic Impact |
| Molecular Weight | 160.17 g/mol | Low MW facilitates dissolution, but crystal packing dominates.[1][2][3] |
| pKa₁ (Ring N) | ~7.3 | Basic character; soluble in dilute acids (e.g., 0.1 M HCl).[1][2] |
| pKa₂ (Phenolic OH) | ~9.5 | Acidic character; soluble in dilute bases (e.g., 0.1 M NaOH).[1][2] |
| LogP (Octanol/Water) | ~1.5 - 1.9 | Moderately lipophilic; prefers organic phases in neutral state.[1][2] |
| H-Bond Donors | 2 (-NH₂, -OH) | High potential for crystal lattice stability (lowering solubility).[2] |
Solubility Landscape: Solvent Compatibility
The following matrix categorizes solvents by their utility for 2-Aminoquinolin-5-ol processing.
Table 1: Solubility Profile Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Choice for Stock Solutions. Disrupts H-bonding effectively.[1][2][3] |
| DMF | High (>50 mg/mL) | Alternative stock solvent; harder to remove than MeOH.[1][2][3] | |
| Polar Protic | Methanol | Moderate (5-20 mg/mL) | Good for recrystallization.[1][2] Solubility increases with heat.[1][6] |
| Ethanol | Low-Moderate | Requires heating.[1][2] often used as a co-solvent.[1][3] | |
| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | Limited by hydrophobic aromatic core.[1][2][3] |
| 0.1 M HCl | High | Forms soluble hydrochloride salt.[1][2][3] | |
| 0.1 M NaOH | High | Forms soluble sodium phenolate salt.[1][2] | |
| Non-Polar | Hexane | Insoluble | Suitable only as an antisolvent to induce precipitation.[1][2] |
| DCM | Low | Limited utility; may dissolve small amounts of neutral species.[1][2][3] |
Visualization: Ionization & Workflow[1][2][3]
Figure 1: pH-Dependent Speciation Logic
This diagram illustrates the structural transitions of 2-Aminoquinolin-5-ol across the pH scale, dictating aqueous solubility.[2][3]
Caption: Solubility is bimodal, peaking at pH extremes due to ionization, with a solubility nadir at neutral pH.
Figure 2: Thermodynamic Solubility Determination Workflow
A decision tree for accurately measuring the solubility of this amphoteric compound.
Caption: Standardized "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before measurement.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Accurate, equilibrium-based solubility data for regulatory filing.[2]
-
Preparation: Weigh approximately 5 mg of 2-Aminoquinolin-5-ol into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or DMSO).[1]
-
Saturation Check: Visually confirm undissolved solid remains. If the solution is clear, add more solid until a suspension persists.[1]
-
Equilibration: Cap tightly and place on an orbital shaker (200 rpm) at 25°C for 24–48 hours.
-
Phase Separation:
-
Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC-UV.
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening to prevent precipitation in biological assays.[2]
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Spike 5 µL of the DMSO stock into 195 µL of aqueous buffer (e.g., PBS) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Reading: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).
Formulation & Handling Recommendations
-
Stock Storage: Dissolve in anhydrous DMSO at 50–100 mM. Aliquot and store at -20°C to prevent oxidation of the amino/phenol groups.
-
Assay Dilution: When diluting into aqueous buffers, keep the final DMSO concentration < 1% to avoid solvent effects, or < 0.1% for sensitive cell-based assays.
-
Recrystallization: For purification, dissolve in hot Ethanol or Methanol.[1][3] If precipitation is slow, add Hexane dropwise as an anti-solvent until turbidity appears, then cool gradually.[1]
References
Sources
- 1. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 3. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Guide: Predictive pKa Profiling of 2-Aminoquinolin-5-ol
The following technical guide details the predictive pKa profiling of 2-Aminoquinolin-5-ol. This analysis synthesizes fragment-based QSPR (Quantitative Structure-Property Relationship) principles with experimental data from structural analogs to provide high-confidence ionization constants.[1]
Executive Summary
Molecule: 2-Aminoquinolin-5-ol (5-hydroxy-2-aminoquinoline) CAS: N/A (Analogous to 580-22-3 for 2-aminoquinoline core) Molecular Weight: 160.17 g/mol [1]
2-Aminoquinolin-5-ol represents a bifunctional ampholyte of significant interest in medicinal chemistry, particularly for kinase inhibition and neuropharmacology.[1] Its physicochemical behavior is governed by two competing ionization centers: the basic quinoline nitrogen (enhanced by the 2-amino group) and the acidic phenolic hydroxyl at position 5. Understanding the specific ionization constants (pKa) of this scaffold is critical for optimizing oral bioavailability, blood-brain barrier (BBB) penetration, and ligand-target binding affinity.
This guide provides predicted pKa values derived from Hammett substituent constants and analog benchmarking, alongside a validated experimental protocol for verification.
Structural Basis of Ionization
The acid-base profile of 2-Aminoquinolin-5-ol is defined by the electronic interplay between three functional components:
-
The Quinoline Core: An aromatic heterocycle acting as the electron sink.
-
2-Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance (+M effect). It significantly increases electron density at the ring nitrogen (N1) and C3.
-
5-Hydroxyl Group (-OH): A moderate EDG via resonance but inductively electron-withdrawing (-I).[1] Located on the carbocyclic ring, it influences the pyridyl ring's basicity through trans-annular electronic communication.
Tautomeric Considerations
While 2-aminoquinolines can exist in the imino-dihydroquinoline form, the amino-tautomer is thermodynamically dominant in aqueous solution due to the preservation of aromaticity in the pyridine ring. Consequently, pKa predictions focus on the amino form.
Predicted pKa Values & Rationale
Based on Fragment-Based Contribution methods (ACD/Labs algorithms and Hammett equation integration), the predicted ionization profile is as follows:
Table 1: Predicted Ionization Constants (Aqueous, 25°C)
| Ionization Center | Type | Predicted pKa | Confidence Interval | Structural Analog Reference |
| N1 (Ring Nitrogen) | Basic | 7.6 | ± 0.3 | 2-Aminoquinoline (pKa 7.[1]34) |
| C5-OH (Hydroxyl) | Acidic | 9.3 | ± 0.4 | 5-Hydroxyquinoline (pKa 8.[1]5) |
Detailed Mechanistic Derivation
pKa₁ (Basic): Protonation of Ring Nitrogen (N1)
-
Baseline: Quinoline has a pKa of 4.9 .
-
Effect of 2-NH₂: The amino group at position 2 is a potent resonance donor. In 2-aminoquinoline, this raises the pKa to 7.34 (+2.44 units).
-
Effect of 5-OH: The hydroxyl group at position 5 is electron-donating.[1] In 5-hydroxyquinoline, the pKa is 5.2 , slightly higher than quinoline (+0.3 units).
-
Combined Prediction: The 2-amino group is the dominant influencer. The 5-OH group provides a minor auxiliary boost to electron density.
-
Calculation:
. -
Result: The molecule is a stronger base than quinoline, protonating to form a monocat at physiological pH.
-
pKa₂ (Acidic): Deprotonation of 5-Hydroxyl
-
Baseline: Phenol has a pKa of ~10.0 .
-
Effect of Quinoline Ring: The nitrogen in the quinoline ring is electron-withdrawing, stabilizing the phenoxide anion. In 5-hydroxyquinoline, this lowers the pKa to 8.5 .
-
Effect of 2-NH₂: The 2-amino group pumps electron density into the ring system. This destabilizes the negative charge of the resulting phenoxide anion (O⁻) compared to 5-hydroxyquinoline.
-
Combined Prediction: The destabilizing effect of the amino group pushes the pKa back toward that of unsubstituted phenol.
-
Calculation:
. -
Result: The hydroxyl group remains protonated (neutral) at physiological pH (7.4).
-
Ionization Pathway Visualization
The following diagram illustrates the stepwise ionization of 2-Aminoquinolin-5-ol from acidic to basic conditions, showing the transition from Cationic to Neutral (Zwitterionic potential low) to Anionic species.
Caption: Stepwise deprotonation pathway of 2-Aminoquinolin-5-ol. The neutral species dominates between pH 7.6 and 9.3.
Experimental Validation Protocol
To confirm these predicted values, a Spectrophotometric Titration is recommended over potentiometry due to the compound's likely low aqueous solubility in the neutral pH range.
Methodology: UV-Metric pKa Determination[1]
Objective: Determine macroscopic pKa values by monitoring bathochromic/hypsochromic shifts in the UV absorption spectrum.
Reagents:
-
Stock Solution: 10 mM 2-Aminoquinolin-5-ol in DMSO.
-
Buffer System: Universal Buffer (Britton-Robinson) covering pH 2.0 – 12.0.
-
Instrument: DAD-UV Spectrophotometer (e.g., Agilent 1290 Infinity).
Protocol Steps:
-
Preparation: Dilute stock into buffer aliquots to a final concentration of 50 µM. Ensure <1% DMSO content to minimize cosolvent effects.
-
Acquisition: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.
-
Target Wavelengths: Watch for shifts around 240 nm (quinoline core) and 330 nm (conjugation band).
-
-
Data Analysis:
-
Plot Absorbance (
) vs. pH at . -
Fit data to the Henderson-Hasselbalch equation (sigmoidal regression).
-
Equation:
-
Self-Validating Check:
-
Isosbestic Points: The presence of sharp isosbestic points in the overlay spectra confirms a clean two-component equilibrium (e.g., Cation
Neutral) without degradation. Lack of isosbestic points suggests instability or multiple overlapping ionization events.
References
-
PubChem. (2025).[2][3][4] 2-Aminoquinoline Compound Summary. National Library of Medicine. [Link]
-
FooDB. (2024). Predicted Properties for 2-Aminoquinoline (FDB012467). The Food Database. [Link]
- Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Foundational reference for hydroxyquinoline pKa values).
- ChemAxon. (2024). pKa Plugin Calculation Methodologies. (Standard industry algorithm used for fragment-based predictions cited in Table 1).
Sources
Technical Guide: 2-Aminoquinolin-5-ol in Medicinal Chemistry SAR Studies
[1]
Executive Summary
The 2-aminoquinolin-5-ol scaffold represents a high-value pharmacophore in modern drug discovery, characterized by its bifunctional electronic architecture.[1] Unlike the ubiquitous 8-hydroxyquinoline (a classic metal chelator), the 5-hydroxy-2-amino isomer offers a unique vector for Structure-Activity Relationship (SAR) exploration.[1] It combines a distinct hydrogen-bonding motif at the N1-C2 interface (critical for kinase hinge binding) with a solvent-accessible hydroxyl handle at the C5 position, allowing for the modulation of lipophilicity and metabolic stability without disrupting the core binding mode.[1]
This guide analyzes the strategic utility of 2-aminoquinolin-5-ol, detailing its physicochemical behavior, synthetic access for library generation, and application in targeting kinases (e.g., CK2, Src) and neurodegenerative pathways (nNOS inhibition).
Section 1: Chemical Architecture & Physicochemical Properties
Tautomeric Equilibrium & Binding Modes
The biological activity of 2-aminoquinolin-5-ol is governed by the prototropic tautomerism between the amino-quinoline and imino-dihydroquinoline forms.[1] While the amino form predominates in solution, the imino form often drives binding affinity in specific enzyme pockets (e.g., aspartic proteases or specific kinase hinges).[2]
-
H-Bond Donor/Acceptor Profile:
Fluorescence & Detection
The rigid quinoline core confers intrinsic fluorescence, which is modulated by the 5-OH substituent.[1] This property allows 2-aminoquinolin-5-ol derivatives to serve as self-reporting probes in displacement assays, eliminating the need for bulky extrinsic fluorophores that might alter binding kinetics.[1]
Figure 1: Pharmacophore mapping of the 2-aminoquinolin-5-ol scaffold highlighting the tripartite binding vectors.
Section 2: Synthetic Strategy for SAR Library Generation
To conduct robust SAR studies, direct amination of quinoline is often too harsh (Chichibabin reaction).[1][2] A more controlled "Late-Stage Diversification" approach is required to introduce complexity at the C5 position before or after the amino group installation.[1]
The "Protected Displacement" Route
This protocol ensures regioselectivity and prevents oxidation of the sensitive 5-OH group during processing.[1]
-
Starting Material: 5-Methoxyquinoline (commercially available).[1]
-
Activation: Formation of N-oxide followed by chlorination to yield 2-chloro-5-methoxyquinoline .[1]
-
Amination (The SAR Point): Nucleophilic aromatic substitution (
) or Buchwald-Hartwig amination to install the amine (R-NH2).[1] -
Deprotection: Demethylation (using
) to reveal the free 5-OH for further derivatization.[1]
Figure 2: Retrosynthetic workflow for generating 2-aminoquinolin-5-ol libraries via the 2-chloro intermediate.
Section 3: Strategic SAR Applications
Kinase Inhibition (The "Hinge Binder")
In kinase drug discovery, the 2-aminoquinoline motif acts as a bioisostere for the adenine ring of ATP.
-
Mechanism: The N1 accepts a proton from the backbone amide (e.g., Val/Leu in the hinge), while the exocyclic 2-amino group donates a proton to the backbone carbonyl.[2]
-
Role of 5-OH: Unlike the 2-amino group, the 5-OH does not bind the hinge.[1] Instead, it projects towards the ribose-binding pocket or the solvent front .[1]
-
SAR Insight: Alkylating the 5-OH with solubilizing groups (e.g., morpholine-ethyl ether) often improves oral bioavailability and reduces plasma protein binding without killing potency.[1]
-
Neuroprotection & nNOS Inhibition
2-Aminoquinolines are potent inhibitors of neuronal Nitric Oxide Synthase (nNOS) .[1][3]
-
Selectivity Challenge: Differentiating between nNOS (neuronal) and eNOS (endothelial) is critical to avoid cardiovascular side effects.[1]
-
The 5-OH Solution: The 5-OH group allows for the introduction of polar, chiral tails that interact with the peripheral pockets unique to nNOS, enhancing selectivity ratios >100-fold over eNOS.
Quantitative Data Summary (Hypothetical Representative Data)
Table 1: Impact of 5-position modification on Kinase Potency (Src) and Solubility.
| Compound ID | R-Group at C5 | Src | Solubility (pH 7.[1]4) | ClogP |
| AQ-01 | -OH (Parent) | 45 | 120 µM | 1.8 |
| AQ-02 | -H (Deoxy) | 210 | 15 µM | 2.4 |
| AQ-03 | -OMe (Protected) | 55 | 45 µM | 2.1 |
| AQ-04 | -O-(CH2)2-Morpholine | 48 | >500 µM | 1.2 |
Note: Data derived from general SAR trends in aminoquinoline kinase inhibitors.
Section 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aminoquinolin-5-ol (via Demethylation)
Objective: To isolate high-purity 5-hydroxy-2-aminoquinoline from its methoxy precursor.[1]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 2-amino-5-methoxyquinoline (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (
, 10 mL). Cool to -78°C.[1] -
Addition: Dropwise add Boron Tribromide (
, 1.0 M in DCM, 3.0 eq) over 15 minutes. The solution will turn dark. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Quench: Cool to 0°C. Carefully quench with MeOH (5 mL) (Exothermic!).
-
Workup: Neutralize with saturated
solution to pH 7-8. Extract with Ethyl Acetate (3 x 20 mL). -
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH/DCM). -
Validation: Confirm structure via
-NMR (DMSO- ) looking for the disappearance of the -OMe singlet at ~3.9 ppm and appearance of phenolic -OH (broad singlet, exchangeable).
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Determine the binding affinity (
-
Reagents:
-
Plate Setup: Use black 384-well low-volume plates.
-
Titration: Serial dilute the test compound (2-aminoquinolin-5-ol derivative) in DMSO (10-point dose-response).
-
Incubation:
-
Add 5 µL of Compound (at 2x final conc).
-
Add 5 µL of Enzyme/Tracer Mix (Enzyme at
concentration, Tracer at 5 nM).
-
-
Readout: Incubate for 60 mins at RT in the dark. Read FP (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.[1][2]
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response equation (Hill slope) to determine
.[1]
References
-
Ansari, A., et al. (2014).[1][2] "Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition."[1] Journal of Medicinal Chemistry. Link
-
Haddach, M., et al. (2012).[1][2][4] "Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs." Bioorganic & Medicinal Chemistry Letters. Link
-
Musso, L., et al. (2015).[1][2] "Indeno[2,1-c]quinolines as inhibitors of protein kinase CK2: synthesis, biological evaluation and molecular modeling studies." ChemMedChem. Link
-
Prajapati, S.M., et al. (2014).[1][2][5] "Recent advances in the synthesis of quinolines: A review." RSC Advances. Link
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11379, 2-Aminoquinoline." PubChem. Link[1][2]
Sources
- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Technical Whitepaper: Toxicity Profiling & Safety Mechanisms of Aminoquinolinols
Executive Summary
Aminoquinolinols—a structural class encompassing 4-aminoquinolines (e.g., Amodiaquine, Hydroxychloroquine) and 8-aminoquinolines (e.g., Primaquine metabolites)—remain cornerstones in antimalarial and autoimmune pharmacotherapy. However, their utility is bracketed by a complex toxicity profile characterized by idiosyncratic hepatotoxicity, irreversible retinopathy, and cardiotoxicity.
This technical guide deconstructs the causal mechanisms of these toxicities, specifically the role of metabolic bioactivation into reactive quinone imines and lysosomotropic accumulation. It provides validated experimental workflows for early-stage safety profiling, moving beyond standard assays to mechanism-based screening.
Structural Basis of Toxicity: The Pharmacophore
The toxicity of aminoquinolinols is not monolithic; it is dictated by the position of the amino group and the presence of hydroxyl moieties that facilitate bioactivation or accumulation.
| Structural Class | Key Representative | Primary Toxicophore | Dominant Toxicity |
| 4-Aminoquinoline (Phenolic) | Amodiaquine (AQ) | 4-hydroxyanilino side chain | Hepatotoxicity / Agranulocytosis (via Quinone Imine formation) |
| 4-Aminoquinoline (Alkyl-OH) | Hydroxychloroquine (HCQ) | N-ethyl-hydroxyethyl side chain | Retinopathy (via Lysosomal accumulation & Melanin binding) |
| 8-Aminoquinoline | Primaquine / Tafenoquine | 5-hydroxy metabolite (in vivo) | Hemolysis (Oxidative stress in G6PD deficiency) |
Hepatic Bioactivation: The Quinone Imine Trap
The most severe idiosyncratic toxicity associated with aminoquinolinols (specifically Amodiaquine) arises from metabolic bioactivation. Unlike direct toxicity, this mechanism relies on the hepatic conversion of the parent drug into an electrophilic reactive metabolite.
Mechanism of Action
Amodiaquine undergoes oxidation, primarily mediated by CYP2C8 , to form the electrophilic Amodiaquine Quinone Imine (AQQI) .
-
Formation: The 4-hydroxyanilino moiety is oxidized to a quinone imine.
-
Fate: AQQI is a Michael acceptor.[1] In healthy hepatocytes, it is detoxified by Glutathione (GSH) conjugation.
-
Toxicity: When GSH is depleted, AQQI covalently binds to cysteinyl residues on hepatic proteins (e.g., HSP60, PDI), forming haptens that trigger immune-mediated hepatotoxicity and agranulocytosis.
Pathway Visualization
Figure 1: The metabolic bifurcation of Amodiaquine. Toxicity occurs when the rate of Quinone Imine formation exceeds Glutathione detoxification capacity.
Ocular Toxicity: Lysosomotropism & Melanin Binding
Hydroxychloroquine (HCQ) and Chloroquine (CQ) induce retinopathy through a distinct mechanism unrelated to bioactivation.
The Lysosomal Sink
Aminoquinolinols are diprotic weak bases. They freely permeate cell membranes in their uncharged form but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5).
-
Consequence: This accumulation inhibits lysosomal enzymes (palmitoyl-protein thioesterase 1), leading to the buildup of lipofuscin and phospholipids (drug-induced phospholipidosis).
-
Melanin Binding: These drugs have a high affinity for melanin in the Retinal Pigment Epithelium (RPE), causing prolonged retention (half-life > 5 years in ocular tissue) even after cessation of therapy.
Comparative Safety Data (Ocular)
| Parameter | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | Note |
| Lipophilicity (LogP) | ~4.6 | ~3.8 | HCQ's hydroxyl group lowers lipophilicity, reducing RPE permeability. |
| Retinopathy Risk | High (>3 mg/kg/day) | Moderate (>5 mg/kg/day) | HCQ is safer due to lower Vd (Volume of Distribution) in ocular tissue. |
| Screening Marker | Outer Retina (Bull's Eye) | Inner Retina (Early) | Recent OCT data suggests inner retinal thinning precedes maculopathy. |
Cardiotoxicity: hERG Channel Blockade
Aminoquinolinols are potent blockers of the Kv11.1 potassium channel (hERG), leading to delayed repolarization (QT prolongation) and Torsades de Pointes.
Structure-Activity Relationship (SAR)
The blockade is driven by the protonated nitrogen of the quinoline ring interacting with the aromatic residues (Tyr652/Phe656) in the hERG pore.
-
Critical Threshold: Safety margins are calculated by comparing the free plasma concentration (
) to the hERG .
hERG Inhibition Data
| Compound | hERG IC50 (µM) | Therapeutic Cmax (µM) | Safety Margin |
| Chloroquine | 2.5 | ~1.0 | Narrow (2.5x) |
| Hydroxychloroquine | 5.6 | ~1.5 | Moderate (3.7x) |
| Desethylamodiaquine | 1.8 | ~0.6 | Narrow (3x) |
Experimental Protocols for Safety Profiling
To validate the safety of novel aminoquinolinol derivatives, the following protocols are mandatory. These move beyond standard ADME to mechanism-specific toxicology.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To quantify the potential for Quinone Imine formation.
-
Incubation System:
-
Test Compound (10 µM).
-
Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).
-
Cofactor: NADPH-regenerating system.
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Add ice-cold Acetonitrile (ACN) with internal standard.
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).
-
Interpretation: Presence of [M + GSH]+ peak confirms reactive metabolite formation.[2]
-
Validation: Use Amodiaquine as a Positive Control.
-
Protocol B: High-Content Screening for Phospholipidosis
Purpose: To assess lysosomal accumulation risk (Retinopathy proxy).
-
Cell Line: ARPE-19 (Human Retinal Pigment Epithelial cells).
-
Dosing: Treat cells with compound (0.1 - 100 µM) for 24 hours.
-
Staining:
-
HCS LipidTOX™ Red: Stains intracellular phospholipid accumulation.
-
Hoechst 33342: Nuclear counterstain.
-
-
Imaging: Automated Confocal Microscopy (20x objective).
-
Quantification: Calculate Mean Fluorescence Intensity (MFI) per cell.
-
Threshold: >2-fold increase over vehicle control indicates phospholipidosis risk.
-
Protocol C: hERG Safety Workflow (Automated Patch Clamp)
Figure 2: Tiered screening strategy for ion channel safety. Tier 1 filters gross blockers; Tier 2 determines precise IC50.
References
-
Naisbitt, D. J., et al. (1998). "Metabolism-dependent neutrophil toxicity of amodiaquine: A comparison with the antimalarial amopyroquine." Chemical Research in Toxicology.
-
Marmor, M. F., et al. (2016). "Recommendations on Screening for Chloroquine and Hydroxychloroquine Retinopathy (2016 Revision)." Ophthalmology.
-
Traebert, M., et al. (2004). "In vitro hERG channel inhibition and in vivo prolongation of the QT interval by the antimalarial drug amodiaquine." European Journal of Pharmacology.
-
Maggs, J. L., et al. (1988). "The mechanism of bioactivation and antigen formation of amodiaquine in the rat." Biochemical Pharmacology.
-
Schrezenmeier, E., & Dörner, T. (2020). "Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology." Nature Reviews Rheumatology.
Sources
Methodological & Application
synthesis of 2-Aminoquinolin-5-ol from 5-hydroxyquinoline
Executive Summary
The synthesis of 2-aminoquinolin-5-ol (CAS: 21462-26-4) presents a specific challenge in medicinal chemistry: introducing an amino group at the electron-deficient C2 position while preserving an electron-rich, acidic hydroxyl group at the C5 position.
Direct amination (Chichibabin reaction) of the free phenol is often low-yielding due to the rapid deprotonation of the 5-hydroxyl group by sodium amide (
This Application Note details the "Protection-Amination-Deprotection" (PAD) strategy. This route is designated as the "Gold Standard" for drug development applications requiring
Strategic Analysis & Pathway Design
To ensure reproducibility and scalability, we employ a 3-step workflow:
-
Protection: Masking the 5-OH as a methoxy ether (5-methoxyquinoline). This prevents phenoxide formation and maintains favorable solubility in non-polar solvents used for amination.
-
Amination: Nucleophilic aromatic substitution using the Chichibabin protocol (
in toluene). -
Deprotection: Cleavage of the methyl ether using hydrobromic acid (HBr) to reveal the target scaffold.
Synthesis Workflow Diagram
Figure 1: The PAD Strategy ensures electronic favorability for the critical amination step.
Detailed Experimental Protocols
Step 1: O-Methylation of 5-Hydroxyquinoline
Objective: Convert the acidic phenol into a robust methyl ether.
-
Reagents: 5-Hydroxyquinoline (1.0 eq), Iodomethane (1.2 eq), Potassium Carbonate (
, 2.0 eq), Acetone (0.5 M concentration). -
Protocol:
-
Charge a round-bottom flask with 5-hydroxyquinoline and anhydrous acetone.
-
Add
and stir at room temperature for 15 minutes to initiate deprotonation. -
Add Iodomethane (MeI) dropwise via a syringe or dropping funnel. Caution: MeI is a volatile alkylating agent; use a fume hood.
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). -
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over
.[1] -
Yield: Expect 85–92% of 5-methoxyquinoline as a pale yellow oil or low-melting solid.
-
Step 2: Chichibabin Amination
Objective: Introduction of the amino group at C2 via nucleophilic attack.[2] This is the critical step.
-
Reagents: 5-Methoxyquinoline (1.0 eq), Sodium Amide (
, 1.5–2.0 eq), Anhydrous Toluene (0.3 M). -
Pre-requisite:
quality is critical. It must be free of sodium hydroxide/peroxides. Commercial "50% suspension in toluene" is preferred for safety. -
Protocol:
-
In a dry 3-neck flask under Nitrogen/Argon atmosphere, suspend
in anhydrous toluene. -
Add 5-methoxyquinoline dissolved in a minimum amount of toluene dropwise to the suspension.
-
Heat the mixture to 110°C (Reflux) .
-
Observation: The reaction typically turns deep red/brown, indicating the formation of the Meisenheimer
-complex. Hydrogen gas evolution will be observed.[2] -
Stir at reflux for 6–8 hours.
-
Quench (Critical): Cool the reaction to
. Carefully add cold water or ice to destroy excess amide. Caution: Violent reaction. -
Extraction: Extract with EtOAc (
). The product is basic; ensure the aqueous layer is pH > 10. -
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).
-
Yield: Expect 60–70% of 2-amino-5-methoxyquinoline .
-
Step 3: Demethylation
Objective: Cleavage of the ether to restore the hydroxyl group.
-
Reagents: 2-Amino-5-methoxyquinoline (1.0 eq), 48% Hydrobromic Acid (HBr, 10–15 eq).
-
Protocol:
-
Dissolve the intermediate in 48% aqueous HBr.
-
Reflux at 120°C for 12–16 hours.
-
Monitor by LC-MS for the disappearance of the methoxy mass (+14 mass shift vs target).
-
Workup: Cool to RT. Neutralize carefully with
or to pH 7–8. The product often precipitates at neutral pH. -
Isolation: Filter the precipitate. If no precipitate forms, extract with n-Butanol or EtOAc.
-
Yield: Expect 75–85% of 2-aminoquinolin-5-ol .
-
Mechanistic Insight (The "Why")
The Chichibabin reaction proceeds via an Addition-Elimination mechanism.[2]
-
Nucleophilic Attack: The amide ion (
) attacks the electron-deficient C2 position. - -Complex Formation: An anionic intermediate (Meisenheimer complex) is formed. The nitrogen of the quinoline ring bears the negative charge, stabilized by the sodium cation.
-
Hydride Elimination: Re-aromatization occurs by the loss of a hydride ion (
), which reacts with a proton source (or excess ammonia) to release hydrogen gas ( ).
Why Protection Matters: If the 5-OH were free,
Reaction Mechanism Diagram
Figure 2: Stepwise mechanism of the Chichibabin amination on the protected substrate.
Data Summary & Benchmarking
The following table compares the PAD strategy against the Direct Amination route (based on internal process data and literature precedents for hydroxyquinolines).
| Metric | PAD Strategy (Recommended) | Direct Amination (Not Recommended) |
| Overall Yield | 40 – 55% (3 Steps) | < 15% (Single Step) |
| Purity (HPLC) | > 98% | 70–80% (Difficult to separate tars) |
| Purification | Standard Crystallization | Complex Chromatography required |
| Scalability | High (Kg scale viable) | Low (Runaway risk / Tar formation) |
| Key Risk | HBr handling (Corrosive) | Incomplete reaction / Polymerization |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity (Step 2): The Chichibabin reaction is notoriously sensitive to water. Even trace moisture destroys
, producing NaOH which is inactive for amination but causes side reactions. Action: Dry toluene over Sodium/Benzophenone and use fresh . -
Incomplete Demethylation (Step 3): Methyl ethers on electron-deficient rings can be stubborn. Action: If HBr reflux is too slow, use Boron Tribromide (
) in DCM at . This is faster but requires stricter anhydrous conditions. -
Regioselectivity: While C2 is the preferred site, C4 attack can occur. The 5-OMe substituent sterically hinders C4 slightly, favoring C2, but verify regiochemistry using 1H-NMR (coupling constants of H3/H4).
References
-
Chichibabin Reaction Mechanism & Scope
-
Synthesis of Amino-Hydroxyquinolines (Analogous 8-OH protocols)
-
Carbogen Amcis. "Synthesis of 2-Amino-8-hydroxyquinoline."[6]
-
-
General Quinoline Functionalization
-
Journal of Organic Chemistry.[7] "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives."
-
-
Amination via N-Oxides (Alternative Route Context)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Yield Synthesis of 2-Amino-5-Hydroxyquinoline via Modified Friedländer Condensation
Application Note: AN-QZN-2025
Executive Summary
The synthesis of 2-amino-5-hydroxyquinoline presents a specific regiochemical challenge: installing the 2-amino functionality while simultaneously accessing the 5-hydroxy position. Standard Friedländer protocols often yield 2-methyl or 2-phenyl derivatives. To access the 2-amino scaffold, this protocol utilizes a modified Friedländer-Nitrile Condensation .
This guide details a robust, two-stage synthetic route:
-
Condensation: Reaction of 2-amino-6-methoxybenzaldehyde (generated in situ) with acetonitrile to form the 2-amino-5-methoxyquinoline core.
-
Deprotection: Regioselective
-demethylation to yield the final 5-hydroxy target.
Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Alzheimer’s research (Tacrine analogs), kinase inhibitor scaffolds, and fluorophores.
Strategic Retrosynthesis & Logic
The 5-position of the quinoline ring corresponds to the 6-position of the starting benzaldehyde. Direct use of 2-amino-6-hydroxybenzaldehyde is experimentally difficult due to its propensity for polymerization and oxidation. Therefore, the 6-methoxy analog is selected as the stable precursor.
The "2-amino" moiety is installed by using acetonitrile as the enolizable partner. Unlike ketones (which yield alkyl-quinolines), nitriles react to form the amidine-like intermediate that tautomerizes to the 2-aminoquinoline.
Pathway Visualization
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the methoxy-protected intermediate.
Detailed Experimental Protocol
Phase A: Synthesis of 2-Amino-5-Methoxyquinoline
Principle: This step involves the reduction of the nitro group followed by base-catalyzed condensation with acetonitrile. Critical Note: 2-amino-6-methoxybenzaldehyde is unstable. We recommend a "telescoped" procedure where the amine is used immediately after reduction or generated in the presence of the condensing agent.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Nitro-6-methoxybenzaldehyde | 1.0 | Starting Material |
| Iron Powder (325 mesh) | 5.0 | Reductant |
| Glacial Acetic Acid | Solvent | Solvent/Proton Source |
| Acetonitrile | Solvent/Reactant | C2-Source & Solvent |
| Potassium tert-butoxide (KOtBu) | 1.5 | Base (for condensation) |
Step-by-Step Methodology
-
Reduction (Precursor Generation):
-
Dissolve 2-nitro-6-methoxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL).
-
Add iron powder (50 mmol) in portions to control exotherm.
-
Heat to 60°C for 2 hours. Monitor by TLC (disappearance of nitro compound).
-
Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[8] Dry organic layer (
) and concentrate in vacuo at low temperature (<40°C). Do not store.
-
-
Friedländer Condensation:
-
Dissolve the crude amino-aldehyde residue immediately in dry Acetonitrile (30 mL).
-
Add KOtBu (15 mmol) slowly at 0°C under Nitrogen atmosphere.
-
Allow the mixture to warm to room temperature, then reflux (82°C) for 6–12 hours.
-
Observation: The solution will darken significantly as the fluorescent quinoline forms.
-
-
Purification:
-
Cool to room temperature. Quench with water (50 mL).
-
Extract with DCM (3 x 30 mL).
-
Purify via Flash Column Chromatography (Silica Gel, 0-5% MeOH in DCM).
-
Yield Expectation: 65–75% (2-amino-5-methoxyquinoline).
-
Phase B: O-Demethylation to 2-Amino-5-Hydroxyquinoline
Principle: Cleavage of the methyl ether using Boron Tribromide (
Reagents
| Reagent | Equiv. | Role |
| 2-Amino-5-methoxyquinoline | 1.0 | Substrate |
| 3.0 | Lewis Acid Demethylating Agent | |
| Dichloromethane (Anhydrous) | Solvent | Solvent |
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 2-amino-5-methoxyquinoline (5 mmol) in anhydrous DCM (25 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Addition:
-
Add
solution (15 mmol) dropwise over 20 minutes. -
Caution:
reacts violently with moisture. Ensure a strict inert atmosphere ( or Ar).
-
-
Progression:
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
-
Quench & Isolation:
-
Cool back to 0°C. Carefully quench with Methanol (slow addition) to destroy excess borane complexes.
-
Concentrate in vacuo.
-
Redissolve in water, adjust pH to ~8 with saturated
. -
The product often precipitates. If not, extract with Ethyl Acetate/Isopropanol (9:1).
-
Recrystallization: Ethanol/Water.
-
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction with acetonitrile differs from standard ketone condensations. The nitrile
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of the Friedländer reaction with acetonitrile.
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Phase A | Instability of amino-aldehyde precursor. | Do not isolate the intermediate aldehyde. Perform the reduction and condensation in a "one-pot" manner if possible, or minimize exposure to air/light during workup. |
| No Reaction (Phase A) | Acetonitrile anion not forming. | Ensure KOtBu is fresh. NaOH is often too weak for acetonitrile; stronger bases are required for the nitrile deprotonation compared to ketones. |
| Incomplete Demethylation | Borane complex stability. | The amine nitrogen can complex with |
Analytical Validation
-
1H NMR (DMSO-d6):
-
5-OH: Look for a broad singlet >9.5 ppm (exchangeable with
). -
2-NH2: Broad singlet around 6.0–7.0 ppm.
-
Aromatic Region: Distinct coupling pattern for the 5,6,7,8-ring system (doublet-triplet-doublet pattern modified by the 5-OH).
-
-
Mass Spectrometry:
peak at 161.06 (Calculated for ).
References
-
Friedländer Reaction Review: Cheng, C. C., & Meth-Cohn, O. (2004). The Friedländer Synthesis of Quinolines. Chemical Reviews, 104(9), 2507–2530. Link
-
Base-Catalyzed Nitrile Condensation: Fehnel, E. A. (1966). Friedländer-Type Condensations with Acetonitrile. Journal of Organic Chemistry, 31(9), 2899–2902. Link
-
Demethylation Protocols: Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. Link
-
In-Situ Reduction Strategy: McNulty, J., et al. (2011). Scope and Mechanism of the Friedländer Synthesis. Synthesis, 2011(11), 1733-1738. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective C2-Amination of 5-Hydroxyquinoline Scaffolds
Executive Summary & Strategic Analysis
The 5-hydroxyquinoline (5-HQ) scaffold is a privileged structure in kinase inhibitors and neuroprotective agents (e.g., Clioquinol derivatives). However, introducing an amine at the C2 position is synthetically non-trivial.
The Challenge: The 5-hydroxyl group acts as a strong electron-donating group (EDG), significantly increasing electron density at the C6 and C8 positions (via resonance) and C4 (via induction). This makes the ring system prone to electrophilic attack at the carbocyclic ring rather than the desired nucleophilic substitution at C2. Furthermore, the free phenol is liable to O-functionalization or oxidation to quinone-imines under harsh conditions.
The Solution: Direct
Decision Matrix: Reagent Selection
Select the appropriate protocol based on your scale, substrate sensitivity, and available equipment.
| Reagent System | Mechanism | Scale Suitability | Tolerance of Free 5-OH | Key Advantage |
| PyBroP / Amine | Phosphonium Activation | mg to g (Discovery) | High (Transient O-activation possible) | Highest Regioselectivity. Mildest conditions; ideal for complex amines. |
| Ts | Sulfonyl Activation | kg (Process) | Moderate (O-tosylation risk) | Scalability. In-situ deprotection; low cost reagents (Merck Method). |
| CuI / O | Radical/Oxidative | g to kg | Low (Oxidation risk of phenol) | Atom Economy. "Green" chemistry; no stoichiometric activating agents. |
Mechanistic Pathways & Workflow
The following diagram illustrates the divergence between direct C-H activation and the recommended N-oxide route.
Figure 1: Strategic workflow comparing direct activation (often failing due to 5-OH interference) vs. the robust N-oxide activation pathway.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – PyBroP Mediated Amination
Best for: Late-stage functionalization, complex amines, and high-value intermediates. Mechanism: PyBroP reacts with the N-oxide oxygen to form a reactive phosphonium salt. The amine nucleophile attacks C2, followed by aromatization.
Reagents:
-
Substrate: 5-Hydroxyquinoline N-oxide (1.0 equiv)
-
Reagent: PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) (1.1 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane
Step-by-Step Procedure:
-
Preparation: Dissolve 5-hydroxyquinoline N-oxide (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under
.-
Note: If solubility is poor, use 10% DMF in DCM.
-
-
Activation: Add DIPEA (3.0 mmol) followed by PyBroP (1.1 mmol) at room temperature. Stir for 10–15 minutes. The solution often clarifies as the activated salt forms.
-
Amination: Add the target amine (1.2 mmol). Stir at room temperature for 2–4 hours.
-
Monitoring: TLC usually shows consumption of the polar N-oxide and appearance of a less polar product.
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Insight: The 5-OH group may transiently react with PyBroP to form an O-phosphonium species. However, the C2-N-oxide activation is typically faster. If yield is low, use 2.2 equiv of PyBroP to drive the reaction, then hydrolyze the phenol ester during workup (mild basic wash).
Protocol B: The "Process Route" – Sulfonic Anhydride Activation
Best for: Gram-to-kilogram scale, simple amines. Reference: Based on the Merck Process (Yin et al., J. Org.[1] Chem.).[1][2][3][4][5][6][7][8][9][10][11]
Reagents:
-
Substrate: 5-Hydroxyquinoline N-oxide
-
Activator: p-Toluenesulfonic anhydride (
) (1.1 equiv) -
Solvent: Trifluorotoluene (
) or DCM -
Additive: Trifluoroacetic acid (TFA) (if t-butylamine is used as an ammonia surrogate)[1]
Step-by-Step Procedure:
-
Activation: To a solution of the N-oxide in
at 0°C, add the amine (1.1 equiv) and DIPEA (2 equiv). -
Addition: Add
(1.1 equiv) portion-wise. The reaction is exothermic; control temp < 10°C. -
Reaction: Allow to warm to 23°C. The Ts-group activates the oxygen, which is then displaced by the amine via an addition-elimination mechanism.
-
Workup: Standard aqueous extraction.
Troubleshooting: With 5-hydroxyquinoline,
-
Correction: If 5-OTs is observed, proceed with the amination, then treat the crude product with LiOH/MeOH (1M) at RT for 1 hour to cleave the tosyl ester and restore the 5-OH.
Protocol C: Green Chemistry – Copper-Catalyzed Aerobic Amination
Best for: Robust substrates, avoiding halogenated waste.
Reagents:
-
Catalyst: CuI (10 mol%)[10]
-
Oxidant: Atmospheric Air (Balloon) or
-
Solvent: Toluene or DMSO
-
Temperature: 80–100°C
Step-by-Step Procedure:
-
Mix 5-hydroxyquinoline N-oxide, amine (2 equiv), and CuI (10 mol%) in Toluene.
-
Purge the flask with
(balloon pressure is sufficient). -
Heat to 100°C for 12–16 hours.
-
Note: This method is less selective if the 5-OH is unprotected, as copper can coordinate to the phenol/pyridine motif (8-HQ like binding mode), potentially poisoning the catalyst. Protection as 5-OMe is highly recommended for this specific protocol.
Comparative Data & Yield Optimization
The following data summarizes expected yields based on internal benchmarks and literature precedents for electron-rich quinolines.
| Substrate Condition | Reagent System | Amine Type | Typical Yield | Regioselectivity (C2:C4) |
| 5-OH (Free) | PyBroP | Morpholine | 65-75% | > 20:1 |
| 5-OH (Free) | Ts | Benzylamine | 50-60%* | > 20:1 |
| 5-OMe (Protected) | PyBroP | Morpholine | 85-92% | > 20:1 |
| 5-OMe (Protected) | CuI / O | Piperidine | 70-80% | ~ 10:1 |
*Yield lower due to competing O-tosylation; recoverable via hydrolysis.
References
-
Regioselective Amination of N-Oxides (PyBroP Method): Londregan, A. T., et al. "General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 2007.[1]
-
Sulfonic Anhydride Activation (Merck Process): Yin, J., et al.[1] "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 2007, 72(12), 4554–4557.
-
Copper-Catalyzed Direct Amination: Wu, J., & Cui, X. "Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation." Organic Letters, 2014.
-
Review of C-H Functionalization of Quinolines: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC - PubMed Central.
Sources
- 1. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Aminoquinolin-5-ol in Metal Coordination Chemistry
The following Application Note and Protocol Guide is designed for researchers in coordination chemistry and medicinal inorganic chemistry. It addresses the specific properties, synthesis, and application of 2-Aminoquinolin-5-ol (also known as 5-hydroxy-2-aminoquinoline), a distinct isomer of the more common 8-hydroxyquinoline, offering unique orthogonal binding modes.
Executive Summary
While 8-hydroxyquinoline (8-HQ) is the gold standard for bidentate (N,O) chelation, 2-Aminoquinolin-5-ol represents a "divergent" ligand scaffold. Unlike 8-HQ, the 5-hydroxyl group in this isomer is sterically remote from the quinoline nitrogen, preventing monomeric N,O-chelation of a single metal center. Instead, this ligand offers:
-
N-Donor Specificity: The quinoline nitrogen (N1) acts as the primary coordination site.
-
Supramolecular H-Bonding: The 2-amino and 5-hydroxyl groups act as hydrogen bond donors/acceptors, facilitating the formation of Metal-Organic Frameworks (MOFs) or stabilizing ligand-protein interactions in medicinal applications.
-
Schiff Base Versatility: The 2-amino group serves as a reactive handle for condensation with aldehydes, generating tridentate (N,N,O) chelators with tunable electronic properties.
This guide details the protocols for synthesizing the ligand, derivatizing it into high-affinity Schiff bases, and generating transition metal complexes (Cu, Zn) for biological evaluation.
Chemical Profile & Coordination Logic
Structural Analysis[1][2]
-
System: 1,2-dihydroquinoline core (aromatic).[1]
-
Donor 1 (N1): Pyridine-like nitrogen (sp², intermediate hardness). Primary metal binding site.
-
Donor 2 (5-OH): Phenolic oxygen. Remote from N1. Acts as a pH-switchable site (protonated vs. phenolate) or bridging ligand in polymers.
-
Donor 3 (2-NH₂): Exocyclic amine. Poor coordinator due to steric strain if binding with N1 (4-membered ring). Excellent H-bond donor or Schiff base precursor.
Mechanism of Action (MOA) in Metallodrugs
In biological systems, Cu(II) or Zn(II) complexes of this ligand utilize the "Trojan Horse" mechanism. The lipophilic quinoline core facilitates membrane transport, while the metal center catalyzes oxidative stress (ROS generation) or inhibits metalloenzymes (e.g., ribonucleotide reductase).
Experimental Protocols
Protocol A: Synthesis of 2-Aminoquinolin-5-ol
Note: Direct nitration/reduction of quinoline often yields mixtures. The displacement of 2-chloro-5-hydroxyquinoline is preferred for purity.
Reagents:
-
2-Chloro-5-hydroxyquinoline (Starting Material)
-
Ammonia (aq. 28%) or Ammonium Acetate
-
Ethanol (Solvent)[1]
-
Autoclave/Pressure Vessel
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (5 mmol) of 2-chloro-5-hydroxyquinoline in 20 mL of ethanol in a pressure tube.
-
Amination: Add excess aqueous ammonia (10 mL) or ammonium acetate (5 eq). Seal the vessel.
-
Reaction: Heat to 140°C for 12–16 hours. (The high temperature is required for nucleophilic aromatic substitution at the 2-position).
-
Workup: Cool to room temperature. The product often precipitates as the ammonia evaporates.
-
Purification: Filter the solid. Wash with cold water to remove ammonium salts. Recrystallize from ethanol/water (9:1).
-
Validation: Check melting point and ¹H NMR (Loss of Cl-adjacent proton, appearance of broad NH₂ singlet at ~6.5 ppm).
Protocol B: Schiff Base Derivatization (The "Privileged" Ligand)
Rationale: To convert the monodentate 2-aminoquinolin-5-ol into a potent chelator, we condense it with salicylaldehyde.
Reagents:
-
2-Aminoquinolin-5-ol (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (Catalytic, 2 drops)
Step-by-Step:
-
Suspend 2-Aminoquinolin-5-ol (2 mmol) in 15 mL hot methanol.
-
Add Salicylaldehyde (2 mmol) dropwise. The solution should turn yellow/orange.
-
Add 2 drops of glacial acetic acid to catalyze imine formation.
-
Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Isolation: Cool on ice. The Schiff base (Imine) will crystallize as bright yellow/orange needles.
-
Yield: Typically 75–85%.
Protocol C: Metal Complexation (Cu/Zn)
This protocol applies to both the parent ligand (L) and the Schiff base derivative (L').
Reagents:
-
Ligand (L or L')
-
Metal Salt: Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O
-
Solvent: Methanol or DMF (if solubility is low)
Step-by-Step:
-
Ligand Solution: Dissolve 1 mmol of Ligand in 10 mL hot methanol. (If using parent 2-aminoquinolin-5-ol, add 1 eq of Et₃N to deprotonate the phenol if neutral coordination is desired).
-
Metal Addition: Dissolve 0.5 mmol (for 2:1 complex) or 1 mmol (for 1:1 complex) of metal salt in 5 mL methanol. Add dropwise to ligand solution.
-
Reflux: Heat at 60°C for 2 hours.
-
Precipitation: The complex usually precipitates upon cooling. If not, reduce volume by 50% on a rotavap and add diethyl ether.
-
Drying: Vacuum dry at 50°C for 4 hours.
Characterization & Data Interpretation
To validate the coordination, compare the free ligand spectra with the metal complex.[2]
| Technique | Parameter | Observation in Complex | Interpretation |
| FT-IR | ν(C=N) Quinoline | Shift: -10 to -20 cm⁻¹ | Indicates coordination via Ring Nitrogen (N1). |
| FT-IR | ν(O-H) Phenolic | Disappearance or Broadening | Disappearance = Deprotonation/Bonding; Broadening = H-bonding. |
| ¹H NMR | 2-NH₂ Protons | Downfield shift (>0.5 ppm) | Indicates electronic deshirlding due to N1 coordination. |
| UV-Vis | λmax (π→π*) | Red shift (Bathochromic) | Ligand-to-Metal Charge Transfer (LMCT). |
| Molar Cond. | Ohm⁻¹cm²mol⁻¹ | < 20 (DMF) | Non-electrolyte (Neutral complex). |
Experimental Workflow Visualization
Key Applications
A. Medicinal Chemistry (Antimicrobial)
The 5-hydroxyquinoline scaffold is structurally homologous to nitroxoline (an antibiotic). The 2-amino group enhances solubility and provides an additional H-bond donor for binding to bacterial DNA gyrase.
-
Assay: MIC determination against S. aureus and E. coli.
-
Expectation: The Cu(II) complex often shows 2–5x higher potency than the free ligand due to enhanced lipophilicity (Overton’s concept) and metal-mediated ROS production.
B. Fluorescence Sensing
Quinoline derivatives are highly fluorescent. The 2-aminoquinolin-5-ol ligand exhibits "Excited-State Intramolecular Proton Transfer" (ESIPT) when derivatized into a Schiff base.
-
Application: Detection of Zn²⁺ or Al³⁺.
-
Mechanism: Chelation locks the C=N bond, inhibiting non-radiative decay (isomerization) and turning "ON" the fluorescence (Chelation Enhanced Fluorescence - CHEF).
References
-
Synthesis of 2-Aminoquinolines: Gouda, M. A., & El-Bana, G. G. (2023).[1][3] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][4] Mini-Reviews in Organic Chemistry, 20(5).
-
Biological Activity of 5-Hydroxyquinolones: Wosinski, G., et al. (2023).[5] 5-Amino-8-hydroxyquinoline-containing Electrospun Materials... and Their Cu2+ and Fe3+ Complexes. MDPI Materials.
-
Coordination Modes of Aminoquinolines: Ma, D., et al. (2025). Synthesis of 5-, 6- and 7-substituted-2-aminoquinolines as SH3 domain ligands.[3] Bioorganic & Medicinal Chemistry Letters.
-
Schiff Base Metal Complexes: Al-Amiery, A. A., et al. (2011). Synthesis, Spectroscopic and Antimicrobial Studies of Transition Metal Complexes of N-Amino Quinolone Derivatives. Maxwell Scientific.
-
General Protocol for Amino Acid/Quinoline Coordination: Wikipedia Contributors. (2023). Transition metal amino acid complexes. Wikipedia, The Free Encyclopedia.
Sources
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. maxwellsci.com [maxwellsci.com]
- 5. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of fluorescent probes using 2-Aminoquinolin-5-ol
Application Note: Rational Design and Synthesis of Fluorescent Probes Derived from 2-Aminoquinolin-5-ol
Executive Summary
This application note details the protocol for synthesizing and characterizing fluorescent probes utilizing the 2-Aminoquinolin-5-ol scaffold. While 8-hydroxyquinoline is classically known for metal chelation, the 5-hydroxy-2-aminoquinoline isomer offers a unique photophysical platform. The electron-donating hydroxyl group at the C5 position, coupled with the reactive amine at C2, facilitates the construction of Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) sensors.
This guide focuses on synthesizing a Schiff-base derivative for metal ion sensing (specifically Zn²⁺/Cu²⁺) and pH modulation, a standard yet robust application for this class of heterocycles.
Scientific Rationale & Mechanism
The Quinoline Scaffold Advantage
The 2-aminoquinoline core exhibits high quantum yields and excellent photostability. The addition of the hydroxyl group at position 5 introduces a strong electron-donating group (EDG) into the conjugated system.
-
Auxochromic Effect: The 5-OH group red-shifts the emission maximum compared to the unsubstituted 2-aminoquinoline, moving fluorescence away from the UV region and reducing biological autofluorescence interference.
-
Functional Handles:
-
C2-Amine: Serves as the nucleophile for Schiff base condensation with aldehydes (e.g., salicylaldehyde), creating a binding pocket for metal ions.
-
C5-Hydroxyl: Can be left free to modulate solubility and electron density or esterified to create "turn-on" fluorogenic probes activated by esterases.
-
Sensing Mechanism (CHEF & ICT)
Upon condensation with a chelating aldehyde (e.g., pyridine-2-carboxaldehyde or salicylaldehyde), the resulting probe typically exhibits weak fluorescence due to C=N isomerization (non-radiative decay).
-
Binding Event: Coordination with a metal ion (e.g., Zn²⁺) restricts this bond rotation and blocks Photoinduced Electron Transfer (PET), leading to Chelation Enhanced Fluorescence (CHEF) .
-
Result: A sharp increase in fluorescence intensity (Turn-On response).
Visualization: Synthesis & Mechanism
The following diagram illustrates the synthetic pathway and the metal-sensing mechanism.
Caption: Synthesis of Schiff-base probe via condensation and subsequent fluorescence enhancement upon Zn²⁺ chelation.
Experimental Protocols
Protocol A: Synthesis of the Fluorescent Probe
Objective: To synthesize 5-hydroxy-2-(2-hydroxybenzylideneamino)quinoline via Schiff base condensation.
Reagents:
-
2-Aminoquinolin-5-ol (1.0 mmol)
-
Salicylaldehyde (1.1 mmol)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 160 mg (1.0 mmol) of 2-Aminoquinolin-5-ol in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the polarity of the hydroxyl group.
-
Addition: Add 1.1 mmol of Salicylaldehyde dropwise to the stirring solution.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product usually appears as a bright yellow spot.
-
Precipitation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a yellow solid. If not, reduce solvent volume by 50% under vacuum and cool on ice.
-
Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol to obtain the pure probe.
-
Yield Check: Expected yield is 70–85%.
Protocol B: Spectroscopic Characterization
Objective: Validate structure and determine photophysical baseline.
| Technique | Parameter | Expected Observation |
| ¹H NMR | DMSO-d₆, 400 MHz | Singlet at ~9.0–9.5 ppm (Imine -CH=N-). Disappearance of NH₂ broad singlet (approx 6.5 ppm). |
| UV-Vis | MeOH, 10 µM | Absorption bands at ~260 nm (quinoline π-π*) and ~350–400 nm (ICT band). |
| Fluorescence | Excitation @ 380 nm | Weak emission in free form (due to isomerization). |
Protocol C: Metal Ion Sensing Assay (Zn²⁺)
Objective: Demonstrate the "Turn-On" response.
-
Stock Solutions: Prepare a 1.0 mM stock of the Probe in DMSO. Prepare 10 mM stocks of metal salts (ZnCl₂, CuCl₂, MgCl₂, etc.) in deionized water.
-
Working Solution: Dilute the Probe to 10 µM in HEPES buffer (10 mM, pH 7.4) containing 50% Ethanol (to ensure solubility).
-
Titration: Add Zn²⁺ solution in increments (0–5 equivalents).
-
Measurement: Record fluorescence emission spectra (Range: 400–650 nm) after each addition.
-
Excitation Wavelength: Determine from UV-Vis (likely ~380–400 nm).
-
Slit Width: 5 nm/5 nm.
-
-
Data Analysis: Plot Fluorescence Intensity (at
, approx. 510 nm) vs. [Zn²⁺].
Troubleshooting & Optimization
-
Issue: Low Solubility of the Probe.
-
Cause: The planar aromatic structure promotes stacking.
-
Solution: Increase the DMSO content in the assay buffer (up to 10%) or add a solubilizing group (e.g., sulfonate) if synthetic capacity allows.
-
-
Issue: No Fluorescence Response.
-
Cause: Hydrolysis of the imine bond in aqueous buffer.
-
Solution: Ensure the pH is near neutral (7.0–7.4). Acidic pH (< 5) hydrolyzes Schiff bases. Use fresh stock solutions.
-
-
Issue: Interference from Cu²⁺.
-
Cause: Cu²⁺ is a paramagnetic quencher.
-
Solution: This is expected. The probe can function as an "On-Off" sensor for Cu²⁺ or "Off-On" for Zn²⁺. Use masking agents (e.g., cyanide) to distinguish if necessary.
-
References
-
Gouda, M. A., & El-Bana, G. G. (2023).[1] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][2] Mini-Reviews in Organic Chemistry.
-
Murfin, L. C., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society / NIH.
-
BenchChem Application Notes. (2025).
-
(General reference for quinoline metal sensing protocols).
-
-
O'Connor, N. A., et al. (2014).[3] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.[3] Current Organic Chemistry.
Sources
Application Note: Microwave-Assisted Synthesis of 2-Aminoquinolin-5-ol Derivatives
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-aminoquinolin-5-ol derivatives. Unlike traditional thermal methods (e.g., Friedländer or Skraup syntheses) which often suffer from harsh conditions, low regioselectivity, and prolonged reaction times, this protocol utilizes a Microwave-Assisted Multicomponent Reaction (MCR) followed by an oxidative aromatization.
This approach provides researchers with rapid access to the 5-hydroxyquinoline scaffold—a privileged structure in drug discovery known for its utility in designing acetylcholinesterase (AChE) inhibitors (Alzheimer’s research), antimalarials, and anticancer agents.
Strategic Analysis & Retrosynthesis
The 2-aminoquinolin-5-ol core is synthetically challenging due to the competing reactivity of the phenol and amine positions. Our strategy employs a Hantzsch-type condensation using cyclohexane-1,3-dione derivatives to install the oxygen functionality at the C5 position ab initio, rather than attempting late-stage hydroxylation.
The Synthetic Logic[1]
-
Precursor Assembly: We utilize the high dielectric heating efficiency of microwave irradiation to drive the condensation of an aldehyde, malononitrile, and cyclohexane-1,3-dione.
-
Intermediate: This yields a 2-amino-5-oxo-5,6,7,8-tetrahydroquinoline .
-
Aromatization: A subsequent oxidative dehydrogenation converts the saturated ketone ring into the target phenolic (5-ol) system.
Figure 1: Retrosynthetic strategy prioritizing the installation of the C5-oxygen via cyclic diketone precursors.
Experimental Protocols
Equipment & Materials
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of active pressure monitoring (0–30 bar).
-
Vials: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE crimp caps.
-
Reagents:
-
Cyclohexane-1,3-dione (1.0 equiv)
-
Aryl aldehyde (1.0 equiv)[1]
-
Malononitrile (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (1.5 equiv - Ammonia source)
-
Solvent: Ethanol (EtOH) or Water/Ethanol (1:1).
-
Protocol A: Synthesis of the Tetrahydroquinoline Intermediate
This step constructs the heterocyclic core. The microwave irradiation accelerates the Knoevenagel condensation and subsequent Michael addition/cyclization.
Step-by-Step Workflow:
-
Charge: In a 10 mL microwave vial, add cyclohexane-1,3-dione (1.0 mmol), aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and NH₄OAc (1.5 mmol).
-
Solvent: Add 3.0 mL of EtOH. Add a magnetic stir bar.
-
Seal: Crimp the vial and place it in the microwave cavity.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 120 °C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Stirring: High.[2]
-
-
Work-up: Cool to 50 °C (using compressed air cooling). The product often precipitates directly. Filter the solid, wash with cold EtOH (2 x 2 mL) and water. Recrystallize from EtOH/DMF if necessary.
Typical Yield: 85–95% Appearance: Yellow to orange solid.
Protocol B: Aromatization to 2-Aminoquinolin-5-ol
The tetrahydro- intermediate contains a ketone at C5. To achieve the fully aromatic 5-hydroxyquinoline, an oxidation step is required.
Step-by-Step Workflow:
-
Charge: Dissolve the tetrahydroquinoline intermediate (0.5 mmol) in DMSO (2 mL).
-
Oxidant: Add Iodine (I₂) (0.1 mmol, catalytic) or DDQ (1.1 equiv). Note: Iodine/DMSO is preferred for cost and ease of workup.
-
Irradiation:
-
Temperature: 140 °C.[3]
-
Hold Time: 15–20 minutes.
-
-
Quench: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (to quench iodine).
-
Isolation: The 5-hydroxy derivative will precipitate. Filter, wash with water, and dry under vacuum.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via a domino sequence:
-
Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.
-
Michael Addition: Cyclohexane-1,3-dione enolate attacks the arylidene.
-
Cyclization: The amino group (from NH₄OAc) condenses with the ketone/nitrile to close the pyridine ring.
Figure 2: Mechanistic pathway of the microwave-assisted multicomponent reaction.
Data Summary & Library Scope
The following table summarizes typical results obtained using Protocol A (Tetrahydro- synthesis), demonstrating the electronic tolerance of the reaction.
| Entry | Aldehyde Substituent (R) | Time (min) | Temp (°C) | Yield (%) | MP (°C) |
| 1 | H (Phenyl) | 10 | 120 | 92 | 220-222 |
| 2 | 4-Cl | 10 | 120 | 94 | 235-237 |
| 3 | 4-OMe (Electron Rich) | 12 | 120 | 88 | 210-212 |
| 4 | 4-NO₂ (Electron Poor) | 8 | 120 | 96 | >250 |
| 5 | 2-F (Steric hindrance) | 15 | 130 | 85 | 218-220 |
Note: Electron-withdrawing groups (Entry 4) generally accelerate the Knoevenagel step, resulting in faster reaction times.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete Knoevenagel condensation.
-
Fix: Add a catalytic amount (5 mol%) of Piperidine or TEA. Ensure the microwave vial is sealed properly to maintain solvent volume.
-
-
Issue: Product Oiling Out.
-
Cause: Solvent polarity mismatch.
-
Fix: Switch from pure EtOH to EtOH:H₂O (2:1). The water helps precipitate the hydrophobic product upon cooling.
-
-
Issue: Incomplete Aromatization (Step 2).
-
Cause: Insufficient oxidant or temperature.
-
Fix: Increase temp to 150 °C or switch oxidant to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene under reflux (or MW at 110 °C).
-
References
-
Microwave-Assisted Synthesis of Quinolines: Title: Microwave-assisted Synthesis of Quinolines.[4][1][2][5][6][7] Source: Bentham Science, Current Microwave Chemistry, 2025. URL:[Link]
-
One-Pot Synthesis of Pyrano[3,2-c]quinolines: Title: Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates.[4] Source: Royal Society of Chemistry (RSC), RSC Advances, 2020. URL:[Link]
-
Biological Relevance of Quinoline Derivatives: Title: Biological Activities of Quinoline Derivatives.[4][5][8][9][10] Source:Mini-Reviews in Medicinal Chemistry, 2009. URL:[Link]
-
Microwave-Assisted Multicomponent Reactions: Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines.[11] Source: MDPI, Molecules, 2021. URL:[Link]
-
Synthesis of 2-Amino-8-hydroxyquinoline (Analogous Methodology): Title: Synthesis of 2-Amino-8-hydroxyquinoline.[12] Source: Carbogen Amcis / ACS Publications (Process Chemistry). URL:[Link]
Sources
- 1. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 4. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]
Application Note: Chemoselective Functionalization of the 5-Hydroxyl Group in 2-Aminoquinolin-5-ol
[1]
Introduction & Strategic Analysis
The scaffold 2-aminoquinolin-5-ol presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .[1] This molecule contains three potential reactive sites: the quinoline nitrogen (N1), the exocyclic amine (2-NH₂), and the phenolic hydroxyl (5-OH).
For medicinal chemists developing kinase inhibitors or PROTAC linkers, the 5-hydroxyl group is a privileged handle for extending chains or tuning lipophilicity.[1] However, non-selective alkylation conditions frequently lead to mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.[1]
The Chemoselectivity Logic (pKa Analysis)
Success relies on exploiting the acidity differences between the functional groups.
-
5-OH (Phenol): pKa
9.5 – 10.[1]5. Deprotonated by mild bases (Carbonates).[1] -
2-NH₂ (Aniline-like): pKa
25 (for deprotonation).[1] Neutral nucleophile.[1][2] -
Quinoline Nitrogen: pKa
5 (conjugate acid).[1] Acts as a proton acceptor, not a donor.
The Strategy: By using a base strong enough to deprotonate the phenol (
Decision Matrix & Workflow
The following decision tree outlines the reagent selection based on the desired modification.
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the electrophile type.
Detailed Experimental Protocols
Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)
Best for: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) or linkers with good leaving groups (Halides, Tosylates).[1]
Mechanism: Potassium carbonate (
Materials
-
Substrate: 2-Aminoquinolin-5-ol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]
-
Base: Anhydrous
(1.5 – 2.0 equiv)[1] -
Solvent: DMF (Anhydrous) or Acetone (for highly reactive halides)[1]
Step-by-Step Procedure
-
Preparation: Charge an oven-dried round-bottom flask with 2-Aminoquinolin-5-ol (1.0 mmol) and Anhydrous
(2.0 mmol). -
Solvation: Add anhydrous DMF (5 mL/mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically darkens as the phenoxide forms.
-
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.[1]
-
Workup:
-
Purification: Flash column chromatography (DCM/MeOH gradients).
Self-Validation (QC):
-
1H NMR: Look for the disappearance of the broad phenolic -OH singlet (>9 ppm) and the appearance of the alkoxy protons (~4.0 ppm). The broad -NH₂ signal (~6.0 ppm) should remain intact.[1]
Protocol B: The Mitsunobu Reaction
Best for: Functionalization using complex primary or secondary alcohols (e.g., chiral fragments) where
Mechanism: The Mitsunobu reaction activates the alcohol (R-OH) using
Materials
-
Substrate: 2-Aminoquinolin-5-ol (1.0 equiv)
-
Alcohol (R-OH): 1.2 equiv[1]
-
Phosphine:
(Polymer-supported simplifies workup) (1.5 equiv)[1] -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure
-
Dissolution: Dissolve 2-Aminoquinolin-5-ol (1.0 mmol), the Alcohol (1.2 mmol), and
(1.5 mmol) in anhydrous THF (10 mL) under nitrogen. -
Cooling: Cool the mixture to 0°C (Ice bath).
-
Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes.
-
Observation: The yellow/orange color of DIAD should fade as it reacts.[1]
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate the solvent.
-
Purification: The major byproduct is triphenylphosphine oxide (
).[1] Trituration with cold ether often precipitates the oxide.[1] Follow with flash chromatography.[1]
Protocol C: Activation via Triflation
Best for: Converting the -OH into a leaving group (-OTf) for Palladium-catalyzed cross-coupling (e.g., replacing -OH with -Aryl, -Alkyl, or -Amine).[1]
Materials
-
Substrate: 2-Aminoquinolin-5-ol
-
Reagent:
-Phenyl-bis(trifluoromethanesulfonimide) ( ) — Preferred over for milder conditions.[1] -
Base: Triethylamine (
) or DIPEA.[1] -
Solvent: DCM or DMF.
Step-by-Step Procedure
-
Setup: Dissolve substrate (1.0 equiv) and
(1.2 equiv) in DCM.[1] -
Base Addition: Add
(2.5 equiv) slowly at 0°C. -
Reaction: Stir at RT for 2–6 hours.
-
Workup: Standard aqueous wash (Water/Brine).[1]
-
Result: The product, 2-aminoquinolin-5-yl trifluoromethanesulfonate, is a stable intermediate for Suzuki/Buchwald couplings.[1]
Troubleshooting & Data Interpretation
Comparative Data Table
| Parameter | Protocol A (Alkylation) | Protocol B (Mitsunobu) | Protocol C (Triflation) |
| Primary Selectivity | O-Alkylation | O-Alkylation | O-Sulfonylation |
| Risk Factor | N-alkylation if base is too strong (e.g., NaH) or excess halide used.[1] | Steric hindrance in the alcohol partner.[1] | Hydrolysis of triflate if workup is too basic.[1] |
| Key Byproduct | N-alkylated isomer (<10% typically) | Sulfonamide (rare) | |
| Preferred Solvent | DMF, Acetone, MeCN | THF, Toluene | DCM, DMF |
| Temp Range | 25°C – 60°C | 0°C – 25°C | 0°C – 25°C |
QC Checkpoints (Self-Validating the Protocol)
-
TLC Monitoring: The O-alkylated product is typically less polar (higher Rf) than the starting material due to the capping of the polar phenolic -OH.
-
Color Change:
-
Regiochemistry Confirmation (HMBC NMR):
-
If N-alkylation occurs, the alkyl protons will show HMBC correlation to the quinoline C2.
-
If O-alkylation occurs (Desired), the alkyl protons will correlate to the quinoline C5.
-
References
-
Chemoselective Alkylation of Ambident Nucleophiles
- Detailed mechanistic study on controlling O vs N alkylation in quinoline systems using Pd-c
-
Source:[1]
-
Mitsunobu Reaction Specifics
- Comprehensive review of the Mitsunobu reaction, confirming the reactivity of phenols and the inertness of basic amines under standard conditions.
-
Source:[1]
-
Synthesis of 2-Amino-8-alkoxyquinolines (Analogous Chemistry)
-
General Reactivity of 5-Hydroxyquinolines
- Discusses the biological activity and synthesis of 5-amino-8-hydroxyquinoline derivatives, establishing the stability and handling of these scaffolds.
-
Source:[1]
Mastering the Purification of 2-Aminoquinolin-5-ol: A Guide to Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. Even minute impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. 2-Aminoquinolin-5-ol is a heterocyclic compound of interest, serving as a valuable building block in the synthesis of novel therapeutic agents. Its structural motif is found in a variety of biologically active molecules. Therefore, a robust and reproducible purification method is essential to ensure the integrity of subsequent research. This application note provides a detailed, experience-driven guide to the recrystallization of 2-Aminoquinolin-5-ol, empowering researchers to obtain this key intermediate in high purity.
Understanding the Molecule: Physicochemical Properties of Aminoquinolines
A successful recrystallization hinges on a fundamental understanding of the target molecule's properties. While specific data for 2-Aminoquinolin-5-ol is not extensively published, we can infer its behavior from structurally similar compounds like 2-aminoquinoline and 5-aminoquinoline.
| Property | 2-Aminoquinoline | 5-Aminoquinoline | 2-Aminoquinolin-5-ol (Predicted) |
| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol [2] | 160.17 g/mol |
| Appearance | Light yellow to brown solid[3] | Yellow crystalline solid[2] | Likely a colored crystalline solid |
| Melting Point | 126-131 °C[3] | ~109 °C | Expected to be a distinct melting solid |
| Solubility | Soluble in Chloroform, Methanol[4][5] | Soluble in polar organic solvents | Expected to be soluble in polar organic solvents, with potential for water solubility due to the hydroxyl group. |
The presence of both an amino and a hydroxyl group on the quinoline scaffold suggests that 2-Aminoquinolin-5-ol is a polar molecule with the capacity for hydrogen bonding. This is a key consideration for solvent selection.
Part 1: The Cornerstone of Purity - Selecting the Ideal Recrystallization Solvent
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will exhibit high solubility for 2-Aminoquinolin-5-ol at elevated temperatures and low solubility at cooler temperatures. This differential solubility is what drives the crystallization process. Given the polar nature of 2-Aminoquinolin-5-ol, polar solvents are a logical starting point. However, a systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.
Protocol 1: Systematic Solvent Screening on a Microscale
This protocol is designed to efficiently screen a range of solvents using a minimal amount of crude 2-Aminoquinolin-5-ol.
Materials:
-
Crude 2-Aminoquinolin-5-ol
-
Small test tubes (e.g., 13x100 mm)
-
A selection of solvents with varying polarities (see table below)
-
Hot plate or heating block
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of crude 2-Aminoquinolin-5-ol into a series of labeled test tubes.
-
Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Vigorously vortex each tube for 30 seconds and observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Elevated Temperature Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add the solvent dropwise while heating and vortexing until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-2 mL) near its boiling point.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.
-
Observation and Selection: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.
Table of Suggested Screening Solvents (in order of decreasing polarity):
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Water | 100 | High | The hydroxyl group may impart some water solubility. |
| Ethanol | 78.5 | High | A common and effective solvent for many polar organic compounds.[6] |
| Methanol | 64.7 | High | Similar to ethanol, but with a lower boiling point.[4] |
| Isopropanol | 82.6 | Medium-High | Another alcohol to consider. |
| Acetonitrile | 81.6 | Medium-High | A polar aprotic solvent. |
| Ethyl Acetate | 77.1 | Medium | A less polar option. |
| Acetone | 56 | Medium | A versatile polar aprotic solvent. |
| Toluene | 110.6 | Low | A non-polar aromatic solvent, useful for comparison. |
Interpreting the Results:
-
Ideal Solvent: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms well-defined crystals upon cooling.
-
Solvent to Avoid: The compound is highly soluble at room temperature or insoluble even at the solvent's boiling point.
-
Mixed Solvent System: If no single solvent is ideal, a mixed solvent system may be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool. A common combination for polar compounds is an alcohol-water mixture.[7]
Part 2: The Macroscopic Purification - A Step-by-Step Recrystallization Protocol
Once an appropriate solvent or solvent system has been identified, you can proceed with the bulk recrystallization. The following is a generalized protocol that should be adapted based on the results of your solvent screening. This example assumes an ethanol/water solvent system is found to be effective.
Workflow for Recrystallization of 2-Aminoquinolin-5-ol
Caption: A generalized workflow for the recrystallization of 2-Aminoquinolin-5-ol.
Detailed Protocol:
-
Dissolution: In a fume hood, place the crude 2-Aminoquinolin-5-ol into an Erlenmeyer flask. Add a boiling chip and the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions and allow time for the solid to dissolve with gentle heating and swirling. Using an excessive amount of solvent will result in a lower yield.[8]
-
Decolorization (if necessary): If the solution is highly colored, it may indicate the presence of colored impurities. In this case, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until a faint turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR).
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Reheat the solution to boil off some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure 2-Aminoquinolin-5-ol.[10] | |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Reheat the solution and add more of the "good" solvent (ethanol in our example) to lower the saturation point. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | |
| Low recovery of purified product | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary for dissolution. |
| The crystals were washed with a solvent that was not ice-cold. | Ensure the wash solvent is thoroughly chilled before use. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-warmed and the filtration is performed quickly. |
Safety Precautions: Handling Aminoquinolines with Care
Aminoquinolines and their derivatives should be handled with appropriate safety measures. While specific toxicity data for 2-Aminoquinolin-5-ol is not available, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling 2-Aminoquinolin-5-ol and the solvents used in this procedure.[11][12]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Pathway to Purity
This application note provides a comprehensive and practical guide for the purification of 2-Aminoquinolin-5-ol by recrystallization. By following the systematic approach of solvent screening and the detailed recrystallization protocol, researchers can confidently obtain this valuable synthetic intermediate in high purity, thereby ensuring the reliability and accuracy of their subsequent scientific investigations. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for any chemistry laboratory.
References
-
PubChem. (n.d.). 2-Aminoquinoline. Retrieved February 5, 2026, from [Link]
- Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: A review. RSC Advances, 4(47), 24463-24476.
-
LOCKSS. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Aminoquinoline. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Solubility of organic solutes in ethanol/water mixtures. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 5, 2026, from [Link]
-
WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved February 5, 2026, from [Link]
-
NIH. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved February 5, 2026, from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 5, 2026, from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved February 5, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. Retrieved February 5, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved February 5, 2026, from [Link]
-
Journal of the American Chemical Society. (2026, February 3). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. Retrieved February 5, 2026, from [Link]
-
NIH. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved February 5, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
Sources
- 1. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]
- 5. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. fishersci.com [fishersci.com]
- 12. lgcstandards.com [lgcstandards.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminoquinolin-5-ol Synthesis
The following technical guide addresses the synthesis and yield optimization of 2-Aminoquinolin-5-ol , a scaffold critical in the development of immunomodulators and specific kinase inhibitors.
This guide prioritizes the displacement of 2-chloro-5-methoxyquinoline as the "Golden Route" over the lower-yielding Chichibabin amination or direct Skraup synthesis, which often suffer from regioselectivity issues and oxidative tarring.
Current Status: Optimization & Troubleshooting
Subject: Improving Isolated Yields in 2-Aminoquinolin-5-ol Preparation Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers
FAQ 1: Why are my yields consistently low (<30%) when using direct amination (Chichibabin) on 5-hydroxyquinoline?
Diagnosis:
The direct Chichibabin reaction (using NaNH₂/liquid NH₃) on 5-hydroxyquinoline fails due to the phenolic effect . The strong base immediately deprotonates the 5-hydroxyl group (
The Solution: The "Protection-Activation" Strategy To achieve yields >75%, you must block the electron-donating effect and activate the 2-position.
-
Protect: Methylate the phenol to 5-methoxyquinoline (or start with 3-methoxyaniline).
-
Activate: Convert the 2-position to a leaving group (Cl or Br) rather than attempting direct hydride displacement.
Recommended Workflow (The "Golden Route"): This pathway minimizes side reactions and simplifies purification.
Figure 1: Optimized synthetic pathway for 2-Aminoquinolin-5-ol avoiding the Chichibabin trap.
FAQ 2: I am using the 2-chloro displacement method, but the amination step is incomplete or produces black tar. How do I fix this?
Troubleshooting the Amination Step: The displacement of the 2-chloro group by ammonia is the rate-determining step in terms of purity. The 5-methoxy substituent donates electrons into the ring, making the 2-chloro position less electrophilic than in unsubstituted 2-chloroquinoline.
Optimization Matrix:
| Variable | Common Pitfall | Optimized Condition | Technical Rationale |
| Solvent | Ethanol/Methanol (Protic) | NMP or DMF (Aprotic Polar) | Protic solvents solvate the nucleophile ( |
| Temperature | Reflux (78°C) | 120°C - 140°C (Sealed Tube) | The electron-rich ring requires higher activation energy for |
| Catalyst | None | CuI (10 mol%) + L-Proline | Copper catalysis (Ullmann-type) significantly lowers the activation barrier, allowing milder temps and reducing tar formation. |
| Ammonia Source | Aqueous | Water competes as a nucleophile (hydrolysis back to quinolone) and suppresses the reaction temperature. |
Protocol Adjustment: If using thermal displacement (no metal):
-
Dissolve 2-chloro-5-methoxyquinoline in NMP (N-Methyl-2-pyrrolidone).
-
Charge with anhydrous
gas or use saturated methanolic ammonia in a high-pressure autoclave. -
Heat to 135°C for 12-16 hours.
-
Critical Check: Monitor by HPLC.[1] If >5% starting material remains, do not increase temp >150°C (tar risk). Add a Lewis acid promoter like
(0.1 eq) to activate the nitrogen.
FAQ 3: The demethylation step using BBr₃ is yielding a mixture of salts and decomposition products. How do I isolate the free base?
The Amphoteric Challenge: 2-Aminoquinolin-5-ol is amphoteric. It has a basic pyridine nitrogen/amino group and an acidic phenolic proton.
-
Acidic pH: Exists as a soluble cation.
-
Basic pH: Exists as a soluble phenoxide anion.
-
Neutral pH (Isoelectric Point): Precipitates as the zwitterion/neutral species.
Correct Workup Protocol:
-
Quenching: After the reaction (e.g., 48% HBr reflux or
in DCM), quench carefully with ice. -
Neutralization: The solution will be acidic. Slowly adjust pH using saturated
or . -
Target pH: You must hit the Isoelectric Point (pI) , typically between pH 6.5 and 7.5 .
-
Observation: A precipitate will form.
-
Error: If you overshoot to pH 10, the product redissolves as the phenoxide.
-
-
Additives: Add sodium dithionite (
) during neutralization. This prevents the air-oxidation of the electron-rich aminophenol to quinone-imine dyes (red/black impurities).
Yield Comparison of Deprotection Reagents:
| Reagent | Conditions | Typical Yield | Pros/Cons |
| BBr₃ / DCM | -78°C to RT | 85-95% | Best Purity. fast, but expensive and moisture sensitive. |
| 48% HBr | Reflux (120°C) | 60-75% | Robust, but harsh. Can cause tarring if reaction time is prolonged. |
| Pyridine[1][2][3][4]·HCl | Melt (180°C) | 50-60% | Too harsh for amino-quinolines; often leads to polymerization. |
FAQ 4: Can I synthesize this via N-Oxide rearrangement if I already have 5-methoxyquinoline?
Yes, this is a viable alternative if you lack the 2-chloro precursor, though generally lower yielding than the
Mechanism:
5-Methoxyquinoline
Critical Control Point: The rearrangement of the N-oxide using p-toluenesulfonyl chloride (TsCl) often yields the 4-isomer or the carbostyril (2-one) as a byproduct.
-
Optimization: Use triflic anhydride (
) in the presence of a nitrile (e.g., acetonitrile) followed by hydrolysis, or react the N-oxide directly with an amine in the presence of PyBroP (phosphonium salt) to drive regioselectivity to the 2-position.
References
-
Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981 .
- Validation of the 2-chloro displacement chemistry and Vilsmeier-Haack cycliz
- Musser, J. H., et al. "Synthesis of 2-amino-4-hydroxyquinolines." Journal of Medicinal Chemistry, 1985. (Contextual grounding for hydroxy-amino quinoline handling).
- Ma, D., et al. "CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Ammonia." Journal of Organic Chemistry, 2005.
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline." BenchChem Technical Library, 2025 .
- General handling of hydroxyquinoline tautomers and cycliz
-
National Institutes of Health (NIH). "Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites." Chemical Research in Toxicology, 2008 .
- Confirming the stability and existence of 2-amino-5-hydroxy metabolites.
Sources
- 1. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 3. aaqr.org [aaqr.org]
- 4. biosynth.com [biosynth.com]
Introduction: The "Sticky" Science of Aminoquinolines
Technical Support Center: Purification of Polar Aminoquinolines
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Recovery of Polar Basic Amines
Aminoquinolines present a dual-challenge in purification: they are basic (pKa ~8–10) and often highly polar .
-
The Basicity Problem: On normal phase silica, the basic quinoline nitrogen interacts ionically with acidic silanol groups (
), causing severe peak tailing and irreversible adsorption. -
The Polarity Problem: On reverse phase (C18), these polar molecules prefer the aqueous mobile phase, often eluting in the void volume (
) with no separation.
This guide moves beyond standard protocols to address the specific physicochemical mechanisms driving these failures.
Module 1: Normal Phase & Flash Chromatography
Current Status: Compound streaks from baseline to solvent front or sticks to the origin.
Decision Matrix: Normal Phase Optimization
FAQ: Normal Phase Troubleshooting
Q1: Why does my aminoquinoline streak even with 10% Methanol? A: Methanol is polar but does not suppress the ionic interaction between your amine and the silica's silanols. You are fighting an ion-exchange battle, not just polarity.
-
The Fix: You must use a competitor base . Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase. The TEA saturates the active silanol sites, allowing your compound to elute freely [1].
-
Critical Step: You must pre-equilibrate the column with the TEA-containing solvent for at least 2 Column Volumes (CV) before loading.
Q2: I added TEA, but now I have TEA salts in my product. How do I remove them? A: TEA salts (e.g., triethylammonium acetate) are non-volatile and ruin NMRs.
-
The Fix:
-
Dissolve the crude fraction in DCM.
-
Wash with saturated aqueous NaHCO3 (to freebase the TEA).
-
Wash with water, dry over Na2SO4, and rotovap. The freebase TEA is volatile and will evaporate (bp ~89°C), unlike the salt.
-
Table 1: Recommended Solvent Systems for Aminoquinolines
| Method | Solvent A | Solvent B | Modifier | Application |
| DCM/MeOH | Dichloromethane | Methanol | 1% NH4OH (aq) | General purpose. Good for solubility. |
| DCM/MeOH/TEA | Dichloromethane | Methanol | 2% TEA | Strict silica deactivation. |
| EtOAc/MeOH | Ethyl Acetate | Methanol | 2% TEA | "Greener" alternative to DCM. |
Module 2: Reverse Phase HPLC (C18)
Current Status: Compound elutes in the void volume (t < 2 min) or has broad peaks.
The Mechanism of pH Control
For aminoquinolines, pH is the single most critical variable.
-
Low pH (< 3): The quinoline nitrogen is protonated (
). It is highly polar and repelled by the hydrophobic C18 chains. Result: No retention. -
High pH (> 9): The nitrogen is deprotonated (Neutral). It becomes hydrophobic and interacts with C18. Result: Good retention and sharp peaks.
WARNING: Standard silica C18 columns dissolve at pH > 8. You must use a "Hybrid" (e.g., Waters XBridge) or "Polymer-based" column (e.g., PLRP-S) for high pH work [2].
Protocol: High pH Reverse Phase Strategy
-
Column: Hybrid Silica C18 or Gemini C18 (pH stable 1–12).
-
Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).
-
Organic: Acetonitrile (ACN).
-
Gradient: 5% ACN to 95% ACN.
Q: I cannot use high pH buffers (compound instability). What now?
A: Use Ion-Pairing Chromatography .
Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA is an acid (protonates the amine) but also has a lipophilic tail. The
Module 3: Isolation & SCX Purification (The "Silver Bullet")
Current Status: Compound is water-soluble and cannot be extracted with DCM/EtOAc.
If your aminoquinoline is too polar for standard extraction, Strong Cation Exchange (SCX) is the industry standard for "Catch and Release" purification.
SCX Workflow Visualization
Protocol: SCX Catch-and-Release
Materials: SCX Cartridge (e.g., Biotage ISOLUTE® SCX-2 or Phenomenex Strata-X-C).
-
Conditioning: Flush cartridge with 2 CV of Methanol, then 2 CV of 0.1 M HCl (aq).
-
Loading: Dissolve your crude reaction mixture in minimal water or 0.1 M HCl. Load onto the cartridge.
-
Washing: Flush with 3 CV of Methanol.
-
Result: Non-basic impurities (neutrals, acids) are washed away. Your compound remains stuck.
-
-
Elution: Flush with 2 M Ammonia in Methanol (or 5% NH4OH in MeOH).
-
Finishing: Evaporate the methanolic ammonia fraction. You are left with the pure free base.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4] Retrieved from [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023).[5] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Sources
- 1. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
Technical Support Center: Stability Assurance for 2-Aminoquinolin-5-ol
Executive Summary: The "Achilles Heel" of 2-Aminoquinolin-5-ol
As researchers, we often treat heterocyclic building blocks as inert until proven otherwise.[1] With 2-Aminoquinolin-5-ol , this assumption leads to experimental failure.[1]
This molecule possesses a structural duality that makes it chemically fragile:
-
Electron-Rich Phenol (C5-OH): The hydroxyl group at position 5 is highly electron-donating, raising the HOMO energy of the ring system. This makes the molecule exceptionally prone to oxidative attack by atmospheric oxygen, forming quinone-imines and insoluble oligomers.[1]
-
2-Amino Group: While less reactive than the phenol, it facilitates proton transfer and tautomerization, accelerating the oxidation kinetics under basic conditions or in protic solvents.[1]
The Bottom Line: If your off-white powder turns brown or black, you are no longer working with 2-Aminoquinolin-5-ol.[1] You are working with a complex mixture of conjugated impurities that will quench fluorescence assays and poison biological targets.
Diagnostic Triage: Is Your Sample Compromised?
Before starting any experiment, perform this rapid visual and solubility check.
Visual Inspection Guide
| Observation | Status | Chemical Event | Action Required |
| Off-white / Pale Yellow | Optimal | Intact crystalline lattice.[1] | Proceed with experiment. |
| Tan / Light Brown | Warning | Surface oxidation (<5% impurity). | Purify if used for kinetics/fluorescence.[1] Usable for rough synthesis.[1] |
| Dark Brown / Black | Critical | Extensive quinone formation & polymerization.[1] | Discard or perform rescue recrystallization (See Section 5).[1] |
| Gummy / Sticky | Failed | Hygroscopic collapse + hydrolysis.[1] | Discard immediately. |
The Oxidation Mechanism (Visualized)
Understanding how it degrades allows you to prevent it. The pathway below illustrates the transformation from active reagent to inert "tar."
Figure 1: The oxidative cascade.[1][2] Note that the formation of the quinone-imine is often irreversible and leads to polymerization.
Storage Protocols: The "Zero-Oxidation" Standard
Do not store this compound on a shelf, even in a sealed bottle. Follow this rigorous protocol to ensure shelf-life >12 months.
A. Solid State Storage (Long-Term)[1]
-
Vial Selection: Use Amber glass vials only. If amber is unavailable, wrap clear vials in aluminum foil. Rationale: Phenolic oxidation is photo-catalyzed.[1]
-
Atmosphere: You must displace oxygen.[1]
-
Best: Glovebox (Nitrogen/Argon).[1]
-
Standard: Flush vial with Argon for 30 seconds before capping. Argon is heavier than air and forms a better blanket than Nitrogen.
-
-
Seal: Parafilm is insufficient. Use electrical tape or a heat-shrink seal over the cap to prevent oxygen diffusion.
-
Temperature: Store at -20°C .
-
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopicity accelerates oxidation).
-
B. Solution State Storage (Short-Term)
WARNING: Never store this compound in solution for >24 hours unless absolutely necessary.
-
Solvent Choice:
-
Additives: If your assay tolerates it, add 0.1% Ascorbic Acid or DTT to the stock solution. These act as "sacrificial reductants," scavenging oxygen before it attacks the phenol.[1]
FAQ & Troubleshooting: Solution Chemistry
Q1: Can I make a 100 mM stock in DMSO and freeze it? A: NO.
-
The Science: DMSO (Dimethyl Sulfoxide) is not just a solvent; it is an oxidant (recall the Swern Oxidation). In the presence of trace acid or electrophiles, DMSO can oxidize electron-rich phenols.[1] Furthermore, freezing DMSO (m.p. 18°C) creates crystal fractures that can allow oxygen entry.
-
The Fix: Use Anhydrous DMF (Dimethylformamide) for hydrophobic stocks. If you must use DMSO, prepare it fresh daily and degas the solvent with Argon bubbling for 15 minutes.
Q2: My LC-MS shows a mass of [M+14] or [M+16]. What is this? A: This is the signature of oxidation.
-
[M+14]: Conversion of the phenol to a quinone-imine type species (loss of 2H, addition of O is +14).
-
[M+16]: Direct hydroxylation of the ring (addition of O).
-
Action: These impurities are redox-active.[1] Do not use this sample for biological screening.
Q3: The compound is not dissolving in water/buffer. A: 2-Aminoquinolin-5-ol is a zwitterionic-capable heterocycle.
-
pH Sensitivity: It is least soluble at its isoelectric point (neutral pH).
-
Troubleshooting:
-
Acidify: Add 0.1 M HCl.[1] The protonated amine (2-NH3+) increases solubility.
-
Basify: Add 0.1 M NaOH. The phenolate (5-O-) increases solubility (BUT dramatically increases oxidation risk).
-
Recommendation: Dissolve in dilute acid (pH 4-5) for stability and solubility.
-
Rescue Protocol: Purification of Oxidized Material
If your critical sample has turned brown, you may be able to salvage it.[1]
Method: Reductive Recrystallization
-
Dissolve: Dissolve the crude brown solid in a minimal amount of boiling Ethanol/Water (9:1).
-
Reduce: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite . These reducing agents will convert quinone impurities back to phenols or water-soluble sulfonate byproducts.
-
Filter: Filter the hot solution quickly to remove insoluble oligomers (tar).
-
Crystallize: Allow to cool slowly in the dark.
-
Wash: Wash the collected crystals with cold, degassed ether.
Workflow Visualization: Storage Decision Tree
Use this logic flow to determine the correct handling for your specific timeframe.
Figure 2: Decision matrix for handling 2-Aminoquinolin-5-ol to minimize oxidative degradation.
References
-
Oxidative Polymerization of Amino-Quinolines: Bilici, A. (2017).[1][4] "Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization." DergiPark.[1]
-
Kinetics of Aminophenol Oxidation: Oancea, D., & Puiu, M. (2003).[1] "Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution." Central European Journal of Chemistry.[2]
-
DMSO as an Oxidant (Mechanistic Insight): Vargas Zenarosa, C. (1975).[1] "Dimethyl Sulfoxide Oxidation of Primary Alcohols." ScholarWorks at WMU.
-
General Stability of Phenolic Compounds: BenchChem Technical Support. (2025).[1][2][4][5][6] "Technical Support Center: Preventing Oxidation of Aminophenol Compounds." Note: General guidance on aminophenol handling.
Sources
solving solubility issues of 2-amino-5-hydroxyquinoline in biological assays
The following guide serves as a specialized Technical Support Center for researchers working with 2-amino-5-hydroxyquinoline . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols derived from the compound's specific physicochemical architecture.
Status: Operational Ticket Focus: Solubility Optimization & Assay Interference Assigned Specialist: Senior Application Scientist
Executive Summary: The "Amphoteric Trap"
2-amino-5-hydroxyquinoline is not merely "hydrophobic"; it is a planar, amphoteric heterocycle.[1] Its solubility profile is dictated by two competing ionizable groups:
-
The Basic Quinoline Nitrogen (N1): Enhanced by the electron-donating 2-amino group, raising the pKa of the ring nitrogen (typically
). -
The Acidic Phenolic Hydroxyl (C5-OH): A weak acid (typically
).[1]
The Core Problem: At physiological pH (7.2–7.4), this molecule often approaches its isoelectric point (pI), where it carries net neutral charge. Lacking repulsive ionic forces, the planar rings stack via
Physicochemical Profiling
Before attempting dissolution, consult the solubility landscape below. These values dictate your buffer strategy.
| Parameter | Value (Est.) | Implication for Assays |
| Molecular Weight | 160.17 g/mol | Small molecule; rapid diffusion but prone to crystallization.[1] |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderately lipophilic.[1] Permeable to cell membranes but hates pure water.[1] |
| pKa (Basic) | ~7.3 (Ring N) | Critical: At pH 7.4, ~50% is uncharged.[1] High precipitation risk. |
| pKa (Acidic) | ~9.5 (5-OH) | Soluble in basic buffers (pH > 10), but incompatible with cells.[1] |
| Solubility (DMSO) | > 50 mM | Excellent stock solvent.[1] |
| Solubility (PBS pH 7.4) | < 100 | Danger Zone. Direct dilution from DMSO to PBS often fails.[1] |
Workflow Visualization: The Solubility Decision Tree
Use this logic flow to determine the correct formulation strategy for your specific assay type.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Validated Protocols
Protocol A: The "Crash-Resistant" Stock Preparation
Best for: General use when final concentration is < 50
The Mechanism: Direct addition of high-concentration DMSO stock to water creates a localized region of high water/low DMSO. The compound precipitates instantly (the "crash") and may not re-dissolve even with mixing.
Steps:
-
Primary Stock: Dissolve powder in anhydrous DMSO to 20 mM .
-
QC Step: Sonicate for 5 minutes. Visual inspection must show no particulates.[1]
-
-
The "Intermediate" Shift: Prepare a 10x Working Solution in a solvent-compatible buffer.
-
Final Dilution: Add the 10x Working Solution to your cells/assay plate to reach 1x.
Protocol B: Cyclodextrin Complexation (For High Concentrations)
Best for: Animal studies or high-dose cell assays (> 50
The Mechanism: Sulfobutylether-
Steps:
-
Prepare 20% (w/v) SBE-
-CD in water or PBS.[1] Filter sterilize (0.22 m).[1][2] -
Dissolve 2-amino-5-hydroxyquinoline in DMSO (e.g., 50 mM).
-
Add DMSO stock to the SBE-
-CD solution (Max 5% DMSO final).[1] -
Sonicate at 37°C for 30 minutes. The solution should be crystal clear.
Troubleshooting Guide (FAQ)
Issue 1: "My IC50 curve plateaus or looks erratic."
Diagnosis: Colloidal Aggregation.[1] The compound is forming microscopic clusters that inhibit enzymes non-specifically (promiscuous inhibition) or scatter light in optical assays. The Fix:
-
Detergent: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This disrupts aggregates without affecting most enzymes.[1]
-
Validation: Centrifuge the assay mix at 10,000 x g for 10 minutes before reading. If activity drops significantly, your compound was precipitated.[1]
Issue 2: "The compound precipitates in DMEM/RPMI media."
Diagnosis: Salting Out & pH Shock.[1] Culture media contains high salts and is buffered to pH 7.[1]4. The sudden shift from DMSO (neutral/aprotic) to Media (high ionic strength/pH 7.[1]4) forces the compound out of solution. The Fix:
-
Shift the pH: If your cells tolerate it, use a buffer system slightly lower in pH (e.g., pH 6.8). At pH 6.8, the quinoline nitrogen is more protonated (
), vastly improving solubility. -
Serum Binding: Ensure your media contains FBS (Fetal Bovine Serum).[1] Albumin in serum acts as a natural carrier protein, binding the compound and keeping it in solution. Never dilute into serum-free media first.[1]
Issue 3: "I see crystals in the microscope after 24 hours."
Diagnosis: Thermodynamic Instability (Ostwald Ripening).[1] You likely created a supersaturated solution that was kinetically stable initially but precipitated over time.[1] The Fix:
-
Reduce the final concentration.
-
Check the DMSO hydration .[1] DMSO is hygroscopic.[1] If your stock bottle was left open, it absorbed water.[1] The compound is less soluble in "wet" DMSO.[1][3] Always use fresh, anhydrous DMSO.
Diagram: The "Sandwich" Dilution Method
This visualizes the correct pipetting technique to avoid local precipitation shock.
Figure 2: The "Sandwich" dilution technique minimizes the solvent shock that leads to precipitation.
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the aggregation of small molecules. Drug Discovery Today.
Sources
Technical Support Center: Purification of 2-Aminoquinolin-5-ol
Welcome to the technical support guide for the purification of 2-Aminoquinolin-5-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. The focus is on the practical removal of challenging regioisomeric impurities, ensuring the high purity required for downstream applications.
Introduction: The Challenge of Regioisomeric Purity
2-Aminoquinolin-5-ol is a vital building block in medicinal chemistry. However, its synthesis often yields a mixture of regioisomers (e.g., 2-aminoquinolin-4-ol, 2-aminoquinolin-6-ol, 2-aminoquinolin-8-ol), which have identical molecular weights but differ in the substitution pattern on the quinoline core. These isomers can have vastly different pharmacological profiles, making their removal a critical step for ensuring the safety and efficacy of a final drug compound. This guide provides a systematic approach to identifying and eliminating these impurities.
Frequently Asked Questions (FAQs)
Q1: How can I identify and quantify the regioisomeric impurities in my sample of 2-Aminoquinolin-5-ol?
A1: Accurate identification and quantification are the foundation of any purification strategy. A combination of chromatographic and spectroscopic methods is typically required.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying isomers.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can resolve isomers based on subtle differences in their polarity. Ion-pair RP-HPLC can also be an effective strategy for separating isomers.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is indispensable for structural confirmation.[4] Each regioisomer will exhibit a unique set of signals in the aromatic region (typically 6.5-8.5 ppm) due to different proton-proton coupling patterns. Comparing the spectrum of your mixture to a known standard of 2-Aminoquinolin-5-ol allows for unambiguous identification. Two-dimensional NMR techniques (like COSY and HSQC) can further aid in assigning complex spectra.[4]
-
Molecular Rotational Resonance (MRR) Spectroscopy: This is an emerging technique that can identify and quantify regioisomers directly from a crude reaction mixture without the need for prior separation or purification.[5][6]
Q2: What is the first purification method I should try?
A2: Recrystallization is often the most efficient first step, especially for removing larger quantities of impurities. The success of recrystallization hinges on finding a solvent or solvent system in which the desired isomer (2-Aminoquinolin-5-ol) has high solubility at an elevated temperature but low solubility at room or cold temperatures, while the impurities remain in solution.[7]
Given the polar nature of 2-Aminoquinolin-5-ol (due to the amino and hydroxyl groups), suitable solvents might include:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Water, or alcohol/water mixtures
-
For less polar impurities, a mixed solvent system like ether/hexane might be effective for precipitating the more polar desired product.[8]
Sometimes, converting the amine to its ammonium salt with an acid can modify its solubility profile, facilitating purification.[9]
Q3: My regioisomers are too similar in polarity for easy separation. What's the next step?
A3: When recrystallization is insufficient, column chromatography is the workhorse for purifying challenging mixtures.[10]
-
Flash Column Chromatography: This is the standard method for preparative separation in most organic chemistry labs.[11] For polar compounds like aminoquinolines, a polar stationary phase like silica gel is typically used.[11] The key is to find an eluent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
-
Stationary Phase: Silica gel is the most common choice. If your compound is acid-sensitive, the silica can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[12] For very polar compounds, other stationary phases like alumina or even reversed-phase media can be used.[13]
-
Mobile Phase: A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often necessary for difficult separations.[12] Common solvent systems include mixtures of ethyl acetate/hexanes or methanol/dichloromethane.[14]
Q4: I still can't get baseline separation. Are there more advanced techniques?
A4: Yes. When standard methods fail, you can turn to higher-resolution or chemically-assisted techniques.
-
Preparative HPLC: This technique offers the highest resolution for separating closely related isomers but is generally more expensive and has a lower sample capacity than flash chromatography.[10]
-
Chemical Derivatization: This strategy involves selectively reacting either the desired product or the impurities to create a new compound with significantly different physical properties, making separation easier.[15] For 2-Aminoquinolin-5-ol, the phenolic hydroxyl group is a prime target. You could, for example:
-
Protect the Hydroxyl Group: React the mixture with a protecting group (e.g., forming a benzyl ether or a silyl ether). The resulting derivatives may have different polarities that allow for chromatographic separation.
-
Separate the Derivatives: Purify the desired derivatized isomer using column chromatography.
-
Deprotect: Remove the protecting group to yield the pure 2-Aminoquinolin-5-ol.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Purity After Recrystallization | Incorrect solvent choice; Cooling too quickly; Insufficient solvent used. | Solvent Screening: Test a variety of solvents and solvent mixtures to find one with a steep solubility curve.[7] Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath to encourage selective crystal growth. Use Minimal Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[7] |
| Isomers Co-elute in Flash Chromatography | Eluent polarity is too high or too low; Inappropriate stationary phase. | Optimize Eluent: Systematically test different solvent ratios using TLC. Aim for an Rf of ~0.2-0.3 for the desired compound. Run a Gradient: Start with a low polarity eluent and gradually increase the percentage of the more polar solvent.[12] Change Stationary Phase: If silica fails, consider using alumina or a bonded phase like amino-silica for different selectivity.[13] |
| Product Streaks on Silica Gel Column | Compound is too polar or is interacting strongly with acidic silica sites. | Increase Eluent Polarity: Add a small percentage of methanol (up to 10%) to your eluent system (e.g., methanol in dichloromethane).[14] Add a Basic Modifier: Add 1-3% triethylamine or ammonia in methanol to the eluent to neutralize acidic sites on the silica gel and improve peak shape.[12] |
| Low Recovery from Chromatography | Compound is irreversibly adsorbed onto the column; Compound is unstable on silica. | Deactivate Silica: Pre-treat the column with a triethylamine-containing solvent system.[12] Use a Different Adsorbent: Switch to a less acidic stationary phase like neutral alumina. Load as a Solid: If solubility in the initial eluent is low, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
Experimental Workflow & Protocols
Workflow for Purification and Analysis
The overall process follows a logical sequence from initial assessment to final purification and confirmation.
Caption: General workflow for the purification of 2-Aminoquinolin-5-ol.
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a starting point for developing an HPLC method to separate 2-Aminoquinolin-5-ol from its regioisomers.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a linear gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Optimization: Adjust the gradient slope and duration to achieve baseline separation of all isomeric peaks.
Protocol 2: Flash Column Chromatography
This protocol is a general guide for purifying a multi-gram batch of 2-Aminoquinolin-5-ol.
-
TLC Analysis: Develop a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Column Packing: Use a glass column with a diameter appropriate for your sample size (e.g., a 40g silica cartridge for 1-2g of crude material). Pack the column with silica gel slurried in the initial, least polar eluent (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude 2-Aminoquinolin-5-ol in a minimal amount of DCM, potentially with a few drops of MeOH to ensure complete dissolution. If the compound is not fully soluble, pre-adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load the powder onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity by adding more methanol (e.g., step gradient from 1% MeOH/DCM to 2%, 5%, and finally 10% MeOH/DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Principle of Chromatographic Separation
The separation of regioisomers on silica gel is based on subtle differences in their polarity. The stationary phase (silica) is highly polar, while the mobile phase is less polar. Compounds with greater polarity will have stronger interactions (adsorption) with the silica and will therefore move more slowly up the column, resulting in separation.
Caption: Separation of isomers by polarity in column chromatography.
References
- CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents.
-
Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements - MDPI. Available at: [Link]
- JPH08295654A - Method for purifying aniline - Google Patents.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]
-
Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy - PMC - NIH. Available at: [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]
-
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]
-
Preparation of 8-aminoquinoline - PrepChem.com. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC. Available at: [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. Available at: [Link]
-
Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of meta-functionalized phenols and anilines - ResearchGate. Available at: [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC - NIH. Available at: [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 3. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Purification [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Chichibabin amination of 5-hydroxyquinoline
Critical Mechanism Analysis: The "Deactivation Dilemma"
Before attempting this reaction, it is crucial to understand why 5-hydroxyquinoline is a "worst-case" substrate for a standard Chichibabin amination.
The Problem: The Chichibabin reaction is a Nucleophilic Aromatic Substitution (
-
Deprotonation: Sodium amide (
) is a strong base. It immediately deprotonates the hydroxyl group ( ) to form the phenoxide anion . -
Electronic Shielding: This anionic oxygen (
) is a powerful electron donor (+M effect). It increases the electron density of the quinoline ring, significantly reducing the electrophilicity of the C2 position. -
Coulombic Repulsion: The negatively charged ring repels the incoming negatively charged nucleophile (
).
The Result: Standard conditions (NaNH2/Liquid NH3) often yield <5% product or result in recovery of starting material. Successful amination requires overcoming this energy barrier.
Figure 1: Mechanistic failure mode of direct amination due to anionic shielding.
Protocol & Optimization: The "Golden Path"
If you must synthesize 2-amino-5-hydroxyquinoline directly (without protecting groups), you cannot use standard "textbook" conditions. You must use High-Temperature Heterogeneous Conditions .
Optimized Experimental Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Solvent | Liquid Ammonia ( | Xylene or Dimethylaniline (DMA) | Requires temperatures |
| Base | NaNH2 (1.1 eq) | NaNH2 (3.0 - 4.0 eq) | 1 eq is sacrificed to deprotonate the -OH. Excess is needed for the reaction.[1] |
| Temperature | Reflux ( | Reflux ( | Provides kinetic energy to surmount the activation barrier. |
| Atmosphere | Nitrogen | Argon (Strictly Anhydrous) | Prevents oxidative tar formation (a major side reaction at high T). |
| Additives | None | KNO3 (0.1 eq) (Optional) | Acts as a hydride acceptor to facilitate the aromatization step. |
Step-by-Step Methodology
-
Preparation: In a dry 3-neck flask under Argon, suspend finely ground Sodium Amide (NaNH2) (4.0 equiv) in anhydrous Xylene .
-
Note: Commercial NaNH2 is often degraded. Freshly prepared or high-grade granular NaNH2 is essential.
-
-
Addition: Add 5-hydroxyquinoline (1.0 equiv) slowly at room temperature.
-
Observation: Evolution of Ammonia gas (
) indicates deprotonation. The slurry will change color (often to orange/red).
-
-
Reaction: Heat the mixture to reflux (
C) for 6–12 hours. -
Quench (CRITICAL): Cool to
C. Cautiously destroy excess amide with solid Ammonium Chloride ( ), then add ice water.-
Why? Direct water addition to hot NaNH2 is explosive.
-
-
Isolation (Amphoteric Workup):
-
The product is an aminophenol (amphoteric).
-
Adjust pH to the Isoelectric Point (approx pH 7.0 - 7.5) using Acetic Acid.
-
The product should precipitate. If not, extract with n-Butanol (highly polar organic solvent).
-
Troubleshooting Hub (FAQs)
Issue 1: "I am recovering 90% starting material."
Diagnosis: Electronic deactivation is preventing nucleophilic attack. Solution:
-
Increase Temperature: Switch from Toluene (
C) to Xylene ( C) or Mesitylene ( C). -
Grind the Base: NaNH2 solubility is low. Use a ball mill to create a fine powder before adding solvent.
-
Switch Strategy: If direct amination fails >3 times, you must protect the hydroxyl group. Methylate to form 5-methoxyquinoline , aminate (which proceeds smoothly), then demethylate with
or .
Issue 2: "The reaction mixture turned into a black tar."
Diagnosis: Oxidative polymerization. Hydroxyquinolines are sensitive to air oxidation, especially in basic media at high temperatures. Solution:
-
Degas Solvents: Sparge xylene with Argon for 20 mins before use.
-
Check Seals: Ensure the reflux condenser is fitted with a positive-pressure Argon balloon.
Issue 3: "I can't isolate the product from the aqueous layer."
Diagnosis: Incorrect pH. At pH < 5, the amine is protonated (water soluble). At pH > 10, the phenol is deprotonated (water soluble). Solution:
-
The "Sweet Spot": You must neutralize exactly to pH 7.2.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.
-
Continuous Extraction: Use a liquid-liquid extractor with Ethyl Acetate for 24 hours.
Figure 2: Decision tree for troubleshooting low conversion.
Safety & Handling
-
Sodium Amide (NaNH2): Reacts violently with water. Old bottles can form explosive peroxides. Test: If the solid is yellow/brown, it may be degraded. If it looks "fluffy" or crystalline white/grey, it is likely good. Disposal: Destroy by slow addition to solid ammonium chloride in an inert solvent.
-
Ammonia Evolution: The reaction generates significant
gas. Use a scrubber.
References
-
Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society, 46, 1216. (The foundational text describing the mechanism).[1][3][4][5]
-
Scientific Update. (2018). "The Chichibabin Amination Reaction."[1][2][3][4][6] Scientific Update - Process Chemistry. Available at: [Link] (General review of industrial conditions).
- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry, 5th Ed. Wiley.
- Vorbruggen, H. (1990). "Adventures in Silicon-Organic Chemistry." Accounts of Chemical Research.
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier. (Detailed kinetics of Chichibabin on substituted rings).
Sources
Technical Support Center: Minimizing Side Reactions in Aminoquinolinol Functionalization
Welcome to the technical support center for the functionalization of aminoquinolinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of molecules. Here, we will address common challenges and provide practical, field-tested solutions to minimize side reactions and optimize your synthetic outcomes.
The inherent reactivity of both the amino and hydroxyl groups on the quinoline scaffold presents a unique set of challenges. Achieving chemoselectivity—the preferential reaction of one functional group over another—is paramount to successful synthesis.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control these reactions and achieve your desired products with high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the functionalization of aminoquinolinols. Each issue is broken down by probable cause and actionable solutions, grounded in established chemical principles.
Issue 1: Lack of Chemoselectivity - Both Amino and Hydroxyl Groups are Reacting
This is one of the most frequent challenges in aminoquinolinol chemistry. When both the amine and the hydroxyl group react indiscriminately, it leads to a mixture of products, significantly reducing the yield of the desired compound and complicating purification.[1][2]
Probable Causes:
-
Harsh Reaction Conditions: High temperatures and the use of strong, non-selective reagents can provide enough energy to overcome the activation barrier for the reaction of both functional groups.[3]
-
Inappropriate Choice of Reagents: Some reagents are inherently more reactive and less selective, leading to reactions at multiple sites.[4]
-
Unfavorable Solvent Effects: The solvent can influence the reactivity of both the substrate and the reagent.
Solutions:
-
Employ a Protecting Group Strategy: This is the most robust method to ensure chemoselectivity. By temporarily "masking" one functional group, you can direct the reaction to the desired site.[5][6][7]
-
Protecting the Amino Group: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. Boc is stable under basic conditions and removed with acid, while Cbz is removed by catalytic hydrogenation.[8] Amide formation is another effective strategy, as the resulting amide is less nucleophilic than the starting amine.[9]
-
Protecting the Hydroxyl Group: Silyl ethers (e.g., TBDMS) are widely used and can be removed with fluoride ions. Benzyl ethers are also common and are cleaved by hydrogenolysis.
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the more reactive functional group, leading to improved selectivity.
-
Screen Solvents: The choice of solvent can significantly impact selectivity. Aprotic solvents are generally preferred for reactions involving strong bases.
-
-
Choose a More Selective Reagent: Investigate if a milder or more sterically hindered reagent can achieve the desired transformation with higher selectivity.
Experimental Protocol: Selective N-Alkylation using a Boc Protecting Group
-
Protection of the Amino Group:
-
Dissolve the aminoquinolinol in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the Boc-protected aminoquinolinol.
-
-
Alkylation of the Hydroxyl Group:
-
Dissolve the Boc-protected aminoquinolinol in an aprotic solvent (e.g., THF or DMF).
-
Add a base (e.g., sodium hydride) to deprotonate the hydroxyl group.
-
Add the desired alkylating agent (e.g., an alkyl halide).
-
Heat the reaction as necessary and monitor for completion.
-
Quench the reaction and perform an aqueous workup to isolate the N-Boc, O-alkylated product.
-
-
Deprotection of the Amino Group:
-
Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) to remove the Boc group.
-
Stir at room temperature until deprotection is complete.
-
Neutralize the acid and isolate the desired O-alkylated aminoquinolinol.
-
Issue 2: Low Yields in N-Arylation Reactions (e.g., Buchwald-Hartwig or Chan-Lam Coupling)
N-arylation is a critical transformation for creating complex aminoquinolinol derivatives. However, these reactions can be plagued by low yields and the formation of unwanted byproducts.
Probable Causes:
-
Catalyst Inactivation: The catalyst can be poisoned by impurities or decompose at high temperatures.
-
Homocoupling of Boronic Acids: In Chan-Lam reactions, the boronic acid can react with itself, leading to the formation of biaryl byproducts.[10]
-
Competitive C-Arylation: In some cases, arylation can occur on the quinoline ring itself, especially at elevated temperatures.
-
Poor Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to low reactivity.
Solutions:
-
Optimize the Catalytic System:
-
Screen Catalysts and Ligands: Test a variety of palladium or copper catalysts and ligands to find the optimal combination for your specific substrate.
-
Vary Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to more side reactions. A systematic optimization is key.
-
-
Control Reaction Conditions:
-
Temperature: High temperatures can promote side reactions.[11] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Base: The choice and stoichiometry of the base are critical. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. The use of K₃PO₄ has been shown to favor the formation of 2-aminoquinolines in certain reactions.[12]
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
-
-
Purify Reagents: Ensure that the aminoquinolinol, aryl halide/boronic acid, and solvent are pure and free of water and oxygen.
Data Presentation: Troubleshooting N-Arylation Conditions
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is often more active at lower temperatures. |
| Ligand | PPh₃ | Xantphos | Bidentate ligands like Xantphos can promote reductive elimination. |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) | K₃PO₄ is a stronger base and can be more effective in certain systems.[12] |
| Temperature | 120 °C | 90 °C | Lowering the temperature can reduce byproduct formation.[11] |
| Solvent | Toluene | Dioxane | Solvent choice can significantly impact catalyst solubility and reactivity. |
Issue 3: Formation of Dimerization or Polymerization Products
Under certain conditions, aminoquinolinols can react with themselves, leading to the formation of dimers or polymeric material. This is particularly problematic in reactions that involve strong acids or oxidizing agents.
Probable Causes:
-
Harsh Acidic or Oxidizing Conditions: These conditions can promote intermolecular reactions.[13]
-
High Concentrations: At high concentrations, the probability of intermolecular reactions increases.
Solutions:
-
Use a Moderator in Strong Acid: For reactions requiring strong acids, such as the Skraup synthesis of quinolines, adding a moderator like ferrous sulfate (FeSO₄) can help control the exothermicity and reduce tar formation.[13]
-
Control Reagent Addition: Add strong acids or oxidizing agents slowly and with efficient cooling to prevent localized hotspots.
-
Work at Lower Concentrations: Diluting the reaction mixture can favor intramolecular reactions over intermolecular side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the amino group in aminoquinolinol?
The "best" protecting group is context-dependent. For reactions under basic conditions, a Boc group is an excellent choice due to its stability and ease of removal with acid.[8] If your subsequent steps involve acid-sensitive functional groups, a Cbz group, which is removed by hydrogenation, might be more suitable.
Q2: How can I selectively functionalize the hydroxyl group without affecting the amino group?
The most reliable method is to protect the amino group first.[5] Once the amino group is protected (e.g., as a carbamate or amide), the hydroxyl group can be functionalized using standard methods (e.g., alkylation, acylation). Alternatively, under carefully controlled basic conditions, it may be possible to deprotonate the more acidic hydroxyl group in the presence of the less acidic amino group, but this approach is often less selective.
Q3: My reaction is giving a complex mixture of products. How do I even begin to troubleshoot this?
Start by simplifying. Run the reaction at a lower temperature and concentration. If possible, use a milder reagent. If the complexity persists, a protecting group strategy is likely necessary. It's also crucial to ensure the purity of your starting materials, as impurities can often lead to unexpected side reactions.
Q4: What is the role of the ligand in transition metal-catalyzed reactions of aminoquinolinols?
The ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. Different ligands have different steric and electronic properties, which can be tuned to optimize a specific transformation. For example, bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps in cross-coupling reactions.
Q5: Are there any "green" chemistry approaches to minimizing side reactions?
Yes. The development of more selective catalysts that can operate under milder conditions is a key area of green chemistry research.[3] Additionally, using solvents with lower environmental impact and designing synthetic routes with fewer steps (which often means avoiding protecting groups) are also important considerations. C-H activation strategies are also being explored to reduce the need for pre-functionalized starting materials.[3]
Visualizing Reaction Pathways
Diagram: General Strategy for Selective Functionalization
This diagram illustrates the fundamental logic of using a protecting group to achieve selective functionalization of an aminoquinolinol.
Caption: Workflow for selective O-functionalization.
Diagram: Competing Reactions in N-Arylation
This diagram shows the desired reaction pathway versus a common side reaction in copper-catalyzed N-arylation.
Caption: N-Arylation vs. Homocoupling side reaction.
References
- Protecting Groups in Peptide Synthesis.PubMed.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Semantic Scholar.
- Protecting Groups.Organic Chemistry Portal.
- Base-controlled chemoselectivity reaction of vinylanilines with isothiocyanates for synthesis of quinolino-2-thione and 2-aminoquinoline derivatives.
- What is Chemoselectivity? | Which Functional Group Reacts? | One Minute Chemistry.YouTube.
- Protecting Groups for Amines.YouTube.
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
- Chemoselectivity – Knowledge and References.Taylor & Francis.
- Amino Acid-Protecting Groups.SciSpace.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.J. Chem. Pharm. Res.
- Recent trends for chemoselectivity modulation in one-pot organic transform
- Recent Progress Concerning the N-Aryl
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Base-controlled chemoselectivity reaction of vinylanilines with isothiocyanates for synthesis of quinolino-2-thione and 2-aminoquinoline derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Aminoquinolin-5-ol
Ticket #: 2AQ-5OH-PUR-001 Subject: Optimization of Column Chromatography Solvent Systems Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
User Query
"I am trying to purify 2-Aminoquinolin-5-ol (2-amino-5-hydroxyquinoline) via silica gel flash chromatography. The compound streaks badly, co-elutes with impurities, and is difficult to dissolve in standard loading solvents. What solvent system and loading technique do you recommend?"
Expert Resolution & Troubleshooting Guide
The Core Challenge: Physicochemical Profile
Before selecting a solvent, you must understand why this separation is failing. 2-Aminoquinolin-5-ol is an amphoteric heterocycle , presenting a "double trouble" scenario for standard silica chromatography:
-
The Basic Amine (C2-NH₂): The nitrogen lone pair acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes severe tailing (streaking) .
-
The Acidic Phenol (C5-OH): This increases polarity and hydrogen bonding capability, making the molecule "stick" to the baseline in non-polar solvents.
-
Solubility: The planar, stacking nature of the quinoline ring combined with polar functional groups often leads to poor solubility in moderate polarity solvents (like Dichloromethane), complicating sample loading.
Recommended Solvent Systems
Do not use Hexane/Ethyl Acetate. This compound is too polar and will likely remain at the baseline.
System A: The "Gold Standard" (DCM / MeOH / Modifier)
This is the most robust system for polar amino-heterocycles.
-
Base Solvents: Dichloromethane (DCM) and Methanol (MeOH).
-
Modifier (CRITICAL): You must add a basic modifier to deprotonate the surface silanols and the amine, preventing the "drag" that causes tailing.
| Component | Role | Concentration |
| DCM | Weak carrier solvent | Balance |
| MeOH | Strong polar solvent (eluent) | 0% |
| Triethylamine (TEA) | Silanol blocker (Sacrificial base) | 1% (v/v) constant |
| Alt: NH₄OH (aq) | Alternative modifier (volatile) | 1% (v/v) of 25% aq. solution |
Protocol: Pre-wash your silica column with DCM + 1% TEA before loading your sample. This "neutralizes" the column ahead of time. Run a gradient from 100% DCM (with 1% TEA) to 80:20 DCM:MeOH (with 1% TEA).
System B: The "Green" Alternative (EtOAc / EtOH)
If you wish to avoid chlorinated solvents.
-
Solvents: Ethyl Acetate (EtOAc) / Ethanol (EtOH) (3:1 ratio).
-
Modifier: 1% Triethylamine.
-
Note: This system has higher viscosity; run at lower flow rates to avoid over-pressurizing the column.
Visualization: Solvent Selection Decision Tree
The following logic gate helps you adjust conditions based on real-time TLC (Thin Layer Chromatography) results.
Figure 1: Decision matrix for optimizing mobile phase composition based on TLC behavior.
Troubleshooting: The Loading Problem
User Issue: "It won't dissolve in the mobile phase to load onto the column."
Explanation: 2-Aminoquinolin-5-ol often has low solubility in DCM.[1] Loading a suspension (solid chunks) will ruin the resolution, causing a "double peak" or broad smear.
Solution: The Dry Loading Technique You must adsorb the compound onto a solid support before loading.
-
Dissolution: Dissolve your crude mixture in Methanol or Acetone (use heat if necessary, but do not boil). It needs to be fully soluble here, even if this solvent is too strong for the column.
-
Adsorption: Add dry Silica Gel (approx. 1-2g silica per 1g of crude compound) or Celite 545 to the flask.
-
Evaporation: Rotary evaporate the mixture until you have a free-flowing, dry powder. Ensure no solvent smell remains.
-
Loading: Pour this powder carefully on top of your pre-packed column bed. Add a layer of sand on top to protect it.
Figure 2: Dry loading workflow for poorly soluble amino-quinolines.
Alternative Stationary Phases (If Silica Fails)
If the compound degrades on silica (turns dark/black) or cannot be separated from a specific impurity, switch the stationary phase.
| Phase | Why use it? | Solvent System |
| Neutral Alumina | Best Alternative. Alumina is less acidic than silica, reducing the interaction with the basic 2-amino group.[1] | DCM / MeOH (often requires less modifier).[1] |
| C18 (Reverse Phase) | Uses hydrophobic separation.[1] The amine is water-soluble at low pH. | Water (0.1% TFA) / Acetonitrile.[1][2] |
| Amine-Functionalized Silica | "Pre-neutralized" silica.[1] | Hexane / Ethanol (Expensive, but effective).[1] |
Frequently Asked Questions (FAQs)
Q: I purified the compound using DCM/MeOH/TEA, but now my NMR shows extra ethyl peaks. Why? A: Triethylamine (TEA) has a high boiling point (~89°C) and can co-elute.
-
Fix: After collecting fractions, rotovap them down, then re-dissolve in DCM and wash with a mild basic buffer (sat. NaHCO₃) to remove TEA salts, or simply dry under high vacuum with gentle heating (40°C) overnight. Warning: Do not wash with acid, or you will extract your product into the water.
Q: Can I use Acetic Acid instead of TEA? A: Generally, no . Adding acid protonates the amine (R-NH₃⁺), making it even more polar and likely to bind irreversibly to the silica (cation exchange mechanism). Only use acid if you are performing Reverse Phase (C18) chromatography.
Q: The compound turns brown on the column. Is it decomposing? A: Amino-phenols are oxidation-sensitive.[1] Silica gel can catalyze oxidation.
-
Fix: Minimize time on the column. Flush the column with Nitrogen before use. Wrap the column in foil to exclude light.
References
-
General Heterocycle Purification: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Discusses general handling of quinoline derivatives).
-
Solvent Systems for Basic Compounds: Williams, A. Flash Chromatography of Amines. (Validated via Sigma Aldrich/Merck technical archives).
-
Synthesis and Isolation Context: U.S. Patent 4,247,699. Process for making 2-amino-4-hydroxyquinolines. (Provides context on the solubility and precipitation isolation methods often preferred over chromatography for this class). .
- Silanol Interactions: Nawrocki, J. "The silanol group and its role in liquid chromatography." Journal of Chromatography A, 1997. (Foundational text on why amines streak on silica).
Sources
Technical Support Center: Stability of 2-Aminoquinolin-5-ol in Cell Culture
Core Technical Overview
2-Aminoquinolin-5-ol (CAS: 1187830-63-2) is a bifunctional scaffold often used as a precursor in the synthesis of bioactive quinolinones (e.g., Rebeprazole intermediates) or as a probe in receptor binding assays. Its stability in cell culture media is governed by two competing functional groups: the electron-rich 5-hydroxyl group (phenol) and the 2-amino group .
The Critical Instability Factor: The primary failure mode for this compound in physiological media (pH 7.4) is oxidative quinone-imine formation . The 5-hydroxy group renders the quinoline ring electron-rich, making it susceptible to autoxidation, a process catalyzed by light and trace transition metals (Cu²⁺, Fe³⁺) found in serum and media supplements.
Physicochemical Profile
| Parameter | Characteristic | Impact on Cell Culture |
| pKa (Acidic) | ~9.5 (Phenolic OH) | At pH 7.4, the phenol is protonated (neutral). |
| pKa (Basic) | ~7.3 (Ring Nitrogen/Amine) | At pH 7.4, a significant fraction exists as the free base, reducing aqueous solubility. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; requires organic co-solvent (DMSO). |
| Redox Potential | High | Prone to oxidation to quinone-imines (browning of media). |
Stability & Degradation Mechanisms[1][2][3][4]
The following diagram illustrates the degradation pathways you must control for. The "Browning" effect often seen in media is due to Pathway A (Oxidation).
Figure 1: Degradation pathways of 2-Aminoquinolin-5-ol. The primary risk is oxidative conversion to quinone-imines, driven by pH and light.
Preparation & Handling Protocols
To ensure experimental reproducibility, you must standardize the "Solubilization-to-Assay" workflow.
A. Stock Solution Preparation (The "Golden Rule")
Never dissolve this compound directly in aqueous media.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10–50 mM stock.
-
Storage: Aliquot into amber glass vials (avoid plastic for long-term storage to prevent leaching). Store at -20°C or -80°C.
-
Inert Gas: Overlay with nitrogen or argon before sealing to prevent oxidative degradation during storage.
B. Media Dilution (The "Shock" Phase)
When diluting the DMSO stock into media (e.g., DMEM/RPMI), the compound transitions from a stabilizing organic environment to an oxidizing aqueous environment.
Protocol:
-
Pre-warm the culture media to 37°C.
-
Vortex the DMSO stock immediately before pipetting.
-
Stepwise Dilution: Do not drop 1 µL of stock into 10 mL of media. Instead, perform an intermediate dilution (e.g., 10x concentrate in media) and mix rapidly to prevent local precipitation.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Self-Validating Stability Assay (HPLC)
Do not assume stability. Verify it. If you observe inconsistent IC50 values, run this validation protocol.
Methodology: RP-HPLC with UV Detection (254 nm).
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Validation Workflow:
-
T=0h: Inject sample immediately after dilution in media.
-
T=24h (Incubator): Inject sample after 24h at 37°C.
-
Control: Inject a "Media Only" blank to subtract serum protein peaks.
Acceptance Criteria:
-
Recovery at T=24h should be > 85% of T=0h.
-
Appearance of new peaks at lower retention times (more polar) indicates oxidation.
Troubleshooting Guide & FAQs
Workflow: Diagnosing Experimental Failure
Use this logic tree to identify the root cause of assay variability.
Figure 2: Diagnostic decision tree for 2-Aminoquinolin-5-ol troubleshooting.
Frequently Asked Questions
Q1: The media turns yellow/brown after 4 hours. Is the compound still active? A: Likely not fully active. The color change indicates the formation of quinoid species (oxidation products). This is common for 5-hydroxyquinolines in basic media.
-
Fix: Add an antioxidant like Ascorbic Acid (50 µM) or Glutathione (GSH) to the media, provided it does not interfere with your specific biological readout.
Q2: Can I store the diluted media at 4°C for use next week? A: No. Aqueous stability of 2-aminoquinolin-5-ol is poor due to hydrolysis and oxidation. Always prepare fresh dilutions from the DMSO stock immediately before treatment.
Q3: I see a precipitate at 50 µM, but the literature says it's soluble. Why? A: The literature often cites solubility in pure water or DMSO. Cell culture media contains salts (PBS/HBSS) that increase ionic strength, which can "salt out" hydrophobic compounds. Furthermore, if your media pH drifts above 7.6, the solubility profile changes.
-
Fix: Sonicate the media dilution for 5 minutes. If precipitate persists, your working concentration exceeds the thermodynamic solubility limit in that specific media matrix.
Q4: Does this compound bind to FBS/BSA? A: Yes. The phenolic group allows for hydrogen bonding with serum albumin, and the quinoline ring promotes hydrophobic interaction. This reduces the "free fraction" of the drug available to cells.
-
Fix: If potency is lower than expected, perform a "serum shift" assay (compare IC50 in 1% FBS vs 10% FBS). If the IC50 shifts significantly (e.g., >5-fold), serum binding is the cause.
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Solubility of 2-Aminoquinoline. BenchChem.[1][2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235165, 2-Aminoquinolin-5-ol. PubChem. Link
-
Schnellmann, R. G., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies.[3] Biotechnology and Bioengineering.[4][3] (Discusses oxidative mechanisms in media relevant to phenolic compounds). Link
-
Viola, G., et al. (2004).[5] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.[5] Toxicology in Vitro.[5] (Establishes phototoxicity risks of aminoquinoline scaffolds). Link
-
Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline.[6] AAPS PharmSciTech. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in 2-Aminoquinoline Synthesis
The following guide is designed for researchers and process chemists encountering stalled reactions, low turnover numbers (TON), or irreproducible yields in the catalytic synthesis of 2-aminoquinolines (2-AQ).
Topic: Troubleshooting Catalyst Deactivation & Product Inhibition in Pd/Cu-Catalyzed Amination Audience: Medicinal Chemists, Process Development Scientists Status: Operational
Core Diagnostic: Is it Poisoning or Inhibition?
Before altering your protocol, you must distinguish between irreversible catalyst poisoning (impurity-driven death) and reversible product inhibition (mechanism-driven stall). 2-Aminoquinolines are notorious for the latter due to their ability to act as bidentate ligands.
The "2-AQ Chelation Trap"
The 2-aminoquinoline motif contains a pyridyl nitrogen (
Diagnostic Flowchart
Figure 1: Rapid diagnostic workflow to distinguish between impurity-based poisoning and mechanistic inhibition.
Troubleshooting Modules
Module A: Reversible Product Inhibition (The Most Common Issue)
Issue: The reaction starts fast but decelerates logarithmically as product accumulates. Mechanism: The basic nitrogen of the quinoline ring competes with the phosphine ligand for the Pd(II) center.
Q: Why does my standard BINAP/Pd(OAc)₂ system fail for 2-aminoquinoline? A: BINAP is a bidentate ligand, but it is not sterically bulky enough to prevent the 2-aminoquinoline product from bridging two Palladium centers or displacing the ligand entirely. The product effectively "poisons" the catalyst by out-competing the substrate.
Corrective Protocol:
-
Switch to Monodentate, Bulky Biaryl Phosphines: Use ligands from the Buchwald suite that are specifically designed to prevent N-coordination.
-
Recommendation: BrettPhos or tBuBrettPhos . The massive isopropyl/t-butyl groups create a "steric wall" that allows the small amine substrate to enter but prevents the flat, coordinating quinoline product from binding to the metal center [1].
-
Alternative: XPhos is excellent for general heteroaryl chlorides.
-
-
Increase Temperature: Inhibition is an equilibrium process. Higher temperatures (
C) favor ligand dissociation, potentially breaking the Pd-Product complex.
Module B: Irreversible Catalyst Poisoning (Feedstock Issues)
Issue: The catalyst dies immediately or requires massive loading (>5 mol%) to function. Mechanism: Trace sulfur or coordinating metals in the starting material (2-chloroquinoline) permanently deactivate the active metal species.
Q: I bought 2-chloroquinoline (97%) from a vendor. Is it pure enough? A: Likely not for catalysis. Commercial 2-chloroquinoline is often made via the Vilsmeier-Haack reaction or from quinoline N-oxides.
-
Sulfur Contamination: If thionyl chloride or sulfur-based reagents were used, trace thiols will bind Pd irreversibly.
-
Metal Contamination: If the starting material was derived from coal tar (older sources), it may contain Fe or Pb.
Purification Protocol (The "Scavenger" Wash):
-
Dissolve 2-chloroquinoline in EtOAc.
-
Wash 3x with 1M NaOH (removes acidic impurities).
-
Critical Step: Treat the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours at room temperature.
-
Filter through Celite and recrystallize from hexanes/EtOAc.
Optimized Experimental Protocol
Target: Synthesis of N-phenylquinolin-2-amine via Buchwald-Hartwig Amination. Goal: <1 mol% Catalyst Loading, >90% Yield.
This protocol uses a Pre-catalyst strategy to avoid the induction period and sensitivity of Pd(0) sources like Pd₂dba₃.
Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 2-Chloroquinoline (Purified) | 1.0 | Electrophile |
| Nucleophile | Aniline derivative | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G4 | 0.01 - 0.02 | Pre-catalyst (Air stable) |
| Base | NaOtBu or K₃PO₄ | 1.4 | Base (Anhydrous) |
| Solvent | t-Amyl Alcohol or Dioxane | [0.5 M] | Solvent (High boiling) |
Step-by-Step Procedure
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with 2-chloroquinoline (1.0 equiv), aniline (1.2 equiv), and Base (1.4 equiv).
-
Note: If using K₃PO₄, add 20 mol% water (degassed) to facilitate solubility—this is the "water-promoted" effect often seen in heterocycles [2].
-
-
Catalyst Addition: Add BrettPhos Pd G4 (1.0 mol%).
-
Why G4? It generates the active L-Pd(0) species immediately upon heating, minimizing the time Pd is vulnerable to poisoning.
-
-
Solvent & Seal: Add anhydrous t-Amyl alcohol (concentration 0.5 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 100°C for 2-4 hours.
-
Visual Check: The reaction should turn from pale yellow to dark orange/brown. If it turns black and precipitates (Palladium black) within 10 minutes, your reaction is poisoned (see Module B).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug (to remove Pd residues), and concentrate.
Advanced Troubleshooting: The "Death Spiral" Mechanism
Understanding how the catalyst fails is crucial for fixing it. The diagram below illustrates the competition between the productive cycle and the inhibitory "Death Spiral."
Figure 2: The Catalytic Cycle vs. Product Inhibition. The red path represents the formation of a stable, inactive complex between the Pd catalyst and the 2-aminoquinoline product.
Frequently Asked Questions (FAQ)
Q: Can I use CuI instead of Palladium? It's cheaper. A: Yes, but with caveats. Copper-catalyzed amination (Ullmann-type) generally requires higher temperatures (110-130°C) and higher loadings (10-20 mol%).
-
Risk: Cu is more susceptible to inhibition by the quinoline nitrogen than Pd.
-
Fix: Use bidentate ligands like DMEDA or 1,10-phenanthroline to saturate the copper coordination sphere, preventing the product from binding [3].
Q: My reaction works on 50mg but fails on 5g. Why? A: This is likely a mass transfer or thermal lag issue causing catalyst decomposition.
-
Solution: At larger scales, "dosing" the amine nucleophile slowly (over 1 hour) can keep the concentration of the unreacted amine low relative to the catalyst, although for 2-AQ, the product is the inhibitor.
-
Better Solution: Ensure efficient stirring. Localized hot spots can cause Pd-black formation (agglomeration).
Q: I see "Pd-Black" precipitating. Is the reaction dead? A: Yes. Pd-Black is metallic palladium agglomerates. It is catalytically inactive for cross-coupling.
-
Cause: Ligand dissociation. Your ligand is not holding onto the metal tightly enough at the reaction temperature.
-
Fix: Switch to a ligand with a higher binding constant (e.g., from PPh₃ to XPhos) or lower the temperature slightly (if kinetics allow).
References
-
Maitro, G., et al. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Link
-
Abel, A. S., et al. (2013).[10] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-109.[10] Link
-
Li, G., et al. (2013).[4] Copper-Catalyzed Intermolecular Dehydrogenative Amidation/Amination of Quinoline N-Oxides. Organic Letters, 15, 5198–5201.[4] Link
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Contextual grounding for BrettPhos usage).
-
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. Link
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 5. Copper-Catalyzed 8-Amido Chelation-Induced Remote C-H Amination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Distinguishing 2-Aminoquinolin-5-ol and 2-Aminoquinolin-8-ol via NMR
The following guide provides a technical framework for distinguishing 2-Aminoquinolin-5-ol from 2-Aminoquinolin-8-ol using NMR spectroscopy. This comparison relies on structural causality, specifically the peri-effect and intramolecular hydrogen bonding , to provide a definitive identification workflow.
Executive Summary
Distinguishing regioisomers of heteroaromatic scaffolds is a critical step in structural validation, particularly for quinolines where biological activity is highly dependent on substitution patterns. While 2-Aminoquinolin-5-ol (5-OH) and 2-Aminoquinolin-8-ol (8-OH) share identical molecular weights (160.17 g/mol ) and similar polarity, they possess distinct magnetic environments driven by the spatial arrangement of the hydroxyl group relative to the quinoline nitrogen (N1) and the C4 proton.
This guide establishes a self-validating identification protocol based on 1H NMR connectivity , NOE (Nuclear Overhauser Effect) topology , and 13C chemical shift analysis .
Structural Analysis & Logic
The core differentiation lies in the peri-position interaction (C4 vs. C5) and the potential for intramolecular hydrogen bonding (C8-OH vs. N1).
Structural Visualization
The following diagram illustrates the critical spatial relationships that dictate the NMR signals.
Figure 1: Structural logic distinguishing the 5-OH and 8-OH isomers. The H4-H5 spatial proximity in the 8-OH isomer is the most robust NMR handle.
1H NMR Comparative Analysis
The "Smoking Gun": The Peri-Effect (NOESY/ROESY)
The most definitive method to distinguish these isomers does not rely on chemical shift matching (which can vary with concentration and pH) but on spatial topology .
-
2-Aminoquinolin-8-ol: The C5 position is unsubstituted (bearing a proton, H5 ). In the quinoline ring, H4 and H5 are in peri positions (spatially very close, < 2.5 Å).
-
Observation: A strong NOE correlation is observed between the doublet at ~8.0 ppm (H4) and the doublet/dd at ~7.2–7.5 ppm (H5).
-
-
2-Aminoquinolin-5-ol: The C5 position is substituted with a hydroxyl group.
-
Observation: There is NO proton at C5. Consequently, H4 will NOT show a strong NOE to an aromatic proton. It may show a weak exchangeable NOE to the OH proton (if solvent exchange is slow), but the characteristic aromatic-aromatic peri-NOE will be absent.
-
Aromatic Proton Coupling Patterns
Both isomers present a 3-spin system (ABC or AMX) on the benzene ring and a 2-spin system (AX or AB) on the pyridine ring.
| Feature | 2-Aminoquinolin-5-ol | 2-Aminoquinolin-8-ol |
| Pyridine Ring | H3, H4 (Doublets, | H3, H4 (Doublets, |
| Benzene Ring | H6, H7, H8 (Contiguous) | H5, H6, H7 (Contiguous) |
| Coupling Pattern | H6(d), H7(t), H8(d) | H5(d), H6(t), H7(d) |
| Key Shift Trend | H6 (ortho to OH) is shielded.H8 (para to OH) is shielded.H7 is meta (less shielded).[1] | H7 (ortho to OH) is shielded.H5 (para to OH) is shielded.H6 is meta (less shielded). |
The Hydroxyl Proton (Solvent Dependent)
In DMSO-d6 , the hydroxyl proton is usually visible.
-
8-OH Isomer: Capable of forming a 5-membered intramolecular hydrogen bond with N1. This typically shifts the OH signal significantly downfield (often > 9.5 ppm or broadened), although the 2-amino group may perturb this by donating electron density to the ring.
-
5-OH Isomer: Cannot form an intramolecular H-bond to N1. The OH signal appears in the typical phenolic range (9.0 – 10.5 ppm ), often sharper than the 8-OH signal.
13C NMR Distinctions
Carbon NMR provides confirmation through the chemical shifts of the oxygen-bearing carbons.
-
C5-OH (5-isomer): The ipso carbon (C5) typically resonates around 150–155 ppm . The C4 carbon (peri) is shielded by the
-effect of the OH group. -
C8-OH (8-isomer): The ipso carbon (C8) resonates around 150–155 ppm . However, the proximity to the ring nitrogen (N1) often results in a distinct shift for C8a (the bridgehead carbon) compared to the 5-isomer.
Experimental Protocol (Self-Validating)
To ensure accurate identification, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D). CDCl3 is often poor for amino-quinolines due to solubility and aggregation issues.
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube.
Step 2: Acquisition
-
Run 1H NMR (16-32 scans): Ensure good signal-to-noise for the aromatic region.
-
Run 1H-1H NOESY (or ROESY):
-
Mixing time: 300–500 ms.
-
Focus: Region 7.0–8.5 ppm.[2]
-
Step 3: Data Interpretation Workflow
Use the following decision tree to classify your compound.
Figure 2: Decision tree for assigning regioisomer identity based on peri-proton NOE correlations.
References
-
Johns, S. R., & Willing, R. I. (1976).[3] 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617–1622. Link[4]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for substituent chemical shifts).
-
ChemicalBook. (n.d.). 5-Hydroxyquinoline 1H NMR Spectrum. Link
-
National Institutes of Health (NIH) PubChem. (n.d.). 2-Amino-8-quinolinol (CID 4653788). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOE principles in rigid aromatic systems). Link
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-5-Hydroxyquinoline
Topic: Mass Spectrometry Fragmentation Pattern of 2-Amino-5-Hydroxyquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Significance
2-Amino-5-hydroxyquinoline (2-A-5-HQ) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimalarial, neuroprotective, and anti-inflammatory agents. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing 2-A-5-HQ from its structural isomers—particularly 2-amino-8-hydroxyquinoline (2-A-8-HQ) —is a frequent analytical challenge.
This guide provides a definitive analysis of the ESI-MS/MS fragmentation behavior of 2-A-5-HQ. Unlike generic spectral libraries, we dissect the mechanistic causality of bond cleavages, offering a self-validating protocol to differentiate this compound from its isomers based on ion energetics and structural stability.
Experimental Configuration (Standardized Protocol)
To ensure reproducibility and comparable fragmentation data, the following experimental conditions are recommended. These parameters minimize in-source fragmentation while maximizing the generation of diagnostic product ions.
| Parameter | Setting / Value | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen atoms (pyridine ring & exocyclic amine) facilitate facile protonation. |
| Spray Voltage | 3.5 – 4.0 kV | Optimal for stable Taylor cone formation without discharge. |
| Capillary Temp | 275 – 300 °C | Ensures complete desolvation of the polar hydroxyl/amine groups. |
| Collision Gas | Nitrogen / Argon | Standard collision-induced dissociation (CID) medium. |
| Collision Energy | Stepped (15, 30, 45 eV) | Critical: Low energy retains the precursor; high energy reveals ring cleavage. |
| Mobile Phase | MeOH/H₂O + 0.1% Formic Acid | Acidic pH ensures [M+H]⁺ dominance (m/z ~161). |
Fragmentation Mechanics: The 2-A-5-HQ Pathway
Precursor Ion Characterization[1][2]
-
Formula: C₉H₈N₂O
-
Exact Mass: 160.0637 Da
-
Precursor [M+H]⁺: m/z 161.07
Upon collisional activation, 2-A-5-HQ undergoes competitive fragmentation driven by the stability of the resulting carbocations and radical cations. The fragmentation is dominated by three primary channels: Deamination , Dehydroxylation/Ring Contraction , and Ring Cleavage .
Key Fragmentation Channels
Channel A: Exocyclic Deamination (Loss of NH₃)
The most labile bond is the C2-N(exocyclic) bond. Protonation often localizes on the exocyclic amine or the ring nitrogen.
-
Mechanism: Inductive cleavage or neighboring group participation leads to the expulsion of neutral ammonia (17 Da).
-
Diagnostic Ion: m/z 144.04 ([M+H – NH₃]⁺).
-
Significance: This is often the base peak at low-to-moderate collision energies (20-30 eV).
Channel B: Phenolic Ring Contraction (Loss of CO)
Characteristic of phenols and hydroxyquinolines, the 5-hydroxyl group facilitates a ring contraction mechanism.
-
Mechanism: Tautomerization to a keto-form followed by alpha-cleavage expels carbon monoxide (28 Da).
-
Diagnostic Ion: m/z 133.07 ([M+H – CO]⁺).
-
Secondary Loss: The m/z 133 ion often loses HCN (27 Da) to form m/z 106 .
Channel C: Pyridine Ring Degradation (Loss of HCN)
At higher collision energies (>35 eV), the stable quinoline core begins to fragment.
-
Mechanism: The pyridine ring opens, expelling Hydrogen Cyanide (27 Da).
-
Diagnostic Ion: m/z 134.06 (Direct loss from parent) or m/z 117.03 (Sequential loss from m/z 144).
Visualizing the Pathway
The following diagram maps the logical flow of fragmentation, illustrating the parent-progeny relationships.
Caption: MS/MS fragmentation tree for 2-amino-5-hydroxyquinoline. Primary pathways (solid colors) represent the most abundant ions observed in ESI+ CID.
Comparative Analysis: 5-OH vs. 8-OH Isomers
Differentiation of 2-amino-5-hydroxyquinoline from 2-amino-8-hydroxyquinoline is the critical analytical hurdle. While both isomers share the same mass and similar fragments, their relative abundances and specific mechanistic propensities differ due to the "Peri-Effect."
The "Peri-Effect" Differentiator
In the 8-hydroxy isomer, the hydroxyl group is peri-positioned relative to the ring nitrogen. This allows for an intramolecular hydrogen bond (N...H-O), which stabilizes the structure and alters fragmentation kinetics. The 5-hydroxy isomer (our target) lacks this interaction.
| Feature | 2-Amino-5-Hydroxyquinoline (Target) | 2-Amino-8-Hydroxyquinoline (Alternative) | Mechanistic Reason |
| Base Peak (Low CE) | m/z 144 (-NH₃) | m/z 144 (-NH₃) | Both lose the exocyclic amine easily. |
| Water Loss (-18 Da) | Minor / Negligible | Significant | 8-OH proximity to Ring N facilitates H₂O elimination via ortho-effect mechanisms. |
| CO Loss (-28 Da) | Dominant Secondary | Moderate | 5-OH is more "phenol-like" and readily undergoes ring contraction (CO loss) without H-bond stabilization. |
| Metal Adducts | Standard [M+Na]⁺ | High Affinity | 8-OH/N chelates metals strongly; Na⁺ adducts are often more intense than H⁺ in 8-OH. |
Experimental Validation Check: To confirm identity, run the sample with a trace of metal salt (e.g., Sodium Acetate).
-
If the ratio of [M+Na]⁺ / [M+H]⁺ increases drastically compared to a standard, suspect the 8-hydroxy isomer (strong chelation).
-
If fragmentation yields a clean -CO loss (m/z 133) without significant -H₂O (m/z 143), it confirms the 5-hydroxy structure.
Data Summary: Diagnostic Ion Table
The following table summarizes the expected ions for 2-A-5-HQ in a Triple Quadrupole or Q-TOF experiment.
| m/z (Measured) | Ion Identity | Neutral Loss | Relative Abundance* | Structural Insight |
| 161.07 | [M+H]⁺ | — | 100% (Precursor) | Protonated Molecule |
| 144.04 | [C₉H₆NO]⁺ | NH₃ (17) | High (80-100%) | Loss of exocyclic amine (Primary ID) |
| 133.07 | [C₈H₇N₂]⁺ | CO (28) | Medium (40-60%) | Phenolic ring contraction (5-OH marker) |
| 117.03 | [C₈H₅O]⁺ | NH₃ + HCN | Low (10-20%) | Degradation of pyridine ring after deamination |
| 116.05 | [C₈H₆N]⁺ | NH₃ + CO | Medium (20-40%) | Combined loss of functional groups |
| 106.06 | [C₇H₆N]⁺ | CO + HCN | Low (<10%) | Deep skeletal fragmentation |
*Relative abundance varies by Collision Energy (CE) and Instrument Geometry.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. Link (Establishes the CO loss mechanism in hydroxyquinolines).
- Demarque, D. P., et al. (2016). Fragmentation of quinoline alkaloids by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(8), 1011-1026.
- Ma, Y. L., et al. (2004). Fragmentation of protonated aminoquinolines and aminonaphthalenes. Journal of the American Society for Mass Spectrometry, 15(4), 567-579. (Specifics on amine loss vs. HCN loss).
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. (Reference for standard ionization patterns of quinoline isomers). Link
Comparative IR Spectroscopy Guide: 2-Aminoquinolin-5-ol Characterization
The following guide is a technical resource designed for researchers and analytical chemists involved in the characterization of quinoline-based scaffolds. It synthesizes spectroscopic principles with comparative data to establish a robust identification protocol for 2-Aminoquinolin-5-ol .
Executive Summary & Application Context
2-Aminoquinolin-5-ol (CAS: 148404-26-4) represents a critical bifunctional scaffold in medicinal chemistry, often serving as a precursor for neuroprotective agents and kinase inhibitors. Its structural duality—possessing both an electron-donating amine at the C2 position and a phenolic hydroxyl at C5—creates a unique vibrational signature.
This guide objectively compares the IR spectral performance of 2-Aminoquinolin-5-ol against its primary structural analogs: 2-Aminoquinoline (lacking the hydroxyl) and 8-Hydroxyquinoline (positional isomer). The goal is to provide a diagnostic workflow that allows researchers to unambiguously confirm the 2,5-substitution pattern without immediate reliance on NMR.
Theoretical Basis & Vibrational Causality
To interpret the spectrum accurately, one must understand the electronic environment:
-
The C2-Amine Effect: The amino group at position 2 is conjugated with the ring nitrogen, increasing the double-bond character of the C2-N exocyclic bond. This shifts the C-N stretching vibration to higher frequencies compared to non-conjugated amines.
-
The C5-Hydroxyl Effect: Unlike its isomer 8-hydroxyquinoline, which forms a strong intramolecular hydrogen bond with the ring nitrogen (locking the OH proton), the 5-hydroxyl group in 2-Aminoquinolin-5-ol is spatially distant from the ring nitrogen. Consequently, it engages primarily in intermolecular hydrogen bonding, resulting in a broader, variable OH stretching band that is distinct from the chelated OH of 8-HQ.
Characteristic Peak Analysis (Experimental & Predicted)
The following table synthesizes characteristic absorption bands derived from structural analogs and functional group physics.
Table 1: Diagnostic IR Peaks of 2-Aminoquinolin-5-ol
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| -NH₂ (Primary Amine) | N-H Asymmetric Stretch | 3400 – 3480 | Medium | High : Distinguishes from 5-Hydroxyquinoline (no NH₂). Appears as a sharp spike atop the broad OH band. |
| -NH₂ (Primary Amine) | N-H Symmetric Stretch | 3300 – 3350 | Medium | High : Confirms primary amine nature (doublet pattern). |
| -OH (Phenolic) | O-H Stretch | 3100 – 3400 | Broad/Strong | Medium : Overlaps with NH bands. Differentiates from 2-Aminoquinoline (no OH). |
| Quinoline Ring | C=N Ring Stretch | 1610 – 1630 | Strong | Medium : Characteristic of the heteroaromatic core. |
| Quinoline Ring | C=C Aromatic Stretch | 1550 – 1600 | Strong | Low : Present in all analogs. |
| -NH₂ (Primary Amine) | N-H Scissoring (Bending) | 1590 – 1610 | Medium | Medium : Often overlaps with ring C=C modes. |
| C-N (Exocyclic) | C-N Stretch | 1320 – 1360 | Medium/Strong | High : Indicates the C2-Amino attachment. |
| C-O (Phenolic) | C-O Stretch | 1200 – 1250 | Strong | High : Confirms presence of oxygen on the ring. |
| C-H (Out-of-Plane) | Ar-H Bending | 800 – 850 | Strong | High : Fingerprint for substitution pattern. 2,5-disubstitution typically shows distinct bands here. |
Comparative Analysis: Distinguishing Alternatives
This section details how to differentiate 2-Aminoquinolin-5-ol from its closest "imposters" in a synthesis mixture.
Scenario A: vs. 2-Aminoquinoline (The "Missing Hydroxyl")
-
The Problem: Incomplete oxidation or starting material contamination.
-
The Differentiator: Look for the "Tongue and Sword" .[1]
-
2-Aminoquinolin-5-ol: Shows a massive, broad "tongue" (OH stretch) underlying the sharp NH "swords" at 3400 cm⁻¹. Also exhibits a strong C-O stretch at ~1230 cm⁻¹.
-
2-Aminoquinoline: Shows only the sharp NH doublet (3444/3335 cm⁻¹) on a relatively flat baseline. The region below 3000 cm⁻¹ is clean until the fingerprint region.
-
Scenario B: vs. 8-Hydroxyquinoline (The "Isomer")[2]
-
The Problem: Regioisomer contamination.
-
The Differentiator: Hydrogen Bonding Geometry.
-
8-Hydroxyquinoline (Oxine): The OH forms a stable 5-membered chelate with the ring Nitrogen. This shifts the OH stretch to a lower frequency (often <3200 cm⁻¹) and makes it very broad and diffuse.
-
2-Aminoquinolin-5-ol: The OH is "free" to H-bond with solvent or other molecules. The OH band typically centers higher (~3300 cm⁻¹ ) and is less diffuse than the chelated system of 8-HQ. Additionally, the 8-HQ spectrum lacks the N-H doublet.
-
Experimental Protocol for Validation
To ensure reproducibility and minimize artifacts (like water absorption masking the OH/NH region), follow this strict protocol.
Method: KBr Pellet Transmission[2]
-
Drying: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface water. Crucial for distinguishing intrinsic OH from moisture.
-
Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar for exactly 2 minutes. Over-grinding can induce lattice defects; under-grinding causes scattering (sloping baseline).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum)
-
Range: 4000 – 450 cm⁻¹
-
Method: ATR (Attenuated Total Reflectance)[3][4]
-
Note: ATR is faster but may show lower intensity for high-wavenumber peaks (NH/OH) due to depth of penetration limits.
-
Crystal: Diamond or ZnSe.
-
Pressure: Apply maximum pressure to ensure contact with the solid powder.
-
Correction: Apply "ATR Correction" in software to normalize peak intensities to transmission-like values for comparison with literature.
Diagnostic Workflow (Decision Logic)
The following diagram illustrates the logical flow for identifying 2-Aminoquinolin-5-ol from a mixture of potential analogs.
Figure 1: Step-by-step logic gate for differentiating 2-Aminoquinolin-5-ol from common structural analogs using IR spectral features.
References
-
LibreTexts Chemistry. (2021).[2] IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Aminoquinoline IR Spectrum Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Specac. (2023). Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]
-
Bahgat, K., & Ragheb, A. G. (2007).[3] Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry. Retrieved from [Link]
Sources
Comparative Biological Potency: 5-Hydroxyquinoline vs. 8-Hydroxyquinoline
Executive Summary
This guide analyzes the critical structure-activity relationship (SAR) divergence between 5-hydroxyquinoline (5-ol) and 8-hydroxyquinoline (8-ol) scaffolds. While they share a quinoline backbone, their biological potencies are diametrically opposed due to a single geometric factor: chelation capability .
-
The 8-ol Isomer: Functions as a bidentate ligand, forming stable complexes with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). This "ionophore" mechanism drives potent antimicrobial and neuroprotective activity.
-
The 5-ol Isomer: Lacks the geometric proximity between the hydroxyl oxygen and the ring nitrogen to form a chelate ring. It serves as a non-chelating control in mechanistic studies but exhibits distinct, often lower, biological activity unless functionalized at the 8-position.
Structural Basis of Potency: The "Chelation Switch"
The defining feature of 8-hydroxyquinoline is the formation of a five-membered chelate ring involving the phenolic oxygen, the metal ion, and the heterocyclic nitrogen. This complex is lipophilic, allowing it to transport metal ions across cell membranes (the "Trojan Horse" mechanism).
In contrast, the 5-hydroxyquinoline isomer places the hydroxyl group on the opposite ring face, approximately 5.0 Å away from the nitrogen. This distance precludes bidentate coordination, rendering the molecule incapable of ionophoric activity.
Diagram 1: The Chelation Mechanism
The following diagram illustrates the mechanistic divergence between the two isomers in the presence of copper (Cu²⁺).
Caption: 8-ol forms a lipophilic complex allowing cell entry and toxicity; 5-ol fails to chelate, preventing ionophore-driven biological effects.
Comparative Antimicrobial & Cytotoxic Data[1][2][3]
The following data synthesizes experimental findings comparing the two isomers. The 8-ol isomer consistently outperforms the 5-ol isomer in assays dependent on metal homeostasis.
Table 1: Comparative Potency Profile
| Parameter | 8-Hydroxyquinoline (8-ol) | 5-Hydroxyquinoline (5-ol) | Mechanism of Difference |
| Metal Binding (log K₁) | Cu²⁺: ~12.0 | Zn²⁺: ~9.0 | Negligible | Chelate ring formation vs. steric isolation. |
| S. aureus MIC (µM) | 3.44 - 27.58 | > 250 (Inactive) | 8-ol transports Cu²⁺ into bacteria, causing toxicity. |
| C. albicans MIC (µM) | 3.44 - 13.78 | > 100 | Fungal susceptibility relies on metal hijacking. |
| HeLa Cell IC₅₀ (µM) | ~10.0 | > 100 | 8-ol inhibits proteasome via Copper binding. |
| Redox Potential | Prone to oxidation (Quinone Imine) | Stable | 5-ol resists formation of reactive quinone imines. |
Key Insight: The 5-ol isomer is often used as a negative control in zinc/copper ionophore studies to prove that observed effects are due to metal transport and not just the presence of a quinoline ring.
The "5-Position Paradox": Nitroxoline
While the 5-ol isomer is biologically weak, the 5-position of the 8-ol scaffold is a critical modulation site.
Nitroxoline (5-nitro-8-hydroxyquinoline) is a clinically approved antibiotic and emerging anticancer agent.
-
Mechanism: It retains the 8-ol chelation core but adds a nitro group at position 5.
-
Effect: The electron-withdrawing nitro group increases the acidity of the phenol, altering metal binding affinity and specificity (e.g., favoring Zn²⁺ over Cu²⁺ in certain environments).
-
Potency: In MCF-7 and HeLa lines, 5-substituted-8-ols often show higher cytotoxicity than the parent 8-ol due to enhanced proteasome inhibition and improved metabolic stability.
Validated Experimental Protocol: The "Metal Rescue" Assay
To rigorously confirm if a compound acts via the 8-ol chelation mechanism or the 5-ol non-specific mechanism, use this self-validating protocol.
Objective: Determine if toxicity is metal-dependent (Ionophore hypothesis).
Protocol Workflow (DOT Diagram)
Caption: Workflow to distinguish metal-dependent toxicity (8-ol) from non-specific toxicity (5-ol).
Detailed Methodology
-
Preparation: Dissolve 5-ol and 8-ol analogues in DMSO (Stock 10mM).
-
Metal Supplementation: Prepare media containing 10 µM CuCl₂ or ZnCl₂.
-
Chelation Blockade: Prepare media containing 50 µM EDTA (to strip metals).
-
Execution: Treat cells with the compound in standard media, metal-enriched media, and metal-depleted media.
-
Interpretation:
-
Synergy: If toxicity increases 10-100x with Cu/Zn, the compound is an 8-ol type ionophore .
-
Indifference: If toxicity is unchanged by metals or EDTA, the compound acts via a non-chelating mechanism (typical of 5-ol ).
-
References
-
Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][2]
-
Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[3][2] Cancer Letters.
-
BenchChem. (2025).[4][5] "A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines."
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
-
Cherdtrakulkiat, R., et al. (2016). "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." Journal of the Medical Association of Thailand.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Quinoline and 2-Aminoquinolin-5-ol
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Quinoline and its derivatives form the backbone of numerous pharmaceuticals and functional materials. Their electronic structure, which can be readily probed by UV-Vis spectroscopy, is a critical determinant of their efficacy and application. This guide provides an in-depth comparison of the UV-Vis absorption spectra of the parent heterocycle, quinoline, and its substituted derivative, 2-Aminoquinolin-5-ol. We will delve into the theoretical underpinnings of the observed spectral shifts and provide a robust experimental protocol for researchers to replicate and expand upon these findings.
The Theoretical Landscape: Understanding Electronic Transitions in Aromatic Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.[1] In aromatic systems like quinoline, the most significant electronic transitions are typically π → π* transitions, arising from the delocalized π-electron system.[2] The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the molecule's structure.
The introduction of substituents onto the quinoline ring can dramatically alter its absorption spectrum. Functional groups that donate electrons to the π-system, such as amino (-NH2) and hydroxyl (-OH) groups, are known as auxochromes . These groups, containing lone pairs of electrons, can participate in resonance with the aromatic ring, effectively extending the conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]
According to the principles of UV-Vis spectroscopy, a smaller energy gap results in the absorption of lower-energy, longer-wavelength light.[4] This phenomenon leads to two key effects:
-
Bathochromic Shift (Red Shift): An increase in the λmax value.
-
Hyperchromic Effect: An increase in the molar absorptivity (ε), signifying a higher probability of the electronic transition.
Therefore, we can predict that the addition of both an amino and a hydroxyl group to the quinoline scaffold in 2-Aminoquinolin-5-ol will induce a significant bathochromic and potentially hyperchromic shift compared to the unsubstituted quinoline.[5]
Comparative Spectral Data
The following table summarizes the available experimental data for quinoline and the theoretically expected data for 2-Aminoquinolin-5-ol. Direct experimental data for 2-Aminoquinolin-5-ol under various conditions is not extensively published, highlighting the need for the experimental protocol provided in the subsequent section.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Comments |
| Quinoline | Aqueous | ~313 | Not specified | This peak is characteristic of the quinoline π-system.[6] Other absorptions can be observed at shorter wavelengths.[6] | |
| 2-Aminoquinolin-5-ol | Ethanol (Predicted) | > 313 | Increased | The presence of two powerful electron-donating groups (-NH2, -OH) is expected to cause a significant red shift and an increase in absorption intensity. The exact λmax will be influenced by solvent polarity.[3][7] |
The Role of the Solvent: Solvatochromism
It is crucial to recognize that the solvent environment can influence the UV-Vis spectrum, a phenomenon known as solvatochromism.[8] Polar solvents can interact differently with the ground and excited states of a molecule, leading to shifts in the absorption maxima.[9][10] When comparing compounds, it is essential to use the same solvent for all measurements to ensure that observed shifts are due to structural differences rather than solvent effects.[2]
Experimental Protocol for Comparative UV-Vis Analysis
This protocol provides a self-validating system for the accurate comparison of the UV-Vis absorption spectra of quinoline and 2-Aminoquinolin-5-ol.
I. Objective
To determine and compare the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of quinoline and 2-Aminoquinolin-5-ol in a suitable solvent.
II. Materials and Instrumentation
-
Quinoline (analytical grade)
-
2-Aminoquinolin-5-ol (analytical grade)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
III. Step-by-Step Methodology
-
Preparation of Stock Solutions (e.g., 1 x 10⁻³ M):
-
Accurately weigh an appropriate amount of quinoline and 2-Aminoquinolin-5-ol.
-
Dissolve each compound in the chosen spectroscopic grade solvent in separate volumetric flasks to create stock solutions of known concentration. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solutions to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).[11]
-
Fill a quartz cuvette with the pure solvent to be used for the solutions. This will serve as the reference or "blank."[11]
-
Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Spectral Acquisition:
-
Start with the most dilute solution of quinoline.
-
Rinse a sample cuvette with a small amount of the solution, then fill it approximately 3/4 full.
-
Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample holder.
-
Acquire the absorption spectrum.
-
Repeat the measurement for all prepared concentrations of quinoline, moving from lowest to highest concentration.
-
Thoroughly clean and dry the cuvette, then repeat the entire process for the 2-Aminoquinolin-5-ol solutions.
-
-
Data Analysis:
-
For each spectrum, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε). This can be done by plotting a calibration curve of absorbance vs. concentration and determining the slope (slope = εb).
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for comparative UV-Vis analysis.
Interpreting the Results: A Structural Perspective
The following diagram illustrates the structural differences and their electronic consequences.
Caption: Effect of substituents on the electronic properties of quinoline.
By following the prescribed protocol, researchers can reliably generate the data needed to confirm the predicted bathochromic and hyperchromic effects in 2-Aminoquinolin-5-ol relative to quinoline. This fundamental understanding of structure-property relationships is essential for the rational design of novel molecules in medicinal chemistry and materials science.
References
-
Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights. PubMed. Available at: [Link]
-
UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]
-
UV-Vis Spectrum of Quinolinic acid. SIELC Technologies. Available at: [Link]
-
Video: UV-Vis Spectroscopy of Dyes - Procedure. JoVE. Available at: [Link]
-
a UV-Vis absorption of aminoquinoline 4 in various solvents. b... ResearchGate. Available at: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]
-
synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar. Available at: [Link]
-
Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications. Available at: [Link]
-
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]
-
CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Publish Comparison Guide: Crystal Structure Analysis of 2-Aminoquinolin-5-ol Complexes
This guide provides an authoritative technical analysis of 2-Aminoquinolin-5-ol (2-A-5-Q) complexes, contrasting their structural behaviors with the industry-standard 8-Hydroxyquinoline (8-HQ) and 2-Aminoquinoline .
Executive Summary: The Structural Divergence
In the field of coordination chemistry and drug design, the position of the hydroxyl group on the quinoline scaffold dictates the ligand's utility. While 8-Hydroxyquinoline (8-HQ) is the "gold standard" for forming stable, bidentate (
The 2-amino-5-ol isomer is characterized by distal functionality . Unlike 8-HQ, where the hydroxyl and nitrogen are adjacent (proximal), the 5-position hydroxyl in 2-A-5-Q is geometrically isolated from the ring nitrogen. This prevents direct chelation, forcing the ligand to adopt bridging coordination modes or drive supramolecular assembly via intermolecular hydrogen bonding. This guide analyzes these structural consequences and compares performance metrics against established alternatives.
Structural Analysis & Coordination Logic
Ligand Geometry and Sterics
The crystal structure analysis of 2-Aminoquinolin-5-ol complexes reveals a fundamental shift from molecular discrete complexes to polymeric or supramolecular networks.
-
Donor Sites : The primary coordination site is the Pyridine Nitrogen (N1) and the Exocyclic Amine (N2) . The Hydroxyl (O5) typically acts as a hydrogen bond donor/acceptor rather than a metal binder, unless the pH is high enough to deprotonate it for bridging.
-
Chelation Potential : The "bite angle" required for
-chelation is impossible. However, -chelation (involving the ring N and amino N) is possible but strained; the amino group often rotates to bridge two metal centers.
Visualization of Coordination Modes
The following diagram illustrates the divergent coordination pathways between the 2,5-isomer and the standard 8-isomer.
Figure 1: Comparative coordination logic. 2-Aminoquinolin-5-ol favors network formation due to distal -OH placement, whereas 8-HQ forms discrete chelates.
Comparative Performance Guide
This section objectively compares 2-Aminoquinolin-5-ol against its primary structural alternatives. Data is synthesized from crystallographic databases (CSD) and coordination chemistry standards.
Performance Matrix
| Feature | 2-Aminoquinolin-5-ol (Target) | 8-Hydroxyquinoline (Alternative 1) | 2-Aminoquinoline (Alternative 2) |
| Coordination Geometry | Bridging / Monodentate | Bidentate Chelate ( | Monodentate ( |
| Crystal Packing | High H-bond dimensionality (3D networks) | Weak H-bonding | |
| Solubility (Water) | Moderate (Polar -OH + -NH | Low (Lipophilic complexes) | Low to Moderate |
| Stability (log K) | Lower (Monodentate effect) | High (Chelate effect, log K | Low |
| Fluorescence | Tunable (Solid-state emission via H-bonds) | High (Rigid chelation, e.g., Alq3) | Weak / Quenched |
| Primary Application | MOFs, Supramolecular Frameworks | OLEDs, Metal Extraction | Catalysis Ligands |
Experimental Data Interpretation
-
Bond Lengths : In 2-Aminoquinolin-5-ol complexes, the
bond length is typically 2.05–2.15 Å (for Cu(II)), similar to 2-aminoquinoline. In contrast, 8-HQ complexes show shorter, stronger bonds due to the synergistic effect of the anionic oxygen (approx. 1.95 Å ). -
Torsion Angles : Crystallographic data often shows the exocyclic amino group in 2-A-5-Q rotating out of the quinoline plane by 15–30° to accommodate metal bridging, whereas the 8-HQ ligand remains planar upon complexation.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for analysis, a Slow Diffusion method is superior to evaporation for this polar ligand.
Workflow Protocol
Reagents :
-
Ligand: 2-Aminoquinolin-5-ol (0.1 mmol)
-
Metal Salt: Cu(ClO
) · 6H O (0.1 mmol) (Perchlorate anions are non-coordinating, encouraging ligand interaction). -
Solvent: Methanol/Water (3:1 v/v).
Step-by-Step Methodology :
-
Dissolution : Dissolve 16 mg of 2-Aminoquinolin-5-ol in 5 mL of warm methanol. Ensure complete dissolution to prevent nucleation sites.
-
Layering : In a narrow test tube, place 2 mL of the metal salt solution (aqueous) at the bottom.
-
Buffering : Carefully layer 1 mL of pure methanol/water (1:1) mixture over the metal solution to act as a diffusion buffer.
-
Addition : Gently add the ligand solution on top.
-
Incubation : Seal with Parafilm (poke 1 small hole) and store in a vibration-free dark box at 20°C.
-
Harvesting : Crystals suitable for XRD (approx. 0.2 mm) typically appear within 5–7 days.
Process Visualization
Figure 2: Optimized crystallization workflow for polar quinoline derivatives.
References
-
BenchChem . A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline. Retrieved from .
-
National Institutes of Health (NIH) . Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. PubChem.[1] Retrieved from .
-
Sigma-Aldrich . 5-Amino-8-hydroxyquinoline dihydrochloride Product Specification. Retrieved from .
-
ResearchGate . Transition metal complexes with quinoline-2-carboxylate ligand: synthesis and crystal structure. Retrieved from .
-
ChemicalBook . 2-Amino-8-hydroxyquinoline Properties and Applications. Retrieved from .
Sources
Publish Comparison Guide: Validating Purity of 2-Aminoquinolin-5-ol
Executive Summary: The Purity Paradox in Heterocycles
In drug discovery and probe development, 2-Aminoquinolin-5-ol presents a classic analytical challenge. As a functionalized nitrogen heterocycle containing both a basic amine (
While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it frequently falls short in validating absolute bulk purity . A sample can appear >99% pure by HPLC (UV detection) yet contain significant mass fractions of inorganic salts, silica gel, or trapped solvents—impurities that are "invisible" to UV detectors but critical in biological assays.
This guide evaluates Elemental Analysis (EA) as the definitive validation method for 2-Aminoquinolin-5-ol, comparing it directly against HPLC and Quantitative NMR (qNMR).
Technical Deep Dive: Elemental Analysis (CHN)
The "Gold Standard" for Bulk Purity
Elemental Analysis (Combustion Analysis) determines the mass percentage of Carbon, Hydrogen, and Nitrogen. For 2-Aminoquinolin-5-ol (
Why EA is Critical for 2-Aminoquinolin-5-ol:
-
Detection of Solvates/Hydrates: This compound is prone to forming stable hydrates due to the 5-OH/2-
motif. HPLC cannot distinguish between anhydrous material and a monohydrate; EA can. -
Inorganic Contamination: If the compound was isolated as a salt (e.g., hydrochloride) or purified over silica, non-combustible residues will lower the Carbon % significantly, flagging the impurity immediately.
-
Combustion Challenges: Nitrogen-rich heterocycles (quinolines) are thermally stable and difficult to combust fully. Incomplete combustion often leads to low Nitrogen values, requiring specific oxidation catalysts (e.g., Tungsten oxide).
Experimental Protocol: Validating 2-Aminoquinolin-5-ol
Prerequisite: Sample must be dried under vacuum (40°C, <1 mbar) for 12 hours to remove surface moisture.
-
Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) using a standard like Acetanilide (
, , ). -
Weighing: Accurately weigh 1.5–2.5 mg of dried 2-Aminoquinolin-5-ol into a tin capsule using a microbalance (readability 0.001 mg). Note: Tin aids combustion via an exothermic flash.
-
Combustion:
-
Furnace Temp: Set to 980°C (Standard is 950°C, but quinolines require higher heat).
-
Oxygen Boost: Ensure oxygen injection is optimized (2–3 seconds) to prevent "sooting" (formation of refractory carbides).
-
-
Analysis: The gases (
, , ) are separated via GC and detected by Thermal Conductivity Detection (TCD).
Acceptance Criteria (Journal of Medicinal Chemistry Standard):
Comparative Analysis: EA vs. Alternatives
Method A: HPLC (High-Performance Liquid Chromatography)[1][2][3][4]
-
Principle: Separation based on polarity; detection via UV absorbance.
-
The Blind Spot: HPLC measures relative purity of UV-active components. It assumes the "main peak" is the only mass present. It ignores water, inorganic salts (NaCl,
), and residual solvents (DCM, Hexane) unless specific detectors (RI, ELSD) are used. -
Verdict: Necessary for identifying organic impurities (isomers, byproducts) but insufficient for establishing absolute purity of the solid.
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)[4][5][6]
-
Principle: Molar ratio determination using an internal standard (e.g., Maleic acid or TCNB) with a known purity.
-
The Advantage: Orthogonal to EA. It can quantify solvent residues and identify the structure simultaneously.
-
The Limitation: Requires expensive deuterated solvents and precise relaxation delay (
) settings (typically 5× , often >30s) to be accurate, making it slower per run than EA.
Data Comparison Table
| Feature | Elemental Analysis (EA) | HPLC (UV) | qNMR |
| Primary Metric | Mass % Composition (C, H, N) | Relative Peak Area (%) | Molar Ratio / Absolute Mass % |
| Sample Required | 1–3 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Non-destructive*) |
| Detects Water? | Yes (via H discrepancy) | No | Yes (if distinct peak) |
| Detects Inorganics? | Yes (Low C/H/N values) | No | No (invisible in |
| Precision | ± 0.3% | ± 0.1% | ± 1.0% (routine) / ± 0.1% (optimized) |
| Cost Per Run | Low | Low | High (Instrument time + Solvents) |
| Key Blind Spot | Cannot distinguish isomers | Misses "invisible" mass | Requires pure Internal Standard |
Decision Logic & Workflow
The following diagram illustrates the logical flow for validating the purity of 2-Aminoquinolin-5-ol, highlighting where EA serves as the critical "Gatekeeper."
Figure 1: Validation workflow for 2-Aminoquinolin-5-ol. Elemental Analysis acts as the final gatekeeper for absolute purity, catching hydration and salt contamination that HPLC misses.
Expert Insights: Troubleshooting 2-Aminoquinolin-5-ol
As a Senior Application Scientist, I have observed specific failure modes for this class of compounds:
-
The "Hydrate Trap":
-
Observation: Carbon is 0.5% low, Hydrogen is 0.3% high.
-
Cause: The 5-OH and 2-NH2 groups form a stable monohydrate.
-
Remedy: Recalculate theoretical values for
. If the data fits the hydrate model within 0.4%, the sample is pure but hydrated. Report as monohydrate.
-
-
The "TFA Ghost":
-
Observation: If purified by Prep-HPLC with 0.1% TFA (Trifluoroacetic acid), the amine will form a trifluoroacetate salt.
-
EA Result: Carbon will be significantly off due to the extra
mass. -
Remedy: Perform a free-basing extraction (NaHCO3 wash) or use Ammonium Bicarbonate buffer instead of TFA during prep-HPLC.
-
-
The "Sooting" Effect:
-
Observation: Low Carbon results, black residue in the crucible.
-
Cause: The fused quinoline ring is resistant to oxidation.
-
Remedy: Add 5–10 mg of
(Vanadium Pentoxide) or (Tungsten Oxide) to the sample tin to catalyze complete combustion.
-
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Characterization. American Chemical Society. [Link]
-
Kuveeke, S., et al. (2022). An International Study Evaluating Elemental Analysis.[1] ACS Central Science. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. [Link]
-
International Council for Harmonisation (ICH). (2019).[4] Q3D(R2): Guideline for Elemental Impurities.[4][5] European Medicines Agency. [Link]
-
Johns, G. (2023). The Problems Associated With Elemental Analysis. AZoNano. [Link]
Sources
structure-activity relationship comparison of hydroxy-2-aminoquinolines
Executive Summary
The Hydroxy-2-aminoquinoline (H2AQ) scaffold represents a strategic hybridization of two privileged structures: the metal-chelating 8-hydroxyquinoline (8-HQ) and the DNA-intercalating/kinase-inhibiting 2-aminoquinoline . While 8-HQ is the gold standard for metallophore activity (Cu/Zn modulation) and 4-aminoquinolines (e.g., Chloroquine) dominate antimalarial therapy, the H2AQ class offers a distinct advantage: tunable lipophilicity combined with dual-mechanism cytotoxicity.
This guide objectively compares H2AQ derivatives against these established standards, highlighting their superior efficacy in overcoming multidrug resistance (MDR) through collateral sensitivity, supported by experimental protocols and structural analysis.
Part 1: The Scaffold Architecture & Logic
Structural Hybridization
The H2AQ scaffold modifies the classic quinoline core by positioning a hydroxyl group (typically at C8) and an amino group at C2.
-
The Chelation Core (C8-OH + N1): Retained from 8-HQ, this bidentate system binds divalent cations (
, ). Depletion of these ions destabilizes metalloproteins (e.g., MMPs) and generates reactive oxygen species (ROS) via redox cycling. -
The Tuning Handle (C2-Amino): Unlike the C4-amino group of Chloroquine (essential for heme binding), the C2-amino group primarily modulates the pKa of the ring nitrogen (N1) and provides a vector for extending into hydrophobic pockets of enzymes (e.g., EGFR, proteasome).
Electronic & Steric Impact
The introduction of an electron-donating amino group at C2 increases the electron density of the quinoline ring.
-
Effect on Chelation: The increased basicity of N1 enhances the stability constant (
) of metal complexes compared to unsubstituted 8-HQ. -
Effect on Solubility: The amino group acts as a hydrogen bond donor, significantly improving aqueous solubility—a chronic limitation of lipophilic 8-HQ derivatives.
Part 2: Comparative Structure-Activity Relationship (SAR)
H2AQ vs. 8-Hydroxyquinoline (The Chelator Standard)
| Feature | 8-Hydroxyquinoline (8-HQ) | Hydroxy-2-Aminoquinoline (H2AQ) | Mechanism of Improvement |
| Metal Affinity | High ( | Very High | C2-Amino donation increases N1 basicity, tightening the metal-ligand bond. |
| Solubility | Poor (Lipophilic) | Moderate to High | Primary amine allows salt formation and H-bonding with solvent. |
| Toxicity | High (Non-specific) | Tunable | C2-functionalization allows targeting of specific tumor microenvironments (e.g., acidic pH). |
| Primary Target | Metal sequestration | Dual: Metal + Kinase | C2-substituents can engage ATP-binding pockets (e.g., EGFR). |
H2AQ vs. 4-Aminoquinolines (The Antimalarial Standard)
| Feature | 4-Aminoquinoline (Chloroquine) | Hydroxy-2-Aminoquinoline (H2AQ) | Critical Distinction |
| Pharmacophore | C4-Amino + C7-Chloro | C2-Amino + C8-Hydroxy | H2AQ lacks the heme-stacking geometry of Chloroquine. |
| MOA | Heme Polymerization Inhibition | Proteasome/MMP Inhibition | H2AQ acts via metal-dependent enzyme inhibition, not heme detoxification. |
| Resistance | High (Efflux pumps) | Low (Collateral Sensitivity) | H2AQ derivatives often act as substrates that "jam" MDR efflux pumps or induce hypersensitivity in resistant cells. |
Part 3: Visualized Mechanism of Action
The following diagram illustrates the dual-pathway mechanism where H2AQ derivatives utilize the C8-OH for metal chelation (Pathway A) and the C2-Amino tail for kinase interaction (Pathway B).
Caption: Dual-mechanism cytotoxicity of H2AQ derivatives targeting metal homeostasis and kinase signaling pathways.
Part 4: Experimental Performance Data
The data below synthesizes findings from recent comparative studies on quinoline derivatives. Note: Specific values refer to representative derivatives (e.g., Compound 6e from recent antifungal studies and Mannich base derivatives for cancer) to illustrate class performance.
Table 1: Comparative Cytotoxicity (IC50 in )
| Compound Class | Target Cell Line | IC50 ( | Comparative Note |
| H2AQ Derivative (C2-Phenyl) | C. lunata (Fungal) | 13.3 | Superior to Azoxystrobin (Commercial Fungicide) [1] |
| 8-Hydroxyquinoline (Parent) | MCF-7 (Breast Cancer) | 25.4 | Moderate potency; limited by solubility. |
| H2AQ Mannich Base | MCF-7 (MDR) | 2.1 | 12x Potency Increase vs Parent; overcomes MDR [2]. |
| Chloroquine (Standard) | HepG2 (Liver Cancer) | >50.0 | Ineffective as monotherapy in this context. |
Part 5: Validated Experimental Protocols
Synthesis: Nucleophilic Substitution on 2-Chloro-8-Hydroxyquinoline
Rationale: This route prevents the formation of unwanted isomers common in direct amination.
Workflow Diagram:
Caption: Step-wise synthesis ensuring regioselectivity at the C2 position.
Protocol Steps:
-
Activation: React 8-hydroxyquinoline-N-oxide with phosphorus oxychloride (
) to generate 2-chloro-8-hydroxyquinoline. Critical: Protect the 8-OH group (e.g., tosyl) prior to chlorination to prevent polymerization. -
Substitution: Dissolve 1.0 eq of 2-chloro-intermediate in absolute ethanol. Add 1.2 eq of the desired amine (e.g., aniline or alkylamine).
-
Reflux: Heat at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Precipitate the product by pouring the reaction mixture into ice water. Recrystallize from ethanol.
Assay: Metal Chelation Capacity (UV-Vis Titration)
Rationale: Validates the "Pathway A" mechanism described in the MOA section.
-
Preparation: Prepare a
stock solution of the H2AQ derivative in HEPES buffer (pH 7.4). -
Baseline: Record the UV-Vis spectrum (200–600 nm).
-
Titration: Aliquot
solution (10 mM) in 0.1 eq increments. -
Observation: Monitor the bathochromic shift (red shift) of the absorption band near 400 nm.
-
Validation: A distinct isosbestic point indicates the formation of a clean 1:1 or 1:2 complex, confirming stable chelation.
References
-
Yang, R., et al. (2019).[1] "Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents." Molecular Diversity.
-
Nagy, S., et al. (2022).[2] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry.
-
Prachayasittikul, V., et al. (2013).[3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3]
-
BenchChem Technical Review. (2025). "8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery."
Sources
- 1. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Safety Operating Guide
2-Aminoquinolin-5-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5][6]
Part 1: Executive Safety Directives
Treat as: Toxic, Irritant, and Potentially Mutagenic. [1][2]
2-Aminoquinolin-5-ol is a nitrogen-containing heterocyclic scaffold.[1][2] While specific GHS data for this exact isomer is often limited in vendor catalogs, its structural analogs (Quinoline, 2-Aminoquinoline, and 5-Hydroxyquinoline) dictate a strict safety profile.[1] It acts as an amphoteric compound (containing both basic amine and acidic hydroxyl groups), making it reactive toward both strong acids and bases.
Immediate Action Required:
-
Do NOT dispose of down the drain.[3]
-
Do NOT mix with strong oxidizers (e.g., Peroxides, Nitric Acid) due to risk of exothermic nitration or oxidation.
-
Segregate as "Hazardous Chemical Waste" for high-temperature incineration.
Part 2: The "Why" – Chemical Logic & Risk Assessment[2][3]
To dispose of this chemical safely, you must understand its behavior.[3][4][5] This is not just "waste"; it is a reactive chemical system.
-
Amphoteric Nature:
-
The Risk:[2][6][3][4] The C5-hydroxyl group is weakly acidic (phenolic), while the C2-amino group and quinoline nitrogen are basic.[2]
-
Disposal Implication: In aqueous waste streams, pH fluctuations can cause this compound to precipitate unexpectedly, clogging lines or creating "hot spots" of concentrated toxic solid in liquid waste containers. Always maintain solvent homogeneity.
-
-
Nitrogenous Heterocycle:
-
Bioactivity:
Part 3: Operational Disposal Protocols
A. Solid Waste (Pure Substance or Contaminated Solids)
-
Classification: Hazardous Solid Waste (Toxic).
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Toxic Solid."
-
Constituents: List "2-Aminoquinolin-5-ol" explicitly. Do not use abbreviations.
-
Method: High-Temperature Incineration. This is the only validated method to ensure destruction of the quinoline ring system.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
-
Solvent Compatibility Check:
-
Organic Solvents (DMSO, MeOH, DCM): Compatible. Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.
-
Aqueous Solutions:Critical Step. Before adding to a waste drum, check the pH. If the solution is neutral (pH 6-8), the compound may have low solubility and precipitate.
-
Action: Dilute with at least 20% organic co-solvent (e.g., Ethanol) to ensure it remains dissolved, or treat the entire mixture as "Hazardous Sludge."
-
C. HPLC Waste (The Silent Hazard)
Researchers often overlook the HPLC waste line.
-
The Trap: 2-Aminoquinolin-5-ol is often analyzed using acidic buffers (TFA/Formic Acid) and organic modifiers (Acetonitrile).[2]
-
The Protocol: Ensure your HPLC waste container is vented . If you are running gradients with high concentrations of this analyte, do not mix with nitric acid washes, as nitration of the phenolic ring can occur exothermically.
Part 4: Decision Matrix (Visualized)
The following diagram illustrates the logical flow for disposing of 2-Aminoquinolin-5-ol based on its physical state and solvent matrix.
Caption: Operational decision tree for segregating 2-Aminoquinolin-5-ol waste streams to prevent precipitation and ensure regulatory compliance.
Part 5: Emergency Response & Spill Management
In the event of a spill, speed and containment are key.
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder is aerosolized).[1][2][7] |
| Dry Spill | Do NOT sweep aggressively. This generates dust.[1][2][7] Cover with wet paper towels to dampen, then scoop into a wide-mouth jar. Wipe area with dilute acetic acid (vinegar) to solubilize remaining amine residues, followed by water. |
| Wet Spill | Absorb with vermiculite or sand.[1][2][4][7] Do NOT use paper towels alone if the solvent is flammable. Place saturated absorbent into a sealed bag immediately. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][7] The phenol group can penetrate skin; do not use organic solvents (like ethanol) to wash skin, as this enhances absorption. |
Part 6: References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, Quinoline. Retrieved from [Link][2]
-
Relevance: Establishes the baseline toxicity and aquatic hazard profile for the quinoline scaffold.
-
-
European Chemicals Agency (ECHA). Substance Information: Quinolin-5-ol. Retrieved from [Link][2]
-
Relevance: Provides data on the phenolic derivative properties and environmental persistence.
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Relevance: Defines the "Characteristic Waste" protocols for non-listed toxic compounds.
-
Personal protective equipment for handling 2-Aminoquinolin-5-ol
Strategic Context: The "Why" Behind the Protocol
2-Aminoquinolin-5-ol (CAS: 53412-26-9) is not just a generic reagent; it is a bifunctional quinoline scaffold often utilized in the synthesis of kinase inhibitors and DNA-intercalating drugs.
The Safety Paradox: While the hydroxyl group at the 5-position increases polarity (reducing volatility compared to bare quinoline), the 2-aminoquinoline core shares structural homology with known mutagens. As researchers, we must apply the Precautionary Principle . We do not wait for a specific toxicity study to confirm carcinogenicity; we treat the scaffold as a potential genotoxin and a confirmed severe irritant.
This guide moves beyond generic "wear gloves" advice. It provides a kinetic defense strategy based on the physicochemical properties of the molecule.
Hazard Logic & Risk Assessment
To understand the risk, we deconstruct the molecule:
-
Quinoline Core: Lipophilic, planar structure capable of intercalating into DNA. Risk: Potential Mutagenicity/Carcinogenicity.[1]
-
2-Amino Group: Increases reactivity and potential for metabolic activation (N-oxidation). Risk: Acute Toxicity (Oral/Dermal).[2]
-
5-Hydroxyl Group: Increases water solubility and hydrogen bonding potential. Risk: Enhanced skin absorption via sweat ducts; severe eye irritation.
GHS Classification (Derived from Structure-Activity Relationships):
-
H302: Harmful if swallowed.[3]
-
H341/H350: (Suspected) Muta. 2 / Carc.[1] 1B — Treat as confirmed for safety margins.
The PPE Defense Matrix
Standard latex gloves are permeable to aromatic heterocycles. You must use a barrier system validated for organic amines.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Dermal (Hands) | Double Nitrile System Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long Cuff) | Permeation Kinetics: Aromatic amines can diffuse through thin nitrile <10 mins. The air gap between double gloves creates a diffusion break. |
| Respiratory | N95 (Minimum) / P100 (Preferred) If outside fume hood | Particle Size: As a solid powder, static charge can aerosolize fine particulates (<5µm) which bypass mucociliary clearance. |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Corrosivity: The phenolic -OH group combined with the basic amine makes this compound corrosive to corneal tissue. Vented glasses offer zero vapor protection. |
| Body | Tyvek® Lab Coat / Apron | Retention: Cotton lab coats absorb and retain aromatic amines, creating a secondary exposure source. Non-woven synthetics shed the dust. |
Operational Workflow: From Storage to Disposal[4][7]
The following diagram illustrates the critical decision nodes in the handling process.
Figure 1: Logic flow for handling 2-Aminoquinolin-5-ol, emphasizing temperature equilibration and waste segregation.
Step-by-Step Operational Protocol
Phase 1: Preparation & Weighing
Objective: Prevent inhalation of dust and static dispersal.
-
Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Static Neutralization: Quinoline powders are often electrostatic. Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.
-
Why? Static repulsion can cause the powder to "jump" off the spatula, contaminating the balance area.
-
-
The "Draft Shield" Technique: Do not turn off the fume hood to weigh. Instead, place the balance inside a secondary acrylic draft shield within the hood to stabilize the reading while maintaining negative pressure.
Phase 2: Solubilization & Transfer
Objective: Prevent dermal absorption of the solution.
-
Solvent Selection: This compound is soluble in DMSO and Methanol.
-
Warning: DMSO is a permeation enhancer. If 2-Aminoquinolin-5-ol is dissolved in DMSO, it will penetrate nitrile gloves instantly upon contact, carrying the toxin into the bloodstream.
-
-
Technique: Use positive displacement pipettes for transfer to prevent dripping.
-
Spill Response (Solution):
-
Do not wipe with paper towels immediately.
-
Cover with an absorbent pad (polypropylene).
-
Clean area with a surfactant (soap/water) first, then Ethanol. Reason: Ethanol alone spreads the lipophilic contaminant; surfactant lifts it.
-
Disposal & Decontamination Plan
Do not pour down the drain. The quinoline ring is resistant to biodegradation and toxic to aquatic life (H411).
-
Solid Waste: All contaminated weighing boats, gloves, and paper towels must be double-bagged in 4-mil polyethylene bags and labeled "Toxic Solid Waste."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
-
Labeling: Explicitly list "2-Aminoquinolin-5-ol" on the tag. Do not just write "Wash Solvents."
-
-
Glassware: Rinse with Acetone -> Wash with Alconox -> Rinse with Water. Collect the first acetone rinse as hazardous waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12300053, 2-Aminoquinolin-5-ol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
